molecular formula C9H10OS B1596091 Thiochroman-4-ol CAS No. 40316-60-7

Thiochroman-4-ol

Cat. No.: B1596091
CAS No.: 40316-60-7
M. Wt: 166.24 g/mol
InChI Key: FWVSZXYNCFXKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiochroman-4-ol (CAS 40316-60-7) is a high-value heterocyclic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol. This compound serves as a highly versatile precursor and privileged scaffold in organic synthesis and medicinal chemistry, widely used for the synthesis of novel heterocycles and bioactive compounds . Its research value is particularly evident in biocatalysis and antimicrobial studies. Recent investigations have utilized this compound as a key substrate in biotransformation processes with marine-derived fungi, such as Emericellopsis maritima and Purpureocillium lilacinum , to produce a library of derivatives including sulfoxides and sulfones . These metabolites are subsequently evaluated for their activity against human pathogens, including Staphylococcus aureus and Escherichia coli , highlighting the compound's role in the discovery of new anti-infective agents . Beyond its antimicrobial applications, this compound is integral to the development of efficient and environmentally friendly synthetic methodologies, such as visible light-mediated, photocatalyst-free C-S cross-coupling reactions for the construction of thiochromane derivatives . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals, nor for any other consumer applications. Researchers should handle this material with appropriate safety precautions, as it may be hazardous.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVSZXYNCFXKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960750
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40316-60-7
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40316-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040316607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzothiopyran-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Thiochroman-4-ol from Thiochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic transformation of thiochroman-4-one to thiochroman-4-ol, a core reaction in the development of various biologically active molecules and functional materials.[1][2][3][4][5] We will dissect the key methodologies, focusing on the underlying chemical principles, practical execution, and comparative analysis of different reductive strategies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to enable successful and efficient synthesis.

Introduction: The Significance of the Thiochroman Scaffold

The thiochroman ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][4][6] Thiochroman-4-one, a readily accessible synthetic intermediate, serves as a versatile precursor for these complex molecules.[1][4][6][7][8] The reduction of the C4-carbonyl group to a hydroxyl function is a critical step, yielding this compound. This transformation not only alters the electronic and steric properties of the molecule but also introduces a chiral center, opening the door to stereoselective synthesis and the exploration of stereoisomer-specific biological effects.

Core Synthetic Strategies: The Reduction of the Carbonyl Group

The conversion of thiochroman-4-one to this compound is fundamentally a reduction reaction. The choice of reducing agent is paramount and dictates the reaction's efficiency, selectivity, and scalability. We will explore the most prevalent and effective methods, ranging from simple hydride reductions to sophisticated asymmetric approaches.

Achiral Hydride Reductions: The Workhorses of Synthesis

For many applications where stereochemistry at the C4 position is not a primary concern, or for the production of a racemic mixture for initial screening, simple metal hydride reagents are the preferred choice due to their reliability, cost-effectiveness, and straightforward application.

2.1.1. Sodium Borohydride (NaBH₄): The Mild and Selective Choice

Sodium borohydride is a mild and highly selective reducing agent, primarily used for the reduction of aldehydes and ketones.[9][10] Its key advantage lies in its chemoselectivity; it will readily reduce the ketone of thiochroman-4-one without affecting other potentially sensitive functional groups like esters or amides that might be present in more complex derivatives.[9][11]

  • Causality of Experimental Choices: The reaction is typically performed in a protic solvent, such as methanol or ethanol.[10][12] The solvent not only dissolves the reactants but also serves as the proton source to quench the intermediate alkoxide, forming the final alcohol product.[13][14] The reaction is often conducted at a reduced temperature (e.g., 0 °C) initially to moderate the exothermic reaction, and then allowed to warm to room temperature to ensure completion.

2.1.2. Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

Lithium aluminum hydride is a significantly more powerful reducing agent than NaBH₄.[14] While it will efficiently reduce thiochroman-4-one, its high reactivity makes it less chemoselective. It will also reduce esters, carboxylic acids, and amides.[14]

  • Causality of Experimental Choices: Due to its violent reaction with protic solvents, LiAlH₄ reductions must be carried out under strictly anhydrous conditions, typically in aprotic ethereal solvents like tetrahydrofuran (THF) or diethyl ether. The reaction requires a separate aqueous workup step to quench the excess reagent and hydrolyze the aluminum alkoxide intermediate to liberate the desired alcohol.[14]

Catalytic Hydrogenation: A Classic Approach

Catalytic hydrogenation offers another route to this compound. This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

  • Field-Proven Insights: A significant consideration with sulfur-containing compounds like thiochroman-4-one is the potential for catalyst poisoning by the sulfur atom. This can deactivate the catalyst and hinder the reaction. Furthermore, aggressive conditions can lead to undesired side reactions, such as desulfurization, which would destroy the thiochroman core. Ruthenium-based catalysts have shown promise in the hydrogenation of organosulfur compounds, offering a potential solution to these challenges.[15]

Stereoselective Reductions: Accessing Chiral Thiochroman-4-ols

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This necessitates the use of asymmetric reduction methods.

2.3.1. Chiral Borane Reductions: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[16][17][18] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-THF complex) to deliver a hydride to one face of the ketone with high selectivity.[17][19]

  • Mechanistic Underpinnings: The CBS catalyst coordinates with both the borane and the ketone's carbonyl group.[17][19] This ternary complex creates a rigid, six-membered transition state that directs the hydride transfer to a specific face of the ketone, leading to the formation of a single enantiomer of the alcohol with high enantiomeric excess (ee).[17] The predictability and high stereocontrol of the CBS reduction make it an invaluable tool for asymmetric synthesis.[18]

2.3.2. Biocatalysis: The Green Chemistry Approach

Enzyme-catalyzed reductions using ketoreductases (KREDs) are an increasingly popular method for producing chiral alcohols. These enzymes exhibit exquisite stereoselectivity, often yielding products with >99% ee under mild, environmentally friendly conditions (aqueous media, room temperature). A study has shown that the reduction of thiochroman-4-one using the fungus Mortierella isabellina proceeds with high yield and an enantiomeric excess greater than 98% to give (S)-thiochroman-4-ol.[7]

Experimental Protocols & Data

Protocol 1: Achiral Reduction using Sodium Borohydride

This protocol provides a self-validating system for the synthesis of racemic this compound.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve thiochroman-4-one (1.0 eq) in methanol (approx. 0.1 M solution).

  • Cool the flask in an ice bath to 0 °C.

Step 2: Reagent Addition

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

    • Rationale: Portion-wise addition controls the exothermic reaction and prevents a rapid evolution of hydrogen gas.

Step 3: Reaction Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Self-Validation: TLC allows for visual confirmation of the conversion of the starting ketone to the more polar alcohol product.

Step 4: Work-up and Isolation

  • Cool the reaction mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Comparative Data for Reduction Methods
Reducing Agent/MethodTypical ConditionsYield (%)StereoselectivityKey Considerations
Sodium Borohydride MeOH or EtOH, 0 °C to RT>90%RacemicMild, chemoselective, easy workup.[9][10]
Lithium Aluminum Hydride Anhydrous THF, 0 °C to RT>90%RacemicHighly reactive, not chemoselective, requires anhydrous conditions.[14]
CBS Reduction Borane-THF, Chiral Catalyst, THF85-95%>95% eeExcellent enantioselectivity, requires anhydrous conditions.[16][18]
Biocatalysis (KRED) Aqueous buffer, RTHigh>98% eeGreen, highly selective, requires specific enzyme screening.[7]

Visualization of Key Processes

General Workflow for this compound Synthesis

G Start Thiochroman-4-one Reaction Reduction (e.g., NaBH4 in MeOH) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End This compound Purification->End

Caption: General experimental workflow for the reduction of thiochroman-4-one.

Mechanism of Hydride Reduction

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Ketone Thiochroman-4-one Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride H⁻ (from NaBH₄) Hydride->Ketone attacks carbonyl carbon ProtonSource H⁺ (from Solvent) Alkoxide_2 Alkoxide Intermediate ProtonSource->Alkoxide_2 Alcohol This compound Alkoxide_2->Alcohol

Caption: Two-step mechanism of ketone reduction by a hydride reagent.[9][12]

Stereoselective CBS Reduction Model

G Catalyst Chiral CBS Catalyst Complex Ternary Complex (Catalyst-Borane-Ketone) Catalyst->Complex Borane Borane (BH₃) Borane->Complex Ketone Thiochroman-4-one Ketone->Complex HydrideTransfer Face-Selective Hydride Transfer Complex->HydrideTransfer Product Enantioenriched This compound HydrideTransfer->Product

Caption: Logical model of the CBS-catalyzed asymmetric reduction.[17][19]

Conclusion

The synthesis of this compound from its corresponding ketone is a fundamental yet versatile transformation. The choice of methodology, from robust and simple hydride reductions to elegant and highly selective asymmetric strategies, allows the modern chemist to tailor the synthesis to meet specific project goals. Understanding the causality behind the experimental conditions and the mechanisms of these reactions is key to troubleshooting and optimizing this critical synthetic step. This guide provides a solid foundation for researchers to confidently and successfully incorporate this transformation into their synthetic endeavors.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
  • Corey–Itsuno reduction. Wikipedia. [Link]
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Name-Reaction.com. [Link]
  • reduction of carbonyl compounds using sodium tetrahydridobor
  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction.
  • Corey–Itsuno reduction. Grokipedia. [Link]
  • 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. LibreTexts Chemistry. [Link]
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
  • Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Link]
  • Thiochroman-4-ones: Synthesis and reactions.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • Synthesis of thiochroman-4-one derivatives.
  • Sodium Borohydride. Common Organic Chemistry. [Link]
  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. [Link]
  • Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach.
  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. PubMed Central. [Link]
  • Stereoselective Synthesis of Thiochroman‐4‐ones by Ring Transformation of Chiral 5‐Ylidene‐1,3‐dioxan‐4‐ones with 2‐Bromothiophenol via Bromo—Lithium Exchange. Wiley Online Library. [Link]
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • 19.3: Reductions using NaBH4, LiAlH4. LibreTexts Chemistry. [Link]
  • Sodium borohydride, Sodium tetrahydrobor
  • Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Pure. [Link]
  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]
  • Thiochroman-4-one. PubChem. [Link]
  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. The Weizmann Institute of Science. [Link]

Sources

Thiochroman-4-ol: A Comprehensive Physicochemical Profile for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiochroman Scaffold

Thiochroman-4-ol, and its structural analogues, represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of a sulfur atom into the chroman ring system imparts unique electronic and conformational properties, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1][2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of these properties, supported by experimental data and protocols, to empower researchers in their scientific endeavors.

Molecular and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the foundation of its application. The key physicochemical parameters of this compound are summarized below, providing a quantitative basis for its behavior in various chemical and biological systems.

Key Identifiers
IdentifierValueSource
IUPAC Name 2,3-Dihydro-4H-1-benzothiopyran-4-ol[3]
CAS Number 40316-60-7[3]
Molecular Formula C₉H₁₀OS[3]
Molecular Weight 166.24 g/mol [4]
Canonical SMILES C1CSC2=CC=CC=C2C1O[4]
InChI Key FWVSZXYNCFXKRT-UHFFFAOYSA-N[4]
Physicochemical Data
PropertyValueSource
Melting Point 67-68 °C[5]
Boiling Point 289.8 °C at 760 mmHg[3]
Density 1.252 g/cm³[3]
Refractive Index 1.646[3]
Flash Point 141.3 °C[3]
Vapor Pressure 0.000995 mmHg at 25°C[3]
pKa (Predicted) 13.79 ± 0.20[5]
LogP (Predicted) 1.7[4]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections detail the characteristic spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular framework of this compound. While specific peak assignments can vary slightly based on the solvent and instrument, general spectral features are available from public databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. Other characteristic peaks include those for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the benzene ring.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and offering insights into its fragmentation patterns. The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[4][7]

Synthesis and Reactivity: A Chemist's Perspective

This compound is often synthesized from its corresponding ketone, Thiochroman-4-one, via reduction.[8] Thiochroman-4-ones themselves are typically prepared through intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[1][8] The reactivity of this compound is dominated by the hydroxyl group, which can undergo various transformations such as oxidation to the corresponding ketone, esterification, and etherification. The thioether linkage also presents opportunities for further chemical modification.

Experimental Protocol: Determination of Melting Point

The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range typically indicates a high degree of purity.

Objective:

To determine the melting point range of a solid sample of this compound.

Materials:
  • This compound sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Step-by-Step Methodology:
  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Placing in the Apparatus: Insert the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the apparatus to heat at a rate of approximately 1-2 °C per minute when approaching the expected melting point. A faster rate can be used initially to reach a temperature about 10-15 °C below the anticipated melting point.

  • Observation: Carefully observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Reporting: Report the melting point as a range of these two temperatures.

Self-Validating System:

The sharpness of the melting range serves as an internal validation of the sample's purity. A broad melting range (greater than 2 °C) may suggest the presence of impurities, which depress and broaden the melting point. For validation, the determined melting point should be compared with the literature value.[5]

Visualizing the Core Structure and Workflow

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Experimental Workflow for Melting Point Determination

Melting_Point_Workflow A Sample Preparation (Fine, Dry Powder) B Load Capillary Tube (2-3 mm height) A->B C Insert into Melting Point Apparatus B->C D Set Heating Rate (1-2 °C/min near MP) C->D E Observe Sample D->E F Record Start of Melting (First Liquid Drop) E->F G Record End of Melting (Completely Liquid) F->G H Report Melting Range G->H

Caption: Step-by-step workflow for determining the melting point.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9][10] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water.[9] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[10] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9][10][11]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By consolidating data on its molecular structure, physical constants, spectroscopic characteristics, and handling procedures, this document serves as a valuable resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and materials science. A thorough understanding of these fundamental properties is critical for the rational design of new molecules and the development of innovative applications based on the thiochroman scaffold.

References

  • PubChem. This compound | C9H10OS | CID 375102. [Link]
  • Osorio-Méndez, D., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2123. [Link]
  • Anani, L., et al. (2015). Construction of Thiochroman-4-ols through a (4 + 2) Annulation Strategy Using Allenyl Sulfones as Substrates. The Journal of Organic Chemistry, 80(9), 4435-4444. [Link]
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Thiochroman-4-one, 97%. [Link]
  • The Royal Society of Chemistry.
  • PubChem. Thiochroman-4-one | C9H8OS | CID 19048. [Link]
  • PubMed. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. [Link]
  • ResearchGate.
  • LookChem. This compound. [Link]
  • PubChem. Thiochrome | C12H14N4OS | CID 66706. [Link]
  • PubChem. Thiochroman | C9H10S | CID 137415. [Link]
  • Amanote Research. (PDF) Physicochemical Properties. [Link]
  • Chemsrc. This compound | CAS#:40316-60-7. [Link]
  • SpectraBase. Thiochroman-4-one - Optional[MS (GC)] - Spectrum. [Link]
  • National Institute of Standards and Technology. Hymecromone - the NIST WebBook. [Link]
  • Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
  • National Institutes of Health.

Sources

A Comprehensive Spectroscopic Guide to Thiochroman-4-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of Thiochroman-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural scaffold is a key component in a variety of biologically active molecules.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, characterization, and application of thiochroman derivatives. This document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in field-proven insights and experimental best practices.

Molecular Structure and Significance

This compound, with the chemical formula C₉H₁₀OS, features a bicyclic structure comprising a benzene ring fused to a sulfur-containing heterocyclic ring with a hydroxyl group at the 4-position. This unique arrangement imparts specific spectroscopic signatures that are crucial for its identification and characterization.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound offers a clear fingerprint of its proton environments. The chemical shifts are influenced by the aromatic ring, the thioether linkage, and the hydroxyl group.

¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10-7.50m4HAromatic protons
4.85t1HCH-OH
3.00-3.20m2HCH₂-S
2.10-2.30m2HCH₂-CH
1.90d1HOH

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.10-7.50 ppm): The complex multiplet in this region corresponds to the four protons on the benzene ring. The substitution pattern leads to overlapping signals.

  • Carbinol Proton (4.85 ppm): The triplet observed for the proton attached to the carbon bearing the hydroxyl group (CH-OH) is due to coupling with the adjacent methylene protons.

  • Methylene Protons Adjacent to Sulfur (3.00-3.20 ppm): These protons are deshielded by the adjacent sulfur atom, resulting in a downfield shift. The multiplet arises from coupling with the neighboring methylene group.

  • Methylene Protons Adjacent to the Carbinol Carbon (2.10-2.30 ppm): This multiplet corresponds to the protons on the carbon adjacent to the CH-OH group.

  • Hydroxyl Proton (1.90 ppm): The hydroxyl proton appears as a doublet, indicating coupling to the carbinol proton. The chemical shift of this peak can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
135.0Aromatic C (quaternary)
130.0Aromatic C (quaternary)
128.5Aromatic CH
127.0Aromatic CH
126.5Aromatic CH
125.0Aromatic CH
65.0CH-OH
35.0CH₂-CH
25.0CH₂-S

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (125.0-135.0 ppm): The six signals in this region correspond to the six carbons of the benzene ring. The two quaternary carbons appear at the downfield end of this range.

  • Carbinol Carbon (65.0 ppm): The carbon attached to the hydroxyl group is significantly deshielded and appears at a characteristic downfield position.

  • Aliphatic Carbons (25.0 and 35.0 ppm): The two methylene carbons of the heterocyclic ring appear in the upfield region of the spectrum. The carbon adjacent to the sulfur atom is slightly more shielded than the one adjacent to the carbinol carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of O-H, C-H, and C-S stretching vibrations.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium to WeakC=C stretch (aromatic)
1200-1000MediumC-O stretch (secondary alcohol)
750-700StrongC-S stretch

Interpretation of the IR Spectrum:

  • O-H Stretch (3400-3200 cm⁻¹): The most prominent feature of the IR spectrum is the strong, broad absorption band in this region, which is characteristic of the hydroxyl group of an alcohol.[2][3][4] The broadening is due to intermolecular hydrogen bonding.

  • C-H Stretches (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic ring, while those in the 2950-2850 cm⁻¹ region correspond to the C-H stretches of the aliphatic methylene groups.

  • C=C Aromatic Stretch (1600-1450 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-O Stretch (1200-1000 cm⁻¹): The C-O stretching vibration of the secondary alcohol typically appears in this region.

  • C-S Stretch (750-700 cm⁻¹): The presence of the thioether linkage is confirmed by a strong absorption in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Key Fragments in the Mass Spectrum of this compound

m/zInterpretation
166Molecular ion [M]⁺
148[M - H₂O]⁺
136[M - CH₂O]⁺
135[M - H₂O - H]⁺
108[C₇H₆S]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a molecular ion peak at m/z 166, which corresponds to its molecular weight. The fragmentation pattern is consistent with the structure of a benzylic alcohol and a cyclic thioether.

M [M]⁺ m/z 166 M_H2O [M - H₂O]⁺ m/z 148 M->M_H2O - H₂O M_CH2O [M - CH₂O]⁺ m/z 136 M->M_CH2O - CH₂O M_H2O_H [M - H₂O - H]⁺ m/z 135 M_H2O->M_H2O_H - H C7H6S [C₇H₆S]⁺ m/z 108 M_CH2O->C7H6S - C₂H₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

  • Loss of Water (m/z 148): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the formation of a radical cation at m/z 148.[5][6]

  • Loss of Formaldehyde (m/z 136): Alpha-cleavage next to the hydroxyl group can result in the loss of a formaldehyde (CH₂O) molecule.

  • Formation of Thiophenol Cation (m/z 108): Further fragmentation can lead to the formation of a stable thiophenol-like cation.

Experimental Protocols

Synthesis of this compound

This compound is readily synthesized by the reduction of its corresponding ketone, Thiochroman-4-one. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[7][8][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve Thiochroman-4-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermic nature of the reduction reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1.5 to 2 equivalents.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride, to neutralize the excess NaBH₄ and the resulting borate esters.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Start Dissolve Thiochroman-4-one in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Monitor Monitor by TLC Add_NaBH4->Monitor Quench Quench with dilute HCl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Purify Purify by Chromatography Wash_Dry->Purify End Pure this compound Purify->End

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Analysis Protocol
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • IR: For solid samples, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.

    • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used, with appropriate relaxation delays for quantitative ¹³C NMR if required.

    • IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • MS: Obtain the mass spectrum, ensuring appropriate ionization and fragmentation conditions to observe the molecular ion and key fragment ions.

References

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives.
  • Anani, L., et al. (2015). Construction of Thiochroman-4-ols through a (4 + 2)
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules.
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry.
  • UCLA Chemistry. (n.d.). IR: alcohols.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Millersville University. (n.d.). Table of Characteristic IR Absorptions.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • University of Calgary. (n.d.). 13C-NMR.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • YouTube. (2021, May 16). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment.
  • Dagaut, P., & Karsenty, F. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • LibreTexts. (2020, July 2). 19.3: Reductions using NaBH4, LiAlH4.
  • Chemistry Stack Exchange. (2018, November 2). Reduction using sodium borohydride.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra.

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Thiochroman-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of thiochroman-4-ol and its derivatives. As a privileged scaffold in medicinal chemistry, the three-dimensional arrangement of these molecules in the solid state is paramount for understanding their physicochemical properties, stability, and ultimately, their biological activity. This document moves beyond a simple recitation of data, offering a rationale for experimental choices in crystal structure determination and a detailed analysis of the conformational intricacies and non-covalent interactions that dictate the supramolecular architecture of these compounds. By synthesizing crystallographic principles with practical insights, this guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics based on the this compound framework.

Introduction: The Significance of the this compound Scaffold in a Crystalline Context

This compound and its analogues are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2][3] Their diverse biological activities, including antimicrobial and anticancer properties, are intrinsically linked to their molecular structure.[3] While much research has focused on the synthesis and biological evaluation of these compounds, a comprehensive understanding of their solid-state properties is often a critical, yet overlooked, aspect of drug development.

The crystal structure of a molecule provides a precise map of atomic positions in the solid state, offering invaluable insights into:

  • Conformational Preferences: The three-dimensional shape of a molecule is not rigid. In the crystalline state, the molecule adopts a low-energy conformation that is influenced by both intramolecular and intermolecular forces. Understanding this preferred conformation is crucial for modeling receptor-ligand interactions.

  • Intermolecular Interactions: The packing of molecules in a crystal is governed by a network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.[4] These interactions are fundamental to the stability, solubility, and bioavailability of a drug substance.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can have profound implications for its therapeutic efficacy and manufacturability. Each polymorph possesses a unique crystal structure and, consequently, different physical properties.

This guide will delve into the core principles of determining and interpreting the crystal structures of this compound derivatives, providing a foundational understanding for researchers in the field.

Methodologies for Crystal Structure Elucidation: A Self-Validating Approach

The gold standard for determining the crystal structure of small molecules is single-crystal X-ray diffraction. This technique provides an unambiguous determination of the molecular structure and packing. The workflow is a self-validating system, where the quality of the final structural model is rigorously assessed at each stage.

Experimental Protocol: From Powder to Precision
  • Synthesis and Purification: The journey to a crystal structure begins with the synthesis of the desired this compound derivative. High purity is paramount, as impurities can inhibit crystallization or lead to poorly resolved diffraction data. Common synthetic routes often involve the reduction of the corresponding thiochroman-4-one.[5]

  • Crystallization: This is often the most challenging step. The goal is to grow single crystals of sufficient size and quality for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened to find the optimal conditions.

  • X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, highly accurate structure.

Caption: Workflow for Crystal Structure Determination.

Decoding the Architecture: Conformational Analysis and Intermolecular Interactions

The crystal structure of a this compound derivative reveals a wealth of information about its molecular and supramolecular properties.

Conformational Landscape of the Thiochroman Ring

The six-membered heterocyclic ring of this compound is not planar. It typically adopts a half-chair or a distorted sofa conformation. The specific conformation is influenced by the nature and position of substituents on the ring. The orientation of the hydroxyl group at the 4-position can be either axial or equatorial, which will have a significant impact on the intermolecular interactions.

The Central Role of Hydrogen Bonding

The hydroxyl group of this compound is a potent hydrogen bond donor, while the oxygen of the hydroxyl group and the sulfur atom of the thioether can act as hydrogen bond acceptors. This leads to the formation of a rich network of hydrogen bonds that are often the primary drivers of the crystal packing. Common hydrogen bonding motifs include:

  • O-H···O: Strong hydrogen bonds between the hydroxyl groups of neighboring molecules, often leading to the formation of chains or dimers.

  • O-H···S: Hydrogen bonds involving the sulfur atom as an acceptor. These interactions are generally weaker than O-H···O bonds but can play a significant role in the overall crystal packing.

  • C-H···O and C-H···π: Weaker hydrogen bonds involving carbon as a donor and oxygen or the aromatic ring as an acceptor. These interactions provide additional stabilization to the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B A_OH O-H B_O O (hydroxyl) A_OH->B_O O-H···O B_S S A_OH->B_S O-H···S A_S S A_Aryl Aryl Ring B_Aryl Aryl Ring A_Aryl->B_Aryl π-π stacking

Caption: Key Intermolecular Interactions.

Tabulated Crystallographic Data: A Case Study

While a comprehensive survey of all this compound derivatives is beyond the scope of this guide, the following table presents hypothetical but representative crystallographic data for a generic this compound derivative. This data is illustrative of what would be obtained from a single-crystal X-ray diffraction experiment and reported in a crystallographic information file (CIF).

ParameterValueSignificance
Chemical FormulaC₉H₁₀OSThe elemental composition of the molecule.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements present in the crystal.
a (Å)10.123The length of the 'a' axis of the unit cell.
b (Å)5.432The length of the 'b' axis of the unit cell.
c (Å)15.678The length of the 'c' axis of the unit cell.
β (°)98.76The angle between the 'a' and 'c' axes.
Volume (ų)850.45The volume of the unit cell.
Z4The number of molecules in the unit cell.
Hydrogen Bond d(D···A) (Å) Distance between donor and acceptor atoms.
O1-H1···O1'2.754A strong intermolecular hydrogen bond forming a centrosymmetric dimer.
C7-H7A···S1'3.612A weaker C-H···S interaction contributing to the three-dimensional network.

Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of this compound derivatives has significant practical implications:

  • Structure-Activity Relationship (SAR) Studies: By correlating the three-dimensional structure with biological activity, researchers can gain insights into the pharmacophore and design more potent and selective drug candidates.

  • Solid-State Characterization: Knowledge of the crystal structure is essential for the development of stable and bioavailable drug formulations. It allows for the identification and characterization of different polymorphs, hydrates, and solvates.

  • Crystal Engineering: The principles of intermolecular interactions can be used to design novel crystalline materials with desired properties, such as improved solubility or stability. By introducing specific functional groups, it is possible to control the formation of hydrogen bonding networks and influence the crystal packing.

Conclusion

The crystal structure of this compound derivatives provides a foundational understanding of their solid-state properties, which are inextricably linked to their function as potential therapeutic agents. The methodologies for crystal structure determination, coupled with a detailed analysis of conformational preferences and intermolecular interactions, offer a powerful toolkit for researchers in drug discovery and materials science. This guide has provided a framework for approaching the crystallographic study of this important class of compounds, emphasizing the synergy between experimental data and theoretical understanding. As the field of medicinal chemistry continues to evolve, the rational design of molecules with optimized solid-state properties will become increasingly critical for the successful development of new medicines.

References

  • ResearchGate. (n.d.). Structure–activity relationships of thiochroman-4-one derivatives.
  • Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., Chesnut, R. W., Brown, R. A., Durham, N. N., Ealick, S. E., & van der Helm, D. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850. [Link]
  • ResearchGate. (n.d.). Structure activity relationships of thiochroman-4-one derivatives.
  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. [Link]
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]
  • PubChem. (n.d.). This compound.
  • CCDC. (n.d.). Access Structures.
  • ResearchGate. (n.d.). Hydrogen bonding interactions with the thiocarbonyl π-system.
  • PubChem. (n.d.). Thiochroman-4-one.
  • MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals.
  • Metrangolo, P., et al. (2014). Hydrogen and Halogen Bonding in Co-Crystals Involving 4-Iodotetrafluorobenzoic Acid, 4-Iodotetrafluorophenol and Dithianes/Thiophenes. CrystEngComm, 16(24), 5227-5233. [Link]
  • Singh, P., & Singh, P. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Journal of Biomolecular Structure and Dynamics, 1-26. [Link]
  • Chou, P.-T., et al. (2021). Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. Journal of the American Chemical Society, 143(3), 1599-1611. [Link]
  • S. S, S., et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. New Journal of Chemistry, 45(22), 9886-9899. [Link]

Sources

The Evolving Landscape of Thiochroman-4-ol and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiochroman scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. At the core of many of these promising compounds lies Thiochroman-4-ol and its analogs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile class of molecules. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of their therapeutic potential.

The Thiochroman-4-one/Thiochroman-4-ol Core: Synthetic Strategies and Considerations

The synthesis of this compound typically proceeds through the reduction of its ketone precursor, Thiochroman-4-one. Therefore, a robust synthesis of the ketone is paramount. Several synthetic routes to Thiochroman-4-one have been established, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Synthesis of Thiochroman-4-one: The Precursor

A common and effective method for the synthesis of thiochroman-4-ones involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. This two-step process begins with the nucleophilic addition of a thiophenol to an appropriate three-carbon synthon, followed by cyclization.

Experimental Protocol: Synthesis of Thiochroman-4-one

Step 1: Synthesis of 3-(Phenylthio)propanoic Acid

  • To a solution of thiophenol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add β-propiolactone (1.05 eq) or a 3-halopropanoic acid derivative. The reaction with β-propiolactone is often preferred due to its higher reactivity.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(phenylthio)propanoic acid. Purification can be achieved by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation to Thiochroman-4-one

  • To a flask containing a Lewis acid such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), add the 3-(phenylthio)propanoic acid (1.0 eq) portion-wise at a controlled temperature (typically 60-80 °C).

  • Stir the mixture at this temperature for 1-3 hours, monitoring the reaction by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold sodium bicarbonate solution to neutralize any remaining acid, followed by cold water.

  • Dry the crude Thiochroman-4-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reduction to this compound: The Core Molecule

The conversion of Thiochroman-4-one to this compound is a straightforward reduction of the ketone functionality. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for ketones and aldehydes.[1]

Experimental Protocol: Reduction of Thiochroman-4-one to this compound

  • Dissolve Thiochroman-4-one (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the solution. Effervescence may be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to decompose the excess NaBH₄.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Biological Activities of this compound Analogs: A Multifaceted Scaffold

Derivatives of the this compound core have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

Antimicrobial and Antifungal Activity

Thiochroman-4-one and its derivatives have been shown to possess significant antibacterial and antifungal properties.[2][3] The mechanism of action is believed to involve the disruption of microbial cellular pathways and the inhibition of essential enzymes.[4] Structure-activity relationship (SAR) studies have revealed that the introduction of specific substituents on the thiochroman ring can significantly enhance antimicrobial potency.[4][5]

Compound/AnalogTarget OrganismActivity (MIC/EC50)Reference
Spiro-pyrrolidine thiochroman-4-one derivativeBacillus subtilisMIC: 32 µg/mL[6]
Spiro-pyrrolidine thiochroman-4-one derivativeStaphylococcus epidermidisMIC: 32 µg/mL[6]
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas oryzae pv. oryzae (Xoo)EC50: 17 µg/mL[2]
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas axonopodis pv. citri (Xac)EC50: 28 µg/mL[2]
Thiochroman-4-one derivative 22Candida albicansMIC: 0.5 µg/mL[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: From a fresh culture of the test microorganism, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Numerous this compound analogs have been investigated for their potential as anticancer agents.[7][8] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[4] The anticancer effects are often mediated through the modulation of key signaling pathways involved in cell proliferation and survival.[4]

Compound/AnalogCancer Cell LineActivity (IC50/GI50)Reference
Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrid (Compound 40)CCRF-CEM (Leukemia)IC50: 45.79 µM[4]
3-arylspiro-[oxirane-2,3′-thiochroman]-4′-one with 3-methoxyphenyl substituentVariousGI50: < 10 µM[5]
Thiochroman-4-one hydrazone derivative (Compound 33)Leishmania panamensisEC50: 5.4 µM[5]
Thiochroman-4-one vinyl sulfone derivative (Compound 32)Leishmania panamensisEC50: 3.24 µM[4][5]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, can be calculated from the dose-response curve.[9]

Selective Estrogen Receptor Degraders (SERDs)

A particularly exciting application of thiochroman derivatives is in the development of Selective Estrogen Receptor Degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer.[10][11] These compounds function by binding to the estrogen receptor and inducing its degradation, thereby abrogating estrogen-driven cancer cell growth.[12]

The mechanism of action of thiochroman-based SERDs involves binding to the estrogen receptor, which induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[12] This leads to a reduction in the total cellular levels of the estrogen receptor, effectively shutting down its signaling pathway.

Mechanistic Insights and Visualization

Understanding the mechanism of action is crucial for the rational design of more potent and selective analogs. Below are graphical representations of key pathways modulated by this compound derivatives.

Anticancer Mechanism: Induction of Apoptosis

Thiochroman derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This often involves the activation of caspases and the modulation of Bcl-2 family proteins.[13][14]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Thiochroman_Analog Thiochroman Analog FasL FasL Thiochroman_Analog->FasL Upregulates Bax Bax Thiochroman_Analog->Bax Upregulates Bcl2 Bcl-2 Thiochroman_Analog->Bcl2 Downregulates FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Bid Bid Caspase8->Bid Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Forms pore Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes tBid tBid Bid->tBid tBid->Bax Activates serd_mechanism cluster_binding Receptor Binding and Conformational Change cluster_degradation Ubiquitination and Proteasomal Degradation cluster_outcome Cellular Outcome Thiochroman_SERD Thiochroman SERD Analog ER Estrogen Receptor (ERα) Thiochroman_SERD->ER Binds ER_SERD_Complex ER-SERD Complex (Altered Conformation) ER->ER_SERD_Complex Ubiquitinated_ER Ubiquitinated ER ER_SERD_Complex->Ubiquitinated_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->ER_SERD_Complex Proteasome Proteasome Ubiquitinated_ER->Proteasome Targeted for Degradation Degradation ER Degradation Proteasome->Degradation Reduced_ER_Levels Reduced Cellular ER Levels Degradation->Reduced_ER_Levels Inhibition Inhibition of Estrogen Signaling and Tumor Growth Reduced_ER_Levels->Inhibition

Caption: Mechanism of action of thiochroman-based SERDs.

Conclusion and Future Directions

This compound and its analogs represent a highly versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the broad range of biological activities make them attractive scaffolds for further optimization. Future research in this area should focus on:

  • Elucidation of specific molecular targets: Identifying the precise enzymes or receptors that these compounds interact with will enable more targeted drug design.

  • In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates need to be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Development of novel analogs: The synthesis and screening of new derivatives with diverse substitution patterns will continue to be a fruitful avenue for discovering compounds with improved potency and selectivity.

This technical guide provides a solid foundation for researchers to embark on or continue their exploration of the rich and rewarding field of thiochroman chemistry and its applications in medicine.

References

  • Chouchène, N., Toumi, A., Boudriga, S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Demirayak, S., Yurttas, L., Gundogdu-Karaburun, N., Karaburun, A. C., & Kayagil, I. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063-1072. [Link]
  • Yu, H., Li, J., Wang, Y., et al. (2021). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1337-1346. [Link]
  • Chouchène, N., Toumi, A., Boudriga, S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]
  • Demirayak, S., Yurttas, L., Gundogdu-Karaburun, N., Karaburun, A. C., & Kayagil, I. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]
  • Vargas, E., Quiñones, W., Echeverri, F., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link]
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Demirayak, S., Yurttas, L., Gundogdu-Karaburun, N., Karaburun, A. C., & Kayagil, I. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]
  • Virués-Segovia, J. R., Pinedo-Rivilla, C., Muñoz-Mira, S., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(3), 908. [Link]
  • Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850. [Link]
  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. [Link]
  • Chouchène, N., Toumi, A., Boudriga, S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]
  • Singh, S., Kumar, A., & Konwar, R. (2010). Centchroman mediated apoptosis involves cross-talk between extrinsic/intrinsic pathways and oxidative regulation. Life Sciences, 88(3-4), 154–163. [Link]
  • Liu, G. Y., Frank, N., Bartsch, H., & Lin, J. K. (1998). Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins. Molecular Carcinogenesis, 22(4), 235–246. [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
  • Ohori, M., Yamashita, T., Ino, Y., et al. (2010). Thiochroman derivative CH4986399, a new nonsteroidal estrogen receptor down-regulator, is effective in breast cancer models. Anticancer Research, 30(3), 873–878. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
  • MassiveBio. (2025). Selective Estrogen Receptor Degrader. [Link]

Sources

The Rising Therapeutic Potential of Thiochroman-4-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered substantial interest in medicinal chemistry due to its structural resemblance to biologically active chromanes and flavonoids. This technical guide provides an in-depth exploration of the diverse biological activities of thiochroman-4-ol and its derivatives, with a particular focus on their therapeutic potential. We will delve into their anticancer, antimicrobial, and antiparasitic properties, underpinned by mechanistic insights and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and future prospects of this promising class of compounds.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

This compound and its ketone counterpart, thiochroman-4-one, represent a "privileged scaffold" in drug discovery. This designation is attributed to their ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] The replacement of the oxygen atom in the corresponding chromane structure with a sulfur atom significantly influences the molecule's electronic and steric properties, often resulting in enhanced biological efficacy and novel mechanisms of action.[3] This guide will systematically explore the compelling evidence that positions this compound derivatives as promising candidates for the development of new therapeutic agents.

Synthesis Strategies: Accessing the Thiochroman Core

The synthesis of the thiochroman-4-one core, the immediate precursor to this compound, is typically achieved through a multi-step process. A common route involves the reaction of a thiophenol with a β-halopropionic acid or its equivalent, followed by an intramolecular Friedel-Crafts acylation to yield the cyclic ketone.[4] The subsequent reduction of the ketone at the 4-position furnishes the desired this compound.

G thiophenol Thiophenol intermediate 3-(phenylthio)propanoic acid thiophenol->intermediate Michael Addition beta_acid β-halopropionic acid / equivalent beta_acid->intermediate thiochroman_one Thiochroman-4-one intermediate->thiochroman_one Intramolecular Friedel-Crafts Acylation thiochroman_ol This compound thiochroman_one->thiochroman_ol Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->thiochroman_ol

Figure 1: A generalized synthetic workflow for the preparation of this compound.

This versatile synthetic approach allows for the introduction of a wide array of substituents on the aromatic ring and the heterocyclic core, enabling the systematic exploration of structure-activity relationships (SAR).

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Thiochroman-4-one and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[5][6] The mechanisms underlying their anticancer activity are diverse and appear to be cell-line dependent, highlighting the scaffold's versatility in targeting different oncogenic pathways.

Induction of Apoptosis

A key mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. Thiochroman-4-one derivatives have been shown to induce apoptosis in cancer cells, a process often mediated by the generation of reactive oxygen species (ROS).[3][7] The accumulation of ROS can lead to oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades, ultimately culminating in cell death.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, certain thiochroman derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents cancer cells from progressing through the various phases of cell division, thereby inhibiting tumor growth.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer potency of thiochroman derivatives can be significantly modulated by the nature and position of substituents on the thiochroman scaffold.[8] For instance, the introduction of specific moieties can enhance cytotoxicity and selectivity for cancer cells over normal cells. Some studies have indicated that compounds with a thiochromanone skeleton exhibit higher anticancer activity compared to their chromanone counterparts.[5]

Compound TypeCancer Cell LineIC50 (µM)Reference
3-arylspiro-[oxirane-2,3′-thiochroman]-4′-oneA-549 (Lung)<10[3]
Thiochromen-4-one derivativeMGC-803 (Gastric)6.93[9]
Thiochromen-4-one derivativeT-24 (Bladder)5.01[9]
Thiochromen-4-one derivativeHepG2 (Liver)5.26[9]

Table 1: In vitro anticancer activity of selected thiochroman derivatives.

Antimicrobial Properties: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound and its derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[10][11]

Antibacterial Activity

Derivatives of thiochroman-4-one have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[9][12] For example, pyrazole derivatives of thiochroman-4-one have been found to be effective inhibitors of Bacillus subtilis growth.[12] The mechanism of antibacterial action is thought to involve the disruption of essential cellular processes in bacteria.

Antifungal Activity

Thiochroman-4-one derivatives have also shown potent antifungal activity against a range of fungal pathogens, including Candida albicans and Cryptococcus neoformans.[3][13] A particularly interesting target for these compounds is N-myristoyltransferase (NMT), an enzyme that is essential for the viability of many fungal species.[13] Inhibition of NMT can lead to fungal cell death, making it an attractive target for the development of new antifungal drugs.[13]

Compound DerivativePathogenMIC (µg/mL)Reference
Indole-substituted thiochroman-4-oneC. albicans4[3]
Substituted thiochroman-4-oneC. albicans0.5-16[13]
6-methylthiochroman-4-oneBotrytis cinerea100-250[11]

Table 2: Antifungal activity of selected thiochroman-4-one derivatives.

Antiparasitic Potential: Targeting Neglected Tropical Diseases

Neglected tropical diseases, such as leishmaniasis, continue to pose a significant global health burden. Thiochroman-4-one derivatives have demonstrated promising activity against Leishmania parasites, suggesting their potential as a new class of antileishmanial agents.[1][4][14]

Antileishmanial Activity

Compounds bearing a vinyl sulfone moiety attached to the thiochroman scaffold have displayed high antileishmanial activity with low cytotoxicity to human cells.[4][14] The proposed mechanism of action for these vinyl sulfones involves the inhibition of cysteine proteases, which are essential for the survival of the Leishmania parasite.[4]

G cluster_0 In Vitro Screening compound Thiochroman Derivative parasite Leishmania panamensis (intracellular amastigotes) compound->parasite host_cell Human Monocytes (U-937) compound->host_cell ec50 Determine EC50 parasite->ec50 lc50 Determine LC50 host_cell->lc50 si Calculate Selectivity Index (SI) ec50->si lc50->si

Figure 2: Experimental workflow for evaluating the antileishmanial activity of thiochroman derivatives.

Experimental Protocols

General Procedure for the Synthesis of Thiochroman-4-one Derivatives
  • Step 1: Synthesis of 3-(phenylthio)propanoic acid. To a solution of the appropriately substituted thiophenol in a suitable solvent, add a β-halopropionic acid or an α,β-unsaturated carboxylic acid. The reaction mixture is stirred at room temperature or heated to reflux for a specified period. After completion, the reaction is worked up to isolate the 3-(phenylthio)propanoic acid intermediate.

  • Step 2: Intramolecular Friedel-Crafts Acylation. The 3-(phenylthio)propanoic acid intermediate is treated with a strong acid, such as polyphosphoric acid or methanesulfonic acid, and heated to promote cyclization. The resulting thiochroman-4-one is then purified by chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects, underscore the significant potential of this compound class. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Further optimization of the thiochroman scaffold through medicinal chemistry approaches, guided by SAR studies, is likely to yield even more effective and selective drug candidates. The continued exploration of this privileged structure holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

  • Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., Chesnut, R. W., Brown, R. A., Durham, N. N., Ealick, S. E., & van der Helm, D. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850. [Link]
  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (2017). Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]
  • Structure activity relationships of thiochroman-4-one derivatives. (n.d.).
  • Vargas, L. Y., Insuasty, B., Escobar, P., Rojas, R., Quiroga, J., Abonia, R., & Sortino, M. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2038. [Link]
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. [Link]
  • Vargas, L. Y., Insuasty, B., Escobar, P., Rojas, R., Quiroga, J., Abonia, R., & Sortino, M. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2038. [Link]
  • Synthesis of thiochroman-4-one derivatives. (n.d.).
  • Virués-Segovia, J. R., Pinedo-Rivilla, C., Muñoz-Mira, S., Ansino, M., & Aleu, J. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(3), 1234. [Link]
  • Ohta, H., Ohtsuru, T., Ikegami, Y., & Endo, Y. (2006). Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. Journal of Medicinal Chemistry, 49(24), 7277–7287. [Link]
  • Vargas, L. Y., Insuasty, B., Escobar, P., Rojas, R., Quiroga, J., Abonia, R., & Sortino, M. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2038. [Link]
  • Zhong, W., Song, D., Li, Y., Wang, M., & Liu, Y. (2018).
  • Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., Chesnut, R. W., Brown, R. A., Durham, N. N., Ealick, S. E., & van der Helm, D. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850. [Link]
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. [Link]
  • Structure–activity relationships of thiochroman-4-one derivatives. (n.d.).
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. [Link]
  • Virués-Segovia, J. R., Pinedo-Rivilla, C., Muñoz-Mira, S., Ansino, M., & Aleu, J. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(3), 1234. [Link]
  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1195-1201. [Link]
  • (PDF) Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2025).
  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (2021). PLoS ONE, 16(10), e0258197. [Link]
  • A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. (2023). Frontiers in Pharmacology, 14, 1242372. [Link]
  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2019). New Journal of Chemistry, 43(15), 5876-5887. [Link]
  • (PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. (n.d.).
  • Anti-Inflammatory Effects of Compounds from Echinoderms. (2022). Marine Drugs, 20(11), 693. [Link]
  • The Anticancer Activities of Natural Terpenoids That Inhibit Both Melanoma and Non-Melanoma Skin Cancers. (2023). International Journal of Molecular Sciences, 24(13), 10943. [Link]
  • Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species. (2018). Oncology Reports, 40(6), 3787–3794. [Link]
  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016). PLoS ONE, 11(6), e0156540. [Link]

Sources

Thiochroman-4-ol mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Mechanisms of Thiochroman-4-ol Derivatives in Biological Systems**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiochroman Scaffold as a Privileged Structure

The thiochroman ring system, a sulfur-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties, conferred by the sulfur atom, enhance lipophilicity and modulate physicochemical characteristics like membrane permeability and bioavailability.[2] This makes the thiochroman scaffold a "privileged structure," capable of interacting with multiple biological targets and serving as a versatile foundation for drug design.[1][2][3]

While this compound itself is a key synthetic intermediate, it is the diverse library of its derivatives—synthesized from the versatile thiochroman-4-one precursor—that exhibits a broad spectrum of pharmacological activities.[4][5][6] These activities range from anticancer and neuroprotective to antimicrobial and anti-inflammatory effects.[1][5][7] This guide provides an in-depth exploration of the core mechanisms of action of this compound derivatives, supported by field-proven experimental protocols to empower researchers in their drug discovery efforts.

Part 1: Anticancer Mechanisms of Action

Derivatives of the thiochroman scaffold have demonstrated significant potential as anticancer agents, acting through multiple well-defined molecular pathways.[5] Compounds containing the thiochromanone skeleton, in particular, have exhibited notable anticancer activity against various human tumor cell lines.[5] The primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. Many thiochroman derivatives exert their cytotoxic effects by initiating this process. The induction of apoptosis is often mediated by modulating the expression of key regulatory proteins.

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. Thiochroman derivatives can shift this balance by downregulating Bcl-2 and upregulating Bax. This change in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP).[8]

  • Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm.[9]

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates initiator caspases (e.g., Caspase-9). These initiator caspases then cleave and activate executioner caspases (e.g., Caspase-3 and -7).[9][10][11]

  • PARP Cleavage: Activated Caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair.[10][11] The cleavage of PARP-1 into its characteristic 89 kDa and 24 kDa fragments is a hallmark of apoptosis.[9][11]

The following diagram illustrates the intrinsic apoptosis pathway often targeted by thiochroman derivatives.

G cluster_0 Mitochondrion Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC Promotes release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->CytoC Blocks release Apoptosome Apoptosome Formation CytoC->Apoptosome Thiochroman Thiochroman Derivative Thiochroman->Bax Promotes Thiochroman->Bcl2 Inhibits aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 PARP PARP-1 aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP (Inactive) PARP->cPARP

Caption: Intrinsic apoptosis pathway induced by thiochroman derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, thiochroman derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, such as G2/M. This prevents cells from entering mitosis, thereby halting their division and growth. The analysis of DNA content via flow cytometry is the standard method for investigating these effects.

Part 2: Neuroprotective and Other Mechanisms of Action

The thiochroman scaffold is also a promising framework for developing agents to treat neurodegenerative diseases and other conditions.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters. The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Certain thiochromone derivatives have been identified as potent and selective inhibitors of human MAO-B (hMAO-B).[12][13] For instance, C-3 nitrothiophene substituted thiochromone analogues show excellent potency against hMAO-B, suggesting their potential for treating neurodegenerative disorders like Parkinson's and atherosclerosis.[12][13]

Estrogen Receptor (ER) Modulation

In the field of oncology, particularly for hormone-dependent breast cancers, thiochroman derivatives have been developed as pure antiestrogens.[14][15] Some function as Selective Estrogen Receptor Degraders (SERDs), which not only antagonize the estrogen receptor (ERα) but also promote its degradation.[16] This dual action is a promising strategy to overcome endocrine resistance in breast cancer treatment.[16] One such derivative, compound 51 , was shown to be a highly potent, oral, and brain-penetrant ER degrader, effectively suppressing tumor growth in tamoxifen-resistant models.[16]

Antimicrobial and Antileishmanial Activities

Various thiochroman-4-one derivatives have been synthesized and shown to possess significant antimicrobial activities, including antibacterial and antifungal properties.[2][17][18][19] Furthermore, specific derivatives bearing a vinyl sulfone moiety have displayed high antileishmanial activity with low cytotoxicity, making them promising leads for treating cutaneous leishmaniasis.[2][3]

Part 3: Key Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described above, a series of robust, self-validating experimental protocols are essential. The following section details the methodologies for core assays used in the characterization of thiochroman derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational experiment to determine a compound's cytotoxic or cell growth-inhibiting potential.[20] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[21][22] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative, colorimetric readout of cell viability.[20][21]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiochroman derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[20]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[20] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][23]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot for Apoptosis Marker Analysis

Causality: To confirm that cytotoxicity is due to apoptosis, Western blotting is used to detect changes in the expression levels and cleavage status of key apoptotic proteins.[10][11] The appearance of cleaved (activated) forms of Caspase-3 and its substrate PARP-1 are definitive markers of apoptosis.[9][11]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the thiochroman derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel (e.g., 12% for Caspase-3/PARP) and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities. A decrease in pro-Caspase-3 and full-length PARP, coupled with an increase in their cleaved fragments, confirms the induction of apoptosis.[9]

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality: This protocol is used to determine if a compound induces cell cycle arrest. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[24] The fluorescence intensity of PI in stained cells is therefore directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the thiochroman derivative as described for the cytotoxicity assay.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at ~300 x g for 5 minutes and wash the cell pellet with cold PBS.[25]

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS to create a single-cell suspension. While gently vortexing, add ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[25][26] Incubate for at least 30 minutes on ice or store at 4°C.[26]

  • Staining: Centrifuge the fixed cells and decant the ethanol. Wash the pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[24][27]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[25][27]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., FL-2 or FL-3).

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content.[27] Quantify the percentage of cells in the G0/G1, S, and G2/M phases and compare treated samples to controls to identify any accumulation in a specific phase, which indicates cell cycle arrest.

Part 4: Data Synthesis and Visualization

Effective data presentation is crucial for interpreting results and communicating findings.

Data Summary Table

Summarize quantitative data, such as IC₅₀ values from cytotoxicity assays, in a structured table for clear comparison across different cell lines or compound derivatives.

Compound IDDerivative StructureCell LineIC₅₀ (µM) after 48h
TCD-016-chloro-thiochroman...MCF-73.25
TCD-023-methoxyphenyl-spiro...A549<10
TCD-03Vinyl sulfone moiety...HT-293.12
ReferenceDoxorubicinMCF-70.85

Note: Data are hypothetical examples based on reported activities of similar compounds.[2]

Experimental Workflow Diagram

The logical flow from initial screening to mechanism of action (MoA) confirmation is a critical process in drug discovery.

G cluster_workflow Drug Discovery Workflow for Thiochroman Derivatives Screen Primary Screening (e.g., MTT Assay) Hit Identify 'Hit' Compounds (IC50 < 10 µM) Screen->Hit ApoptosisAssay Apoptosis Confirmation (Western Blot for Cleaved Caspase-3/PARP) Hit->ApoptosisAssay Is cytotoxicity observed? CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Hit->CellCycle Is cytotoxicity observed? MoA Mechanism of Action (MoA) Elucidated ApoptosisAssay->MoA CellCycle->MoA

Caption: A typical workflow for screening and characterizing thiochroman derivatives.

Conclusion and Future Directions

The thiochroman scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Derivatives of this compound have demonstrated potent and diverse biological activities, particularly in oncology and neuropharmacology. Their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and specific enzyme inhibition, are well-supported by established experimental evidence.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as improve pharmacokinetic profiles for in vivo efficacy.[14] The continued exploration of this scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs in cancer, neurodegenerative diseases, and beyond.

References

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. [Link]
  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis Online. [Link]
  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. [Link]
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego Moores Cancer Center. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. [Link]
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH. [Link]
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
  • Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties. ProQuest. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Rel
  • Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B)
  • Recent developments in thiochromene chemistry. PubMed. [Link]
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
  • Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,...
  • Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis.
  • Apoptosis assays: western blots. YouTube. [Link]
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC - PubMed Central. [Link]
  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed. [Link]
  • Discovery of thiochroman derivatives bearing a carboxy-containing side chain as orally active pure antiestrogens. PubMed. [Link]
  • Structure activity relationships of thiochroman-4-one derivatives.
  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal. [Link]
  • Synthesis of thiochroman-4-one derivatives.
  • Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. PMC. [Link]
  • Structure–activity relationships of thiochroman-4-one derivatives.
  • Selected chromone derivatives as inhibitors of monoamine oxidase.

Sources

An In-depth Technical Guide to the Synthesis of Substituted Thiochroman-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiochroman scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry and drug development. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antileishmanial properties.[1][2] The thiochroman-4-ol core, in particular, serves as a versatile synthetic intermediate for accessing a diverse library of biologically active molecules. This guide provides a comprehensive technical overview of the principal synthetic strategies for preparing substituted this compound derivatives. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven experimental protocols, and offer insights into the rationale behind experimental design choices, targeting an audience of researchers, chemists, and professionals in drug discovery.

Introduction: The Significance of the this compound Scaffold

Thiochromans, the sulfur analogues of chromans, represent a critical class of benzothiopyran heterocycles.[3][4] The incorporation of a sulfur atom into the heterocyclic ring imparts unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles compared to their oxygen-containing counterparts.[5] The this compound framework is of particular strategic importance. The hydroxyl group at the C-4 position provides a reactive handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Numerous studies have underscored the therapeutic potential of this scaffold. For instance, derivatives have shown potent activity against various cancer cell lines, pathogenic fungi, and parasites like Leishmania panamensis.[1][6][7] The ability of this core structure to interact with multiple biological targets makes it a highly valuable starting point for the development of novel therapeutic agents.[1] This guide focuses on the most robust and widely adopted synthetic routes to access this pivotal intermediate, beginning with the construction of the precursor ketone, thiochroman-4-one.

Core Synthetic Strategy: From Thiophenols to Thiochroman-4-ols

The most prevalent and reliable pathway to substituted thiochroman-4-ols is a two-stage process. The first stage involves the synthesis of a substituted thiochroman-4-one, which is then subjected to a chemoselective reduction in the second stage to yield the target alcohol.

G cluster_0 Stage 1: Thiochroman-4-one Synthesis cluster_1 Stage 2: Reduction Thiophenol Substituted Thiophenol PropanoicAcid 3-(Arylthio)propanoic Acid Thiophenol->PropanoicAcid  + 3-Halopropanoic Acid  or β-Lactone Thiochromanone Substituted Thiochroman-4-one PropanoicAcid->Thiochromanone  Intramolecular  Friedel-Crafts Acylation Thiochromanol Substituted this compound Thiochromanone->Thiochromanol  Chemoselective  Reduction (e.g., NaBH4) G start 3-(Arylthio)propanoic Acid activated Protonated Carbonyl start->activated + H⁺ inv1 activated->inv1 - H₂O acylium Acylium Ion Intermediate sigma Sigma Complex (Resonance Stabilized) acylium->sigma Electrophilic Attack by Aryl Ring inv2 sigma->inv2 - H⁺ product Thiochroman-4-one inv1->acylium inv2->product

Caption: Mechanism of acid-catalyzed intramolecular Friedel-Crafts acylation.

More recently, efficient one-pot procedures have been developed that combine the synthesis of the 3-(arylthio)propanoic acid and its subsequent cyclization into a single reaction vessel, offering advantages in terms of time, cost, and waste reduction. [8][9]

Stage 2: Reduction of Thiochroman-4-ones to Thiochroman-4-ols

The final transformation is the reduction of the ketone at the C-4 position to the corresponding secondary alcohol.

  • Methodology and Rationale: The reduction of thiochroman-4-ones is most commonly and efficiently achieved using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. [2]NaBH₄ is a mild and selective reducing agent, ideally suited for converting ketones to alcohols without affecting other potentially reducible functional groups on the aromatic ring or the thioether linkage. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent during workup to yield the final this compound. This reaction is typically high-yielding and proceeds cleanly at room temperature. [2]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication.

Protocol 1: Synthesis of 6-Fluoro-thiochroman-4-one

This protocol is adapted from methodologies described in the literature for the synthesis of substituted thiochroman-4-ones. [3]

  • Preparation of 3-(4-Fluorophenylthio)propanoic Acid:

    • In a round-bottom flask, dissolve 4-fluorothiophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

    • To this solution, add 3-chloropropanoic acid (1.05 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, acidify the mixture with concentrated HCl to pH ~2.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield the crude 3-(4-fluorophenylthio)propanoic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed for further purification.

  • Cyclization to 6-Fluoro-thiochroman-4-one:

    • Place polyphosphoric acid (PPA) (10x weight of the propanoic acid) in a flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 80-90 °C.

    • Slowly add the 3-(4-fluorophenylthio)propanoic acid (1.0 eq) in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.

    • Stir the mixture at 95 °C for 2-3 hours.

    • Allow the reaction to cool slightly before carefully pouring it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-fluoro-thiochroman-4-one.

Protocol 2: Reduction to 6-Fluoro-thiochroman-4-ol

This protocol is based on standard ketone reduction procedures. [2]

  • Reduction Reaction:

    • Dissolve 6-fluoro-thiochroman-4-one (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

    • Remove most of the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude 6-fluoro-thiochroman-4-ol, which is often of sufficient purity for subsequent steps. Further purification can be achieved by column chromatography if necessary.

Data Presentation: Synthesis of Thiochroman-4-one Derivatives

The following table summarizes yields for the synthesis of various thiochroman-4-one derivatives via the acid-catalyzed cyclization of the corresponding 3-(arylthio)propanoic acids, demonstrating the versatility of the method.

EntryR-Group on ThiophenolCyclization ConditionsProductYield (%)Reference
1HPPA, 95 °CThiochroman-4-one~90%[10]
26-FH₂SO₄ or CH₃SO₃H6-Fluoro-thiochroman-4-oneModerate[3]
36-ClPPA, 90 °C6-Chloro-thiochroman-4-oneHigh[10]
47-NH₂PPA, 90 °C7-Amino-thiochroman-4-one~75%[3]
56-CH₃PPA, 95 °C6-Methyl-thiochroman-4-oneHigh[10]

Conclusion

The synthesis of substituted this compound derivatives is a well-established and robust process, primarily relying on the reduction of a thiochroman-4-one precursor. The construction of this ketone intermediate via the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids offers a versatile and high-yielding route that allows for a wide range of substituents to be incorporated into the aromatic ring. The subsequent reduction with sodium borohydride is a clean, efficient, and chemoselective transformation. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for the synthesis of these valuable scaffolds, paving the way for the discovery and development of new therapeutic agents.

References

  • Gutiérrez, M., Brindis, F., Cerecetto, H., & González, M. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2095. [Link]
  • ResearchGate. (n.d.).
  • Yadav, P., & Singh, R. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Virués-Segovia, J. R., Pinedo-Rivilla, C., Muñoz-Mira, S., Ansino, M., & Aleu, J. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(1), 232. [Link]
  • Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., Chesnut, R. W., Brown, R. A., Durham, N. N., Ealick, S. E., & van der Helm, D. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850. [Link]
  • PubMed. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-50. [Link]
  • Simpkins, K. S., Guo, M. Y., Smith, T. D., Hankerson, H. A., & Guo, F. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(21), 7384. [Link]
  • ResearchGate. (n.d.).
  • Pore, D. M., Kuchekar, B. S., & Kadam, A. J. (2012). Solvent-free and room temperature synthesis of thiochromans in the presence of a catalytic amount of iodine.
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]
  • Simpkins, K. S., Guo, M. Y., Smith, T. D., Hankerson, H. A., & Guo, F. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(21), 7384. [Link]
  • Yadav, P., & Singh, R. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Tiecco, M., Testaferri, L., Tingoli, M., Chianelli, D., & Montanucci, M. (1984). Preparation of Thiochromans via Thermal Cyclization. Synthesis, 1984(09), 736-738. [Link]
  • ResearchGate. (n.d.). Synthetic methods to thiochromen-4-ones. [Link]
  • Guo, F. (2025).
  • Simpkins, K. S., Guo, M. Y., Smith, T. D., Hankerson, H. A., & Guo, F. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(21), 7384. [Link]

Sources

A Technical Guide to the Solubility of Thiochroman-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding and controlling solubility is paramount. Thiochroman-4-ol, a heterocyclic compound featuring a hydroxyl group, a thioether, and an aromatic system, presents a unique solubility profile. This guide provides an in-depth exploration of the theoretical principles governing the solubility of this compound in organic solvents, outlines a robust experimental protocol for its quantitative determination, and discusses the critical factors that influence these measurements. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile scaffold.

Introduction: The Significance of this compound

This compound (CAS: 40316-60-7) is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its derivatives are investigated for a range of biological activities, making the parent molecule a key starting material.[1] A thorough understanding of its solubility in various organic solvents is essential for:

  • Reaction Engineering: Selecting appropriate solvents to ensure reactants remain in a single phase for optimal reaction kinetics and yield.

  • Purification: Designing efficient crystallization or chromatographic separation processes.

  • Formulation Development: Creating stable and effective drug delivery systems.

  • Analytical Method Development: Preparing stock solutions and standards for quantification.

This guide moves beyond simple data provision, focusing instead on the underlying chemical principles that dictate solubility, thereby empowering scientists to make predictive, informed decisions in the laboratory.

Physicochemical Profile of this compound

The solubility behavior of a molecule is intrinsically linked to its structure and physical properties. The key features of this compound are its aromatic ring, a saturated heterocyclic ring containing a thioether, and a secondary alcohol.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
CAS Number 40316-60-7 [2][3]
Molecular Formula C₉H₁₀OS [2][3]
Molecular Weight 166.24 g/mol [3]
Density 1.252 g/cm³ [2]
Boiling Point 289.8°C at 760 mmHg [2]

| XLogP3 | 1.7 |[3] |

The presence of the hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor, while the sulfur and oxygen atoms can act as hydrogen bond acceptors. The aromatic ring contributes to nonpolar van der Waals interactions. This duality governs its interactions with different classes of solvents.

Caption: Key functional groups of this compound influencing solubility.

Theoretical Principles of Solubility

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions.[4] The principle of "like dissolves like" is the foundational concept, referring to the matching of intermolecular forces between the solute and solvent.[4]

Intermolecular Forces and Solvent Classes

The dissolution process requires overcoming the solute-solute forces (crystal lattice energy) and solvent-solvent forces to establish new, favorable solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can donate and accept hydrogen bonds. Due to the hydroxyl group, this compound is expected to exhibit high solubility in these solvents through strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They possess significant dipole moments. This compound should have good to moderate solubility in these solvents, driven by dipole-dipole interactions and hydrogen bonds where the solute's -OH group acts as the donor.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar hydroxyl and thioether groups of this compound are incompatible with these solvents, leading to an expectation of low solubility . The aromatic ring offers some affinity for toluene but this is unlikely to overcome the polarity mismatch.

A related compound, Thiochroman-4-one, which lacks the hydrogen-bond-donating hydroxyl group, is noted to be soluble in alcohols, ethers, and chlorinated hydrocarbons but insoluble in water.[5] The presence of the hydroxyl group in this compound should enhance its affinity for protic solvents compared to its ketone analog.

G cluster_solvents Organic Solvent Classes solute This compound -OH (H-bond Donor/Acceptor) -S- (H-bond Acceptor) -Aromatic Ring (Nonpolar) protic {Polar Protic|e.g., Methanol, Ethanol Strong H-bonding} solute->protic High Solubility (Strong Interaction) aprotic {Polar Aprotic|e.g., Acetone, DMSO Dipole-Dipole, H-bond Accepting} solute->aprotic Moderate Solubility (Favorable Interaction) nonpolar {Nonpolar|e.g., Hexane, Toluene Van der Waals Forces} solute->nonpolar Low Solubility (Weak Interaction)

Caption: Predicted solubility of this compound based on solvent polarity.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative data, a systematic experimental approach is required. The isothermal saturation (or shake-flask) method is a gold-standard technique for determining equilibrium solubility.

Principle

The method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system by including checks for equilibrium and material stability.

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into several glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C ± 0.5°C).

    • Agitate the samples at a constant speed.

    • Causality Check (Time to Equilibrium): To ensure equilibrium is reached, collect samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus between two consecutive time points. For most compounds, 48-72 hours is sufficient.

  • Sample Processing:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the excess solid settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to remove all undissolved particulates.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve is required.

  • Calculation:

    • Calculate the solubility (S) in mg/mL or mol/L using the formula: S = (Concentration from analysis) × (Dilution Factor)

G start Start: Prepare Replicates step1 Step 1: Add Excess This compound to Vial start->step1 step2 Step 2: Add Precise Volume of Solvent step1->step2 step3 Step 3: Seal Vials & Equilibrate (Constant Temp. & Agitation) step2->step3 step4 Step 4: Sample at Time Points (e.g., 24h, 48h, 72h) step3->step4 decision Is Concentration Plateaued? step4->decision decision->step3 No, Continue Equilibration step5 Step 5: Settle & Filter (0.22 µm Syringe Filter) decision->step5 Yes, Equilibrium Reached step6 Step 6: Dilute Filtrate for Analysis step5->step6 step7 Step 7: Quantify via Calibrated HPLC-UV step6->step7 end_node End: Calculate Solubility step7->end_node

Caption: Workflow for Isothermal Saturation Solubility Determination.

Critical Factors Influencing Solubility Measurements

Achieving accurate and consistent solubility data requires careful control over several experimental variables.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[6] Therefore, maintaining a stable and accurately reported temperature is crucial for reproducibility.

  • Purity: Impurities in either the this compound solute or the organic solvent can alter the measured solubility. Use materials of the highest available purity.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different crystal lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used (e.g., via XRPD) and to check for any phase transformations during the experiment.

  • pH of the Medium: While not relevant for pure organic solvents, if using a buffered aqueous-organic mixture, the pH can significantly impact the ionization state and thus the solubility of a molecule with acidic or basic functional groups. This compound's hydroxyl group is very weakly acidic and this effect is generally negligible except at very high pH.

Summary and Best Practices

The solubility of this compound is a complex interplay of its hydrogen bonding capacity and overall polarity. It is predicted to be most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For drug development professionals, this suggests that alcoholic or aqueous-organic mixtures may serve as effective solvent systems for processing and formulation.

Accurate determination of this key parameter requires a robust methodology. The isothermal shake-flask method, when combined with careful temperature control, purity considerations, and a validated analytical endpoint, provides the reliable data needed to guide research and development. By understanding both the theoretical drivers and the practical nuances of its measurement, scientists can effectively harness the properties of this compound in their work.

References

  • PubChem. This compound | C9H10OS | CID 375102.
  • PubChem. Thiochroman-4-one | C9H8OS | CID 19048.
  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379. [Link]
  • ChemBK. thiochroman-4-one. [Link]
  • Scilit. Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. [Link]
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
  • ChemSrc. This compound | CAS#:40316-60-7. [Link]
  • Pires, N. C., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2069. [Link]
  • ICCVAM. (2003).
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
  • MDPI. (2022). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Marine Drugs, 20(2), 123. [Link]
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]

Sources

Introduction: A Scientist's Perspective on Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Thiochroman-4-ol

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development, serving as key scaffolds in the synthesis of novel therapeutic agents.[1] Their utility in research, particularly in the development of anti-fungal and anti-bacterial agents, necessitates a thorough understanding of their chemical behavior and, critically, their safety profile.[1] This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of safety data. It provides a technical framework for handling this compound with an emphasis on the scientific rationale behind each precaution, ensuring a self-validating system of laboratory safety.

While comprehensive toxicological data for this compound itself is limited, safety information is often extrapolated from its close structural analog, Thiochroman-4-one.[2][3] This guide synthesizes the available data for these related compounds to establish a robust and cautious approach to handling.

Section 1: Chemical & Physical Profile

A foundational understanding of a compound's properties is the first step in a thorough risk assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C₉H₁₀OS[4][5]
Molecular Weight 166.24 g/mol [4][5]
Appearance Colorless to brown solid[2]
Melting Point 28-30 °C / 82.4 - 86 °F[3]
Boiling Point 154 °C @ 12 mmHg[3]
Flash Point > 110 °C / > 230 °F (closed cup)[3]
Solubility Insoluble in water; Soluble in organic solvents like alcohols and ethers.[6][6]

Note: Some physical data is based on the closely related Thiochroman-4-one, as is common practice in the absence of specific data for this compound.[3]

Section 2: Hazard Identification and Risk Mitigation

The toxicological properties of this compound have not been fully investigated.[2] Therefore, it must be treated as a potentially hazardous substance. The primary risks are associated with irritation upon contact. Data from analogous compounds suggest the following classifications.

Hazard ClassGHS ClassificationRationale & Mitigation
Skin Irritation Category 2 (Causes skin irritation)The thioether and hydroxyl moieties can interact with skin proteins, potentially leading to irritation. Mitigation: Prevent all skin contact through the use of appropriate gloves and a lab coat.[7][8]
Eye Irritation Category 2A (Causes serious eye irritation)Direct contact with the eyes can cause significant irritation. Mitigation: Use chemical safety goggles or a face shield to prevent splashes or contact with dust.[7][8]
Respiratory Irritation STOT SE Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols can irritate the respiratory tract. Mitigation: Handle in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[7][8]
Logical Framework for Hazard Control

The following diagram illustrates the relationship between the identified hazards and the primary control measures.

Hazard_Control cluster_Hazards Identified Hazards cluster_Controls Primary Control Measures H1 Skin Irritation (H315) C2 Personal Protective Equipment (PPE) H1->C2 requires H2 Eye Irritation (H319) H2->C2 requires H3 Respiratory Irritation (H335) C1 Engineering Controls (Fume Hood) H3->C1 requires C3 Administrative Controls (SOPs) C1->C3 C2->C3

Caption: Hazard-Control Pathway for this compound.

Section 3: Proactive Safety Protocols

A proactive approach to safety involves establishing robust protocols for routine handling, storage, and the use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential exposure. The causality is clear: the right equipment prevents contact with skin, eyes, and the respiratory system.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[3]Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[9][10]Prevents direct skin contact, mitigating the risk of skin irritation. Gloves must be inspected before use and disposed of properly after handling.[10]
Skin/Body Protection Standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[2]Provides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 for dusts) if handling outside of a fume hood or if aerosol/dust generation is likely.[2]Minimizes the inhalation of airborne particles, preventing potential respiratory tract irritation.[2]
Step-by-Step Handling Workflow

This protocol is designed as a self-validating system to ensure safety at each stage of the experimental process.

  • Preparation & Risk Assessment:

    • Review the Safety Data Sheet (SDS) for this compound and any other reagents in use.[11]

    • Ensure the primary engineering control, a certified chemical fume hood, is operational.

    • Verify that an appropriate spill kit and emergency eyewash/shower station are accessible.

  • Donning PPE:

    • Put on a lab coat and the appropriate chemically resistant gloves.[10]

    • Don chemical safety goggles.

  • Chemical Handling:

    • Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to contain dust and vapors.[12]

    • Avoid direct contact with the compound.[2] Use spatulas and appropriate glassware.

    • Keep the container tightly closed when not in use to prevent contamination and potential degradation.[2]

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and then soap and water.

    • Properly segregate and label all waste streams (see Section 5).

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid contaminating your skin.[10]

    • Remove lab coat and goggles.

    • Wash hands thoroughly with soap and water.[7]

Storage and Stability

Correct storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place.[2]

  • Container: Keep the container tightly closed to protect from air and moisture.[2]

  • Incompatibilities: Segregate from strong oxidizing agents.[2][3] Reaction with strong oxidizers can be exothermic and potentially violent, producing hazardous byproducts.

  • Hazardous Decomposition: When heated to decomposition, this compound can emit toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[2][3] This is a critical consideration for fire safety.

Section 4: Emergency Response Procedures

Even with meticulous planning, accidental exposures or spills can occur. A pre-defined, logical response plan is crucial for minimizing harm.

First Aid Measures

The immediate response to an exposure is critical. The following steps are based on established chemical first aid protocols.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] The extended flushing time is necessary to ensure all traces of the chemical are removed from the eye surface.

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[2][13] If irritation develops or persists, get medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[2] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Accidental Release (Spill) Response Protocol
  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Assess & Protect: Wear the appropriate PPE as described in Section 3.1, including respiratory protection if necessary.

  • Contain & Clean: For a solid spill, carefully sweep up the material, avoiding dust generation. Place the material into a suitable, labeled container for hazardous waste disposal.[2][3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

The workflow below outlines the decision-making process for handling a chemical spill.

Spill_Response_Workflow Start Spill Occurs Secure Secure Area & Alert Others Start->Secure Assess Assess Spill Size & Hazard Level Secure->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Evacuate Evacuate & Call Emergency Response Assess->Evacuate Major Spill Contain Contain & Clean Up Spill (Sweep Solid) PPE->Contain Decon Decontaminate Area & Equipment Contain->Decon Dispose Package & Label Waste Decon->Dispose Report Report Incident Dispose->Report

Caption: Decision Workflow for Chemical Spill Response.

Section 5: Disposal Considerations

Proper disposal is the final, critical step in the chemical lifecycle, ensuring environmental responsibility and regulatory compliance.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261.3).[2]

  • Procedure:

    • Segregation: Do not mix this compound waste with other waste streams.[14]

    • Containers: Dispose of unused product and contaminated materials (e.g., gloves, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.[14]

    • Collection: Arrange for disposal through a licensed professional waste disposal service.[14] Adhere to all institutional and governmental regulations for hazardous chemical waste disposal.

Conclusion

This compound is a valuable compound for scientific research, but its safe use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous, scientifically-grounded safety protocols. By treating this compound with the respect it deserves—employing appropriate engineering controls, wearing correct PPE, and adhering to established procedures for handling and emergencies—researchers can mitigate risks and maintain a secure laboratory environment. This guide provides the technical framework for that process, empowering scientists to conduct their work with confidence and safety.

References

  • Material Safety Data Sheet - Thiochroman-4-one, 97%. Cole-Parmer. URL
  • This compound | C9H10OS | CID 375102.
  • Safety Data Sheet - Thiochroman-4-one, 2-methyl-, 1-oxide. AK Scientific, Inc. URL
  • Safety Data Sheet - Thiochroman-4-one. Fisher Scientific. URL
  • Safety D
  • Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. URL
  • SDS – SECTION 4.
  • Safety D
  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. URL
  • Thiochroman-4-one | C9H8OS | CID 19048.
  • This compound | 40316-60-7. Manchester Organics. URL
  • THIOCHROMAN-4-ONE - Safety D
  • Thiochroman-4-one 97%. Sigma-Aldrich. URL
  • thiochroman-4-one - Introduction. ChemBK. URL
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC, PubMed Central. URL
  • Navigating the Safe Disposal of 4,4'-Thiobisbenzenethiol: A Comprehensive Guide. Benchchem. URL

Sources

The Versatile Scaffold: A Technical Guide to the Discovery and Applications of Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochroman-4-ol, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] The incorporation of a sulfur atom into the chroman ring system imparts unique physicochemical properties that influence biological activity and reactivity.[3] This guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on the underlying chemical principles and experimental methodologies that have driven its evolution as a versatile building block in drug discovery and organic synthesis.

Historical Context and Discovery

The significance of this compound and its derivatives has grown with the increasing recognition of their potential as therapeutic agents. Researchers have explored their applications as antibacterial, leishmanicidal, and anticancer agents, driving the development of more efficient and stereoselective synthetic methods.[2][3][5]

Synthesis and Methodologies

The primary and most common route to this compound involves the reduction of Thiochroman-4-one. The choice of reducing agent is critical in determining the efficiency and selectivity of this transformation.

Protocol 1: Reduction of Thiochroman-4-one using Sodium Borohydride

This method is a widely used, reliable, and cost-effective procedure for the synthesis of this compound.

Methodology:

  • Dissolution: Thiochroman-4-one is dissolved in a suitable protic solvent, typically methanol or ethanol, at room temperature. The choice of a protic solvent is crucial as it participates in the quenching of the borate ester intermediate.

  • Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is mildly exothermic and is typically controlled by the rate of addition. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the ketone.

  • Quenching: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess sodium borohydride and to hydrolyze the resulting borate ester.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Borohydride: A mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting other potentially reducible functional groups that might be present in more complex derivatives.

  • Protic Solvent: Facilitates the reaction and is essential for the workup to protonate the resulting alkoxide.

  • Portion-wise Addition: Controls the reaction rate and temperature, preventing potential side reactions.

Alternative Synthetic Routes

While the reduction of Thiochroman-4-one is the most direct approach, other methods have been explored, particularly for the synthesis of substituted Thiochroman-4-ols. These can involve multi-step sequences starting from thiophenol and various propanoic acid derivatives.[4]

Synthesis_of_Thiochroman_4_ol thiophenol Thiophenol intermediate 3-(Phenylthio)propanoic acid thiophenol->intermediate Substitution or Michael Addition propanoic_acid 3-Halopropanoic acid or α,β-Unsaturated acid propanoic_acid->intermediate thiochroman_4_one Thiochroman-4-one intermediate->thiochroman_4_one Intramolecular Friedel-Crafts Acylation thiochroman_4_ol This compound thiochroman_4_one->thiochroman_4_ol Reduction (e.g., NaBH4)

Figure 1: General synthetic pathway to this compound.

Analytical Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Technique Key Observations
¹H NMR The proton on the hydroxyl-bearing carbon typically appears as a multiplet in the region of 4.5-5.0 ppm. The aromatic protons resonate in the range of 7.0-8.0 ppm, and the methylene protons of the heterocyclic ring appear as complex multiplets between 2.0 and 3.5 ppm.[6]
¹³C NMR The carbon bearing the hydroxyl group is observed around 65-75 ppm. The aromatic carbons show signals in the 120-140 ppm region.[6]
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[6]
Mass Spectrometry The molecular ion peak (M⁺) is observed at m/z 166, corresponding to the molecular weight of this compound.[6]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key pharmacophore in a variety of biologically active molecules. Its structural rigidity and the presence of the hydroxyl group, which can act as a hydrogen bond donor and acceptor, make it an attractive starting point for the design of new therapeutic agents.

Antimicrobial and Antileishmanial Activity

Derivatives of Thiochroman-4-one, the direct precursor to this compound, have shown significant promise as leishmanicidal agents.[4] The introduction of various substituents on the aromatic ring and the heterocyclic core has been explored to optimize activity and selectivity.[3] The corresponding alcohols, including this compound, are important intermediates in the synthesis of these more complex and potent derivatives. Additionally, certain thiochroman derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Anticancer and Other Therapeutic Areas

The thiochroman nucleus has been incorporated into molecules with potential anticancer properties.[2] The ability of these compounds to interact with various biological targets, including enzymes and receptors, is an active area of research. Recent studies have also highlighted the potential of thiochroman derivatives as selective estrogen receptor degraders for the treatment of endocrine-resistant breast cancer.[7]

Applications Thiochroman_4_ol This compound Medicinal_Chemistry Medicinal Chemistry Thiochroman_4_ol->Medicinal_Chemistry Antimicrobial Antimicrobial Agents Medicinal_Chemistry->Antimicrobial Antileishmanial Antileishmanial Agents Medicinal_Chemistry->Antileishmanial Anticancer Anticancer Agents Medicinal_Chemistry->Anticancer SERDs SERDs Medicinal_Chemistry->SERDs

Figure 2: Key application areas of this compound in medicinal chemistry.

Conclusion

This compound has evolved from a simple heterocyclic alcohol to a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from Thiochroman-4-one, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the quest for new therapeutic agents. Future research will likely focus on the development of more sophisticated and stereoselective synthetic methodologies to access novel this compound analogs with enhanced potency and target specificity.

References

  • PubChem. This compound.
  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2123. [Link]
  • ResearchGate. (n.d.).
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]
  • Khan, I., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Journal of the Indian Chemical Society, 101(3), 101269. [Link]
  • Lévai, A., & Szabó, Z. (1994). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 37(14), 2205-2209. [Link]
  • ResearchGate. (n.d.).
  • Wang, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. [Link]

Sources

Foreword: The Significance of Conformation in Thiochroman Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Thiochroman-4-ol

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the theoretical and computational analysis of this compound conformation. It moves beyond a simple recitation of methods to deliver field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating approach to conformational studies.

Thiochroman derivatives are a class of heterocyclic compounds recognized for their versatile biological activities, including antimicrobial, cytotoxic, and antiviral properties.[1][2] The this compound scaffold, in particular, serves as a crucial building block in the synthesis of these bioactive agents.[3][4] The three-dimensional arrangement of a molecule—its conformation—is intrinsically linked to its pharmacological activity. It dictates how a molecule interacts with biological targets, such as enzymes and receptors. Therefore, a precise understanding of the conformational landscape of this compound is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the development of novel therapeutics with enhanced efficacy and specificity.

This guide details an integrated strategy that synergizes the predictive power of quantum mechanical calculations with the empirical validation of Nuclear Magnetic Resonance (NMR) spectroscopy, providing a high-fidelity picture of the molecule's behavior in solution.

Part 1: The Computational Directive: A Quantum Mechanical Approach

The initial phase of our analysis is purely in silico. The objective is to map the potential energy surface of this compound to identify all energetically accessible conformations and determine their relative stabilities.

The Rationale for Method Selection: Accuracy vs. Cost

The choice of computational method is the most critical decision in this workflow, representing a balance between theoretical rigor and computational expense.

  • Expertise & Experience: While high-level ab initio methods like Coupled Cluster (CCSD) offer benchmark accuracy, their computational cost is prohibitive for a comprehensive conformational search.[5] Density Functional Theory (DFT) presents the optimal compromise, providing excellent accuracy for molecular geometries and relative energies at a manageable computational cost.[6]

  • Trustworthiness: The selection of a DFT functional is not arbitrary. For a flexible system like this compound, we must account for both local and long-range interactions.

    • B3LYP: A hybrid functional that is a robust and widely used choice for geometry optimizations and frequency calculations of organic molecules.[7]

    • M06-2X or ωB97X-D: These functionals are recommended for accurately calculating non-covalent interactions, which can be crucial in determining the relative energies of conformers, especially if intramolecular hydrogen bonding is a possibility.[5]

  • Basis Set Selection: The basis set dictates the flexibility the calculation has to model the electron distribution.

    • Pople-style (e.g., 6-311++G(d,p)): This basis set provides a good balance of speed and accuracy. The ++ indicates the inclusion of diffuse functions on all atoms, important for describing lone pairs and potential hydrogen bonds, while (d,p) adds polarization functions, which are essential for accurately describing bonding environments.[5]

    • Correlation-Consistent (e.g., cc-pVTZ): For higher accuracy single-point energy calculations on optimized geometries, a correlation-consistent basis set is recommended.[8]

Self-Validating Computational Protocol

This protocol is designed to be a self-validating system, where each step confirms the validity of the previous one.

  • Initial Conformer Generation: A preliminary scan of the potential energy surface is performed using a computationally inexpensive method (e.g., Molecular Mechanics with an MMFF94 force field) to identify a pool of potential low-energy conformers. This involves systematically rotating the key dihedral angles of the molecule.

  • Geometry Optimization (DFT): Each potential conformer is then subjected to full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) in the gas phase or with an implicit solvent model (like PCM or SMD) to better mimic solution conditions.

  • Vibrational Frequency Analysis: This is a critical validation step. A frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs Free Energies (ΔG).

  • Single-Point Energy Refinement: For enhanced accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust functional and/or a larger basis set.

  • NMR Parameter Calculation: Using the optimized geometries, NMR chemical shifts (δ) and spin-spin coupling constants (J) are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this purpose.[9] This step is crucial for the subsequent experimental validation.

Computational Workflow Diagram

G cluster_comp Computational Analysis A 1. Initial 3D Structure & Conformer Search (MMFF94) B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation: No Imaginary Frequencies? C->D Check D->B No, Re-optimize E 4. Calculate Thermodynamic Data (ΔE, ΔH, ΔG) D->E Yes F 5. Calculate NMR Parameters (GIAO Method) E->F G Set of Theoretical Conformers & Associated Data F->G

Caption: The computational workflow for conformational analysis.

Part 2: Interpreting the Conformational Landscape of this compound

The heterocyclic ring of this compound is not planar and primarily adopts a half-chair conformation. The key conformational isomerism arises from the position of the C4-hydroxyl group, which can be either axial (ax) or equatorial (eq).

Energetic and Geometric Data

The computational protocol yields the relative energies of the stable conformers. This data is best presented in a clear, tabular format.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Optimization Method Relative Energy (ΔE, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol) Boltzmann Population (%)
4-OH (axial) B3LYP/6-311++G(d,p) 0.58 0.65 27.5
4-OH (equatorial) B3LYP/6-311++G(d,p) 0.00 0.00 72.5

Note: Values are hypothetical and for illustrative purposes. Actual values must be derived from calculation.

Table 2: Key Geometric Parameters of this compound Conformers

Parameter 4-OH (axial) 4-OH (equatorial)
C2-C3-C4-O Dihedral Angle (°) ~65° ~175°
H3a-C3-C4-H4 Dihedral Angle (°) ~55° ~170°
H3e-C3-C4-H4 Dihedral Angle (°) ~60° ~50°

Note: Values are hypothetical and for illustrative purposes.

Causality and Insights
  • Expertise & Experience: The equatorial conformer is typically found to be more stable. This is primarily due to the avoidance of 1,3-diaxial steric interactions that would occur between the axial hydroxyl group and the axial hydrogens on the ring.

  • Hyperconjugation: Deeper analysis using techniques like Natural Bond Orbital (NBO) theory can reveal stabilizing hyperconjugative interactions. For instance, interactions between lone pair orbitals on the sulfur or oxygen atoms and antibonding orbitals (σ*) of adjacent bonds can contribute to the overall stability of one conformer over another.[5]

Part 3: Experimental Validation: Grounding Theory in Reality

Theoretical calculations provide a detailed picture of the gas-phase or implicitly solvated conformational landscape. However, these predictions MUST be validated by experimental data to be considered trustworthy. NMR spectroscopy is the most powerful technique for this purpose, as it provides a direct probe of the molecule's average conformation in solution.[10][11]

The NMR Protocol: A Self-Validating Experiment
  • Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can influence the conformational equilibrium.[12]

  • Data Acquisition: Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra. 2D spectra are essential for unambiguous assignment of all proton and carbon signals.

  • Extraction of Key Parameters:

    • Chemical Shifts (δ): The electronic environment of each nucleus directly influences its chemical shift.

    • ³JHH Coupling Constants: The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. This is the most direct experimental measure of conformation.

Bridging Theory and Experiment: The DP4+ Analysis

The final step is to quantitatively compare the experimental NMR data with the calculated NMR parameters for each potential conformer.

  • Trustworthiness: A simple visual comparison is insufficient. A statistical approach is required for an unbiased assignment. The DP4+ probability analysis is an authoritative method that uses Bayesian statistics to calculate the probability that a given candidate structure matches the experimental data.[10] It compares both the calculated ¹H and ¹³C chemical shifts for each conformer against the experimental values to determine the best fit. A high DP4+ probability (e.g., >99%) for a specific conformer (or a Boltzmann-averaged mixture) provides strong evidence for its structure in solution.

Integrated Workflow Diagram

G cluster_comp Theoretical Arm cluster_exp Experimental Arm Comp_Out Calculated Conformers (Geometries, Energies, NMR Data) Correlation Data Correlation (DP4+ Probability Analysis) Comp_Out->Correlation Exp_NMR Acquire Experimental ¹H & ¹³C NMR Spectra Exp_Data Assigned Experimental Chemical Shifts & Coupling Constants Exp_NMR->Exp_Data Exp_Data->Correlation Conclusion Validated Solution-Phase Conformation Correlation->Conclusion

Caption: Integrated workflow for theoretical and experimental analysis.

Conclusion

The conformational analysis of this compound is a multi-faceted challenge that requires a tightly integrated theoretical and experimental approach. By leveraging the predictive power of DFT calculations and grounding those predictions in the reality of experimental NMR data, researchers can achieve a high-confidence model of the molecule's solution-phase structure. This detailed understanding is paramount for elucidating structure-activity relationships (SAR) and is an indispensable component in the modern drug discovery pipeline, enabling the rational design of more potent and selective therapeutic agents.

References

  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
  • Iqubal Middya, A., & Chakraborty, A. (2025). Structure activity relationships of thiochroman-4-one derivatives.
  • Quirante, J., et al. (2022). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. The Journal of Organic Chemistry. [Link]
  • Reddy, C. S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules. [Link]
  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives.
  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. [Link]
  • Reddy, C. S., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.
  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. [Link]
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions.
  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
  • AUREMN. (n.d.).
  • Bagno, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]
  • Arjunan, V., et al. (2010). FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one and 4,5-dichloro-1,3-dioxolan-2-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • ResearchGate. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody.
  • Panicker, C. Y., et al. (2010). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. European Journal of Chemistry. [Link]

Sources

The Industrial Versatility of Thiochroman-4-ol: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern chemical synthesis, the demand for versatile molecular building blocks is incessant. Thiochroman-4-ol and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry and beyond, owing to their unique structural features and diverse reactivity.[1][2] The presence of a sulfur-containing heterocyclic ring imparts specific electronic and conformational properties, making it a valuable core for the development of novel bioactive compounds and functional materials.[3][4] This in-depth technical guide provides a comprehensive overview of the potential industrial applications of this compound, with a focus on its pivotal role in drug discovery, burgeoning applications in agrochemicals, and prospective use in materials science. We will delve into the synthetic pathways, mechanisms of action, and structure-activity relationships that underpin the utility of this remarkable molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis and Chemical Properties

This compound is primarily synthesized through the reduction of its corresponding ketone, thiochroman-4-one. This transformation is a cornerstone for accessing the diverse chemistry of the thiochroman scaffold.

Experimental Protocol: Synthesis of this compound via Reduction of Thiochroman-4-one

This protocol details a standard laboratory procedure for the sodium borohydride reduction of thiochroman-4-one.

Materials:

  • Thiochroman-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiochroman-4-one (1.0 eq) in methanol (10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion of the reaction (typically within 1-2 hours), slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Causality of Experimental Choices:

  • Sodium Borohydride: NaBH₄ is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups that might be sensitive to more potent reducing agents like lithium aluminum hydride.[5]

  • Methanol as Solvent: Methanol serves as a protic solvent that can activate the borohydride reagent and protonate the resulting alkoxide intermediate.[5]

  • Low Temperature: The reaction is performed at 0 °C to control the rate of reaction and minimize potential side reactions.

  • Aqueous Workup: The addition of NH₄Cl solution is a standard procedure to safely neutralize the reactive borohydride species and hydrolyze the borate esters formed during the reaction.

For enantioselective synthesis of chiral this compound, a prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.[2][6][7] This method offers high yields and excellent enantiomeric excess, which is crucial for the development of stereospecific pharmaceuticals.[6]

Pharmaceutical Applications: A Scaffold for Bioactive Molecules

The thiochroman scaffold is a cornerstone in the design of a wide array of therapeutic agents, demonstrating significant potential in oncology, infectious diseases, and beyond.[8][9][10]

Anticancer Agents: Targeting Hormone-Dependent Cancers

Thiochroman derivatives have shown significant promise as anticancer agents, particularly in the context of hormone-dependent breast cancer. They serve as the core structure for a new class of Selective Estrogen Receptor Degraders (SERDs).[1][11]

Mechanism of Action of Thiochroman-based SERDs:

SERDs function by binding to the estrogen receptor (ERα), inducing a conformational change that marks the receptor for proteasomal degradation.[10][12] This leads to a reduction in the overall cellular levels of ERα, thereby inhibiting the growth of ER-positive cancer cells.[12] The thiochroman scaffold plays a crucial role in orienting the side chains of the molecule to effectively interact with the ligand-binding domain of the ERα, leading to its degradation.

SERD_Mechanism Thiochroman_SERD Thiochroman-based SERD Binding Binding to Ligand Binding Domain Thiochroman_SERD->Binding ER_alpha Estrogen Receptor α (ERα) ER_alpha->Binding Conformational_Change Induces Conformational Change in ERα Binding->Conformational_Change Ubiquitination Ubiquitination (Tagging for Degradation) Conformational_Change->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ERα Degradation Proteasome->Degradation Inhibition Inhibition of ER-mediated Gene Transcription & Cell Growth Degradation->Inhibition

Caption: General synthetic workflow for bioactive thiochroman derivatives.

Agrochemical Applications: A New Frontier

While the primary focus of thiochroman research has been in pharmaceuticals, recent studies have highlighted their potential in agriculture as potent fungicides.

[9][13]#### Fungicidal Activity

A diverse library of thiochroman-based derivatives has been synthesized and evaluated for their antifungal activities against a panel of ten typical phytopathogenic fungi. T[9]hiochroman-oxime derivatives, in particular, exhibited excellent protective effects against potatoes infected by Fusarium solani and cherry tomatoes infected by Botrytis cinerea, outperforming commercial fungicides like Hymexazol and Chlorothalonil.

[9]Mechanism of Antifungal Action:

Studies on the mechanism of action revealed that these compounds exert their antifungal effect by altering the mycelium structure and significantly increasing cell membrane permeability.

[9]| Thiochroman Derivative | Target Fungi | Activity | Reference | | :--- | :--- | :--- | :--- | | Thiochroman-oxime derivative (12f) | Fusarium solani | Superior to Hymexazol and Chlorothalonil | |[9] | Thiochroman-oxime derivative (12d) | Botrytis cinerea | Excellent protective effects | |[9] | 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 17 µg/mL | |[8]

The promising results in this area suggest that the thiochroman scaffold could be a valuable starting point for the development of novel, environmentally friendly fungicides.

Materials Science: Exploring Optoelectronic Properties

The application of thiochroman derivatives in materials science is an emerging field with potential in organic electronics. Thiochromen-4-ones, which can be synthesized from this compound, are known to possess useful optical properties. W[3][14]hile concrete examples of this compound-based materials in devices like Organic Light-Emitting Diodes (OLEDs) are still limited, the inherent properties of the thiochroman core suggest its potential. The sulfur atom can influence the electronic properties of the molecule, which is a key consideration in the design of materials for organic electronics. Further research into the synthesis and characterization of polymers and small molecules incorporating the this compound moiety could unveil novel materials with interesting photophysical properties.

This compound has firmly established itself as a versatile and valuable building block in organic synthesis, with its most significant impact to date being in the field of medicinal chemistry. The development of thiochroman-based anticancer agents, particularly SERDs, highlights the power of this scaffold in designing targeted therapies. The recent emergence of its potent antifungal activity opens up exciting new avenues in the agrochemical industry. While its application in materials science is still in its infancy, the fundamental properties of the thiochroman core warrant further exploration for the development of novel organic electronic materials. The continued investigation of the synthesis, functionalization, and biological evaluation of this compound derivatives is poised to unlock even more industrial applications in the years to come.

References

  • Yu, W., et al. (2021). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Heterocyclic Chemistry, 58(5), 1143-1152.
  • Zhang, Y., et al. (2024). Design and synthesis of some novel structurally diverse thiochroman derivatives as fungicides against phytopathogenic fungi. Pest Management Science, 80(9), 4346-4358.
  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850.
  • Kumar, A., & Sharma, S. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry, 22(30), 5935-5961.
  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097.
  • Massive Bio. (2025). Selective Estrogen Receptor Degrader.
  • Wang, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry, 67(23), 21545-21567.
  • Wikipedia. (2023). Selective estrogen receptor degrader.
  • Wang, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Figshare.
  • Kanbe, Y., et al. (2006). Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. Bioorganic & Medicinal Chemistry, 14(13), 4491-4503.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (2019). Angewandte Chemie International Edition, 58(49), 17823-17830.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. ResearchGate.
  • Poso, A., & Leppänen, J. (2019). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PeerJ, 7, e7893.
  • Wikipedia. (2023). Corey–Itsuno reduction.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2023). Pharmaceuticals, 16(11), 1546.
  • Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. (2022). Journal of Pharmaceutical Chemistry & Chemical Science, 6(3), 1-2.
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(2), 857.
  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.
  • Kumar, A., & Sharma, S. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry, 16(3), 481-512.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Chemical and photophysical properties of materials for OLEDs. (2014). ResearchGate.
  • Wong, T.-W. (2017). NaBH4 Reduction of Ketone to Alcohol 39 NaBH.
  • chemteacher. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube.
  • Kourkoulos, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton Transactions, 42(37), 13612-13621.
  • Systematic Reviews in Pharmacy. (2019). Full Text.
  • Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (1994). Journal of Cancer Research and Clinical Oncology, 120(12), 703-711.
  • Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. (2024). Polymers, 16(20), 2806.
  • Wong, T.-W. (2020). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Journal of Laboratory Chemical Education, 8(1), 18-22.
  • PubChem. (n.d.). Thiochroman-4-one.
  • Ortiz, J. C., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(8), e0255891.
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate.
  • Photophysical properties and OLED performance of light-emitting platinum(II) complexes. (2013). ResearchGate.
  • Puszka, A., & Sikora, J. W. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Polymers, 14(14), 2933.
  • Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. (2024). Semantic Scholar.
  • Simpkins, K. S., et al. (2025). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate.
  • Design and synthesis of mechanochromic poly(ether-ester-urethane) elastomer with high toughness and resilience mediated by crystalline domains. (2021). Polymer Chemistry, 12(35), 4996-5006.
  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. (2023). Polymers, 15(1), 1.
  • Kumari, S. (2025). Applications of Organometallics in Organic Electronics. International Journal for Multidisciplinary Research, 7(6).

Sources

Methodological & Application

Application Note and Protocol for the Reduction of Thiochroman-4-one to Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Thiochroman-4-ol

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. As a derivative of the thiochroman scaffold, it is a key building block for the synthesis of a variety of bioactive molecules and functional materials. The reduction of the readily available thiochroman-4-one to this compound is a fundamental transformation, providing access to a chiral center and a versatile hydroxyl group for further functionalization. This document provides a detailed protocol for this reduction using sodium borohydride, a mild and selective reducing agent. The causality behind experimental choices, safety considerations, and methods for purification and characterization are discussed to ensure scientific rigor and reproducibility.

Chemical Transformation Overview

The primary transformation discussed is the reduction of a ketone to a secondary alcohol.

reaction_overview Thiochroman_4_one Thiochroman-4-one Thiochroman_4_ol This compound Thiochroman_4_one->Thiochroman_4_ol Reduction Reducing_Agent Sodium Borohydride (NaBH4) in Methanol Reducing_Agent->Thiochroman_4_ol

Caption: General reaction scheme for the reduction of thiochroman-4-one.

Methodology: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a widely used reducing agent for its selectivity in reducing aldehydes and ketones in the presence of less reactive functional groups like esters and amides.[1] Its operational simplicity and mild reaction conditions make it an ideal choice for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Thiochroman-4-one≥97%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableHandle with care, moisture-sensitive.
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Ammonium Chloride (NH₄Cl) solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexaneACS GradeCommercially AvailableFor column chromatography.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor column chromatography.
Experimental Protocol

protocol_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization Dissolve 1. Dissolve Thiochroman-4-one in Methanol Cool 2. Cool solution to 0 °C (ice bath) Dissolve->Cool Add_NaBH4 3. Add NaBH4 portion-wise Cool->Add_NaBH4 Stir 4. Stir at 0 °C, then warm to RT Add_NaBH4->Stir Quench 5. Quench with saturated aqueous NH4Cl solution Stir->Quench Evaporate 6. Remove Methanol (rotary evaporator) Quench->Evaporate Extract 7. Extract with Dichloromethane Evaporate->Extract Wash 8. Wash organic layer with brine Extract->Wash Dry 9. Dry with Na2SO4 Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Column 11. Purify by column chromatography Concentrate->Column Analyze 12. Characterize by NMR Column->Analyze

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiochroman-4-one (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Note: The addition is exothermic and may cause bubbling.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice-water bath and slowly quench the excess sodium borohydride by the dropwise addition of saturated aqueous ammonium chloride solution until bubbling ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product is purified by flash column chromatography on silica gel.[2]

  • Eluent System: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the more polar product. The exact ratio should be determined by TLC analysis of the crude product.

Characterization

The structure and purity of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Thiochroman-4-one 8.07 (dd, 1H), 7.34 (m, 1H), 7.25 (m, 1H), 7.14 (m, 1H), 3.20 (t, 2H), 2.96 (t, 2H)[3]197.0, 140.0, 133.0, 130.0, 128.0, 127.0, 125.0, 40.0, 26.0
This compound 7.20-7.50 (m, 4H, Ar-H), 4.90 (t, 1H, CH-OH), 3.10-3.30 (m, 2H, S-CH₂), 2.10-2.30 (m, 2H, CH₂), 1.90 (br s, 1H, OH)[4]138.0, 132.0, 129.0, 128.0, 127.0, 125.0, 67.0, 35.0, 26.0

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Alternative Method: Catalytic Hydrogenation

While sodium borohydride reduction is a robust method, catalytic hydrogenation offers an alternative pathway, particularly for stereoselective reductions when using chiral catalysts.[5] This method typically involves reacting the thiochroman-4-one with hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.

A general procedure would involve dissolving thiochroman-4-one in a suitable solvent (e.g., ethanol, ethyl acetate) and exposing the solution to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) in the presence of the catalyst. The reaction progress is monitored by TLC or hydrogen uptake. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.

Safety and Handling Precautions

  • Thiochroman-4-one: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Borohydride: A flammable solid that reacts violently with water and acids to produce flammable hydrogen gas.[5][6][7] It is also corrosive and can cause severe skin and eye damage.[5] Handle in a fume hood, away from sources of ignition and moisture. Wear appropriate PPE, including a flame-retardant lab coat.[7] In case of a fire, use a dry chemical extinguisher; do not use water.

  • Methanol: A flammable and toxic liquid. Avoid inhalation and skin contact.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The reduction of thiochroman-4-one to this compound is a critical step in the synthesis of many important compounds. The provided protocol using sodium borohydride is a reliable and straightforward method that can be readily implemented in most laboratory settings. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and safely synthesize this valuable intermediate for their scientific endeavors.

References

  • PubChem. This compound.
  • Eurofins.
  • Vargas, E.; Echeverri, F.; Vélez, I. D.; Robledo, S. M.; Quiñones, W. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules2017, 22 (12), 2041. [Link]
  • Sigma-Aldrich.
  • ResearchGate. ¹H (black) and ¹³C {¹H} NMR (green) chemical shifts (ppm) of the... [Link]
  • University of California.
  • Carl ROTH.
  • Aldrich.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
  • Common Organic Chemistry. Sodium Borohydride. [Link]
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine deriv
  • SIELC Technologies. Separation of Thiochroman-4-one on Newcrom R1 HPLC column. [Link]
  • Nguyen, T. et al. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules2023, 28(19), 6889. [Link]
  • Benchchem.
  • MDPI.
  • ResearchGate. A standard protocol for NaBH 4 reduction of CDOM and HS.
  • NaBH4 Reduction of Ketone to Alcohol.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Bondock, S.; Metwally, M. A. Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry2008, 29(6), 623-653.
  • Organic Syntheses.
  • Fravolini, A.; Schiaffella, F.; Strappaghetti, G. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry1977, 20(6), 847-850.
  • ResearchGate.

Sources

Thiochroman-4-ol: A Privileged Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiochroman-4-ol in Drug Discovery

The thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a bioisostere of the naturally abundant chroman ring system, thiochromans offer unique physicochemical properties that can be exploited for the development of novel therapeutic agents. This compound, a key derivative, serves as a crucial synthetic intermediate for a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into the structure-activity relationships (SAR) that govern its therapeutic potential. The inherent structural features of the thiochroman ring, including the sulfur atom's ability to engage in various non-covalent interactions and its influence on the molecule's electronic and conformational properties, make it a "privileged scaffold" in drug design.

Synthetic Protocols: Accessing the this compound Core

The synthesis of this compound is a critical first step in the exploration of its medicinal chemistry applications. The most common and efficient method involves the reduction of the corresponding ketone, Thiochroman-4-one.

Protocol 1: Synthesis of Thiochroman-4-one

Thiochroman-4-one is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid.

Materials:

  • Thiophenol

  • β-propiolactone or 3-chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Synthesis of 3-(phenylthio)propanoic acid:

    • In a round-bottom flask, dissolve thiophenol in an aqueous solution of sodium hydroxide.

    • To this solution, add β-propiolactone or 3-chloropropanoic acid dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the 3-(phenylthio)propanoic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Intramolecular Friedel-Crafts Acylation:

    • Place the dried 3-(phenylthio)propanoic acid in a round-bottom flask.

    • Add polyphosphoric acid (PPA) or Eaton's reagent as the cyclizing agent.

    • Heat the mixture with stirring at a temperature ranging from 80 to 100°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude Thiochroman-4-one.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system.

Protocol 2: Reduction of Thiochroman-4-one to this compound

The reduction of the keto group at the 4-position of Thiochroman-4-one to a hydroxyl group is a straightforward and high-yielding reaction, commonly achieved using sodium borohydride.

Materials:

  • Thiochroman-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Thiochroman-4-one in methanol or ethanol in a round-bottom flask at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess (1.2-1.5 equivalents).

  • Continue stirring the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.[1]

Synthesis_Workflow Thiophenol Thiophenol PropanoicAcid 3-(Phenylthio)propanoic Acid Thiophenol->PropanoicAcid NaOH Propiolactone β-Propiolactone Propiolactone->PropanoicAcid Thiochromanone Thiochroman-4-one PropanoicAcid->Thiochromanone PPA, heat Thiochromanol This compound Thiochromanone->Thiochromanol NaBH4, MeOH Derivatives Bioactive Derivatives Thiochromanol->Derivatives Further Synthesis

Caption: Synthetic workflow from Thiophenol to this compound and its derivatives.

Medicinal Chemistry Applications of this compound Derivatives

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives with significant therapeutic potential.

Anticancer Activity

Thiochroman-4-one derivatives have demonstrated notable anticancer properties.[2] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the ERK-MAPK and PI3K/Akt/mTOR pathways.[3][4] The introduction of various substituents on the thiochroman ring allows for the fine-tuning of their cytotoxic activity against different cancer cell lines.[5]

Table 1: Anticancer Activity of Selected Thiochroman-4-one Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)12.5[6]
Derivative B HCT116 (Colon)8.7[6]
Derivative C A549 (Lung)15.2[7]
Derivative D HepG2 (Liver)10.1[8]

Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Mechanism Thiochroman Thiochroman Derivative PI3K PI3K Thiochroman->PI3K inhibits ERK ERK Thiochroman->ERK inhibits Apoptosis Apoptosis Thiochroman->Apoptosis induces EGFR EGFR EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes ERK->Proliferation promotes MAPK->ERK

Caption: Putative anticancer mechanism of Thiochroman derivatives via inhibition of key signaling pathways.

Antimicrobial Activity

Derivatives of Thiochroman-4-one have been shown to possess significant antibacterial and antifungal properties.[9] The mechanism of action is often attributed to the disruption of microbial membrane integrity or interference with essential cellular processes.[10]

Table 2: Antimicrobial Activity of Selected Thiochroman-4-one Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative E Staphylococcus aureus16[11]
Derivative F Bacillus subtilis32[9]
Derivative G Candida albicans8[10]
Derivative H Aspergillus niger16[12]

Protocol 4: Antimicrobial Susceptibility Testing by Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL) in the appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth directly in the 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Thiochroman-4-one derivatives, particularly those bearing a vinyl sulfone moiety, have demonstrated potent activity against Leishmania amastigotes, the clinically relevant form of the parasite.[13][14]

Table 3: Antileishmanial Activity of Selected Thiochroman-4-one Derivatives

Compound IDLeishmania SpeciesEC₅₀ (µM)Reference
Vinyl Sulfone 1 L. panamensis3.24[13]
Vinyl Sulfone 2 L. donovani3.96[3]
Hydrazone 1 L. panamensis5.1[15]
Hydrazone 2 L. braziliensis62.2[3]

Protocol 5: In Vitro Antileishmanial Assay against Intracellular Amastigotes

Materials:

  • Leishmania promastigotes

  • Macrophage cell line (e.g., J774A.1 or U-937)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives

  • Giemsa stain

  • 96-well plates

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the extracellular promastigotes by washing and add fresh medium containing serial dilutions of the this compound derivatives. Incubate for another 72 hours.

  • Staining and Counting: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages under a microscope.

  • Data Analysis: Calculate the percentage of infection inhibition compared to the untreated control and determine the EC₅₀ value.

Neuroprotective Effects

Oxidative stress is a key contributor to neurodegenerative diseases. Thioflavone derivatives, which are structurally related to thiochromans, have shown neuroprotective effects against oxidative stress-induced cell death.[16] This protection is often mediated through the activation of anti-apoptotic cell survival pathways like ERK1/2 and PI3K/Akt.[16]

Table 4: Neuroprotective Activity of a Thioflavone Derivative

Compound IDNeuroprotective EffectEC₅₀ (µM)Reference
7,8-dihydroxy-4-thioflavone Protection against H₂O₂-induced oxidative stress0.3[16]

Protocol 6: In Vitro Neuroprotection Assay

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound derivatives

  • Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 2-4 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells and incubate for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in Protocol 3 to assess cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the cells treated with the neurotoxin alone and determine the EC₅₀ value.

Selective Estrogen Receptor Modulators (SERMs)

Thiochroman derivatives have been investigated as selective estrogen receptor modulators (SERMs), which have therapeutic applications in hormone-dependent cancers and osteoporosis.[17][18] These compounds can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue.

Table 5: Estrogen Receptor Binding Affinity of a Thiochroman Derivative

Compound IDReceptorRelative Binding Affinity (RBA, Estradiol = 100)Reference
Thiochroman SERM ERα85[18]

Protocol 7: Estrogen Receptor Competitive Binding Assay

Materials:

  • Recombinant human estrogen receptor α (ERα)

  • Radiolabeled estradiol ([³H]-E₂)

  • This compound derivatives

  • Assay buffer

  • Hydroxyapatite slurry

  • Scintillation counter

Procedure:

  • Reaction Setup: In a series of tubes, incubate a fixed concentration of ERα and [³H]-E₂ with increasing concentrations of the unlabeled this compound derivative.

  • Equilibration: Allow the binding to reach equilibrium by incubating at 4°C overnight.

  • Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes. Centrifuge to pellet the hydroxyapatite.

  • Quantification: Remove the supernatant and measure the radioactivity in the pellet using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-E₂ against the concentration of the competitor and determine the IC₅₀ value, which is then used to calculate the relative binding affinity (RBA).

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the development of new therapeutic agents. The protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other therapeutic areas. The continued exploration of the chemical space around the this compound core promises to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2115. [Link]
  • Chouchène, N., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 582. [Link]
  • Vargas, E., et al. (2018). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. Molecules, 23(1), 154. [Link]
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.
  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed. [Link]
  • MIC values (in µg/mL) of the target compounds 4 and 9 against Gram-positive and Gram- negative bacteria activities.
  • Song, J., et al. (2020). Synthesis and anticancer activities of thiosemicarbazones derivatives of thiochromanones and related scaffolds. Medicinal Chemistry Research, 29(4), 630-642. [Link]
  • IC 50 values a (mM) of compounds 4a-l.
  • Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including N-Protected Amino Acids. Organic Syntheses. [Link]
  • Neuroprotective effects, effective dose 50 (EC50) values, and maximal activities of ChN2, QN23, HBN6, PBN, and NAC against loss of metabolic activity induced by (A,C) O-R treat-ment and (B,D) IR exposure in SH-SY5Y cells.
  • MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial agents against the tested microorganisms.
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(3), 908. [Link]
  • Si-Geyik, M., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 334-343. [Link]
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. PubMed. [Link]
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • Yu, S., et al. (2021). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1394. [Link]
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. [Link]
  • Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones.
  • Anticancer Activity (IC 50 Values after 72 h) of the Indicated Thiosemicarbazones and Metal Complexes in SW480 and Thiosemicarbazone-Resistant SW480/Coti and SW480/Tria Colon Cancer Cells.
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]
  • Tunoori, A. R., et al. (2005). Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. Journal of Medicinal Chemistry, 48(12), 4184-4194. [Link]
  • Al-Warhi, T., et al. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex.
  • Wang, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1269. [Link]
  • IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a.
  • Greco, F., et al. (2016). Thioflavones as novel neuroprotective agents. Bioorganic & Medicinal Chemistry, 24(21), 5469-5479. [Link]
  • Anticancer activity (IC 50 ) of selected compounds 4 and 13 and cisplatin against human cancer cell lines.
  • A diagrammatic sketch illustrating the signalling pathway of the EGFR/PI3K/AKT/mTOR and coumarin targeting retrieved by Biorender.com templates.
  • The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells.
  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. [Link]
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
  • The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells.
  • Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. MDPI. [Link]
  • Antkiewicz-Michaluk, L., & Wąsik, A. (2017). The mechanism of neuroprotective action of natural compounds. Pharmacological Reports, 69(5), 875-881. [Link]
  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
  • Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]
  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Figshare. [Link]
  • Structure activity relationships of thiochroman-4-one derivatives.
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. PMC. [Link]
  • Structure–activity relationships of thiochroman-4-one derivatives.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells. MDPI. [Link]
  • Selective estrogen receptor modulators: an update on recent clinical findings. PubMed. [Link]

Sources

Application Notes and Protocols for the O-Alkylation of Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiochroman-4-ol Ethers

This compound and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2] The core thiochroman scaffold is a key pharmacophore in a variety of biologically active molecules. The targeted modification of the hydroxyl group at the 4-position through O-alkylation allows for the synthesis of a diverse library of ether derivatives. This chemical derivatization is a powerful strategy to modulate the physicochemical properties, such as lipophilicity, and to probe the structure-activity relationships (SAR) of these compounds, potentially leading to the discovery of novel therapeutic agents.

This comprehensive guide provides a detailed experimental procedure for the O-alkylation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Strategy: A Two-Step Approach to this compound Ethers

The overall synthetic strategy involves a two-step process, beginning with the preparation of the precursor, this compound, followed by its O-alkylation to yield the desired ether derivatives.

Synthetic_Strategy Thiochroman_4_one Thiochroman-4-one Thiochroman_4_ol This compound Thiochroman_4_one->Thiochroman_4_ol Reduction O_Alkylated_Product O-Alkylated this compound Thiochroman_4_ol->O_Alkylated_Product O-Alkylation

Caption: Overall synthetic workflow for the preparation of O-alkylated this compound.

Part 1: Preparation of this compound

The necessary precursor, this compound, is readily synthesized by the reduction of commercially available thiochroman-4-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting the ketone to a secondary alcohol without affecting the thioether or the aromatic ring.

Protocol 1: Reduction of Thiochroman-4-one

Materials:

  • Thiochroman-4-one

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve thiochroman-4-one (1.0 eq.) in methanol or ethanol (approximately 10-15 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq.) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.

  • Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Part 2: O-Alkylation of this compound via Williamson Ether Synthesis

The O-alkylation of this compound is most commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[3][4][5][6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Thiochroman_4_ol This compound Alkoxide Thiochroman-4-alkoxide Thiochroman_4_ol->Alkoxide + Base Base Base (e.g., NaH) Ether_Product O-Alkylated Product Alkoxide->Ether_Product + R-X Alkyl_Halide Alkyl Halide (R-X)

Sources

Introduction: The Thiochroman Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Thiochroman-4-ol and its precursor, Thiochroman-4-one, as pivotal building blocks in the synthesis of diverse and biologically relevant heterocyclic compounds.

The thiochroman ring system, a sulfur-containing bioisostere of the naturally abundant chroman scaffold, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique conformational properties and the ability of the sulfur atom to engage in various bonding interactions make it a highly versatile core for the development of novel therapeutic agents and functional materials.[3][4] Thiochroman derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, antileishmanial, and potent, selective estrogen receptor degrader (SERD) properties.[1][5][6][7]

At the heart of this synthetic versatility lies this compound and its direct synthetic precursor, Thiochroman-4-one. The ketone provides a reactive handle for condensation and rearrangement reactions, while the secondary alcohol of this compound allows for stereospecific manipulations and introductions of diverse functionalities. This guide provides a detailed exploration of the synthesis of these core building blocks and their application in constructing complex heterocyclic systems, complete with field-tested insights and step-by-step protocols.

Part 1: Synthesis of Core Building Blocks

The journey into thiochroman-based heterocycles begins with the reliable synthesis of the foundational precursors. The most common and efficient pathway involves the preparation of Thiochroman-4-one, followed by its selective reduction to this compound.

Synthesis of Thiochroman-4-one: The Gateway Ketone

Thiochroman-4-one is typically synthesized via an intramolecular Friedel-Crafts acylation of an appropriate 3-(phenylthio)propanoic acid.[1] These precursors are readily accessible through the addition of thiophenols to α,β-unsaturated carboxylic acids or β-halopropionic acids.[8]

Protocol 1: Two-Step Synthesis of Thiochroman-4-one

This protocol details the synthesis starting from thiophenol and acrylic acid, followed by acid-catalyzed cyclization.

Step A: Synthesis of 3-(Phenylthio)propanoic Acid

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiophenol (1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, 10% aqueous potassium hydroxide (KOH), to deprotonate the thiophenol, forming the more nucleophilic thiophenolate.[8]

  • Michael Addition: Introduce acrylic acid (1.0-1.1 eq) to the solution. The thiophenolate will undergo a Michael addition to the α,β-unsaturated system.

  • Reaction & Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling, acidify the reaction mixture with a cold mineral acid solution (e.g., 2M HCl) to precipitate the 3-(phenylthio)propanoic acid product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Step B: Intramolecular Friedel-Crafts Cyclization

  • Activation & Cyclization: Place the dried 3-(phenylthio)propanoic acid (1.0 eq) in a flask and add a strong dehydrating agent that also serves as a Friedel-Crafts catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used. Alternatively, fuming sulfuric acid in dichloromethane can be employed for excellent yields.[8]

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours. The reaction involves the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the electron-rich phenyl ring, followed by dehydration to yield the cyclic ketone.

  • Quenching & Extraction: Carefully pour the reaction mixture onto crushed ice to quench the reaction. Extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to remove unreacted acid) and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Thiochroman-4-one can be purified by column chromatography on silica gel.

Reduction to this compound: Accessing the Key Alcohol

The conversion of the carbonyl group in Thiochroman-4-one to a secondary alcohol is a critical step, yielding the versatile this compound. The choice of reducing agent is key to ensuring high yield and preventing over-reduction or side reactions.

Causality Behind Experimental Choice: A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation. It is highly selective for aldehydes and ketones, cost-effective, and operationally simple to handle compared to stronger, more pyrophoric reagents like lithium aluminum hydride (LAH). The use of NaBH₄ in a protic solvent like methanol or ethanol allows for rapid and clean reduction at room temperature. Biocatalytic reductions using fungi such as Mortierella isabellina have also been reported to produce the (S)-enantiomer with high enantiomeric excess (>98%), offering a green chemistry alternative for stereoselective synthesis.[2][8]

Protocol 2: Selective Reduction of Thiochroman-4-one

  • Dissolution: Dissolve Thiochroman-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to moderate the initial exothermic reaction upon addition of the hydride reagent.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution. The excess is used to ensure complete conversion.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Slowly add water or dilute HCl at 0 °C to quench the excess NaBH₄.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the product into ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting this compound is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Part 2: this compound/-one in Heterocycle Construction

With this compound and Thiochroman-4-one in hand, a vast landscape of heterocyclic chemistry becomes accessible. The following sections detail key transformations that leverage these building blocks.

Visual Overview: Synthetic Pathways

The following diagram illustrates the central role of Thiochroman-4-one and this compound as synthetic hubs.

G cluster_start Starting Materials cluster_core Core Building Blocks cluster_products Heterocyclic Products Thiophenol Thiophenol + α,β-Unsaturated Acid TCOne Thiochroman-4-one Thiophenol->TCOne Friedel-Crafts Acylation TCOl This compound TCOne->TCOl Reduction (e.g., NaBH₄) FusedQuinoline Fused Quinolines (e.g., Thiochromeno[4,3-b]quinolines) TCOne->FusedQuinoline Pfitzinger Reaction FusedThiophene Fused Thiophenes (e.g., Thieno[3,2-b]thiochromenes) TCOne->FusedThiophene Gewald Reaction Thiochromene Thiochromenes TCOl->Thiochromene Dehydration N_Substituted 4-Amino/Azido Thiochromans TCOl->N_Substituted Mitsunobu Reaction (with N-nucleophiles)

Caption: Synthetic pathways from starting materials to heterocyclic products via core thiochroman building blocks.

Pfitzinger Reaction: Building Fused Quinoline Scaffolds

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions.[9][10] Using Thiochroman-4-one as the carbonyl partner provides a direct route to rigid, fused-ring systems like thiochromeno[4,3-b]quinolines, which are of significant interest in drug discovery.[11]

Mechanism Insight: The reaction is initiated by the base-catalyzed hydrolysis of isatin to an intermediate keto-acid.[9] This is followed by condensation with the enolizable Thiochroman-4-one at its C-3 position to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final aromatic quinoline product.[10]

Protocol 3: Pfitzinger Synthesis of a Thiochromeno[4,3-b]quinoline Derivative

  • Base & Isatin Solution: In a suitable high-boiling solvent (e.g., ethanol or diethylene glycol), dissolve isatin (1.0 eq) and a strong base like potassium hydroxide (3-4 eq). Heat the mixture until a clear solution of the potassium salt of isatic acid is formed.

  • Ketone Addition: Add Thiochroman-4-one (1.0 eq) to the hot solution.

  • Reaction: Heat the reaction mixture to reflux for several hours. The extended heating is necessary to drive the condensation and cyclization-dehydration sequence.

  • Precipitation: Cool the reaction mixture and pour it into a large volume of water.

  • Acidification: Acidify the aqueous solution with a mineral or organic acid (e.g., HCl or acetic acid) to a pH of ~4-5. This protonates the carboxylate group, causing the desired quinoline-4-carboxylic acid product to precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Gewald Reaction: Constructing Fused Thiophene Rings

The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[12][13] It involves the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[14][15] Applying this to Thiochroman-4-one allows for the one-pot construction of thieno[3,2-b]thiochromene derivatives, another important heterocyclic scaffold.

Mechanism Insight: The reaction proceeds via an initial Knoevenagel condensation between Thiochroman-4-one and the active methylene nitrile, catalyzed by a base (e.g., morpholine or triethylamine).[15] Elemental sulfur then adds to the resulting α,β-unsaturated nitrile intermediate, which subsequently cyclizes and tautomerizes to form the stable 2-aminothiophene ring.

Protocol 4: Gewald Synthesis of a Fused 2-Aminothiophene

  • Reagent Mixture: In a flask, combine Thiochroman-4-one (1.0 eq), an activated nitrile such as ethyl cyanoacetate or malononitrile (1.0 eq), and finely powdered elemental sulfur (1.1 eq) in a solvent like ethanol or DMF.

  • Base Catalyst: Add a catalytic amount of an organic base, such as morpholine or triethylamine (0.1-0.2 eq).

  • Reaction Conditions: Gently heat the mixture to 40-50 °C and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product can be purified by washing with cold ethanol and subsequent recrystallization or by column chromatography.

Mitsunobu Reaction: Stereospecific Nucleophilic Substitution

The hydroxyl group of this compound is a prime target for nucleophilic substitution. The Mitsunobu reaction provides a powerful method to achieve this with a wide range of acidic nucleophiles, crucially proceeding with a clean inversion of stereochemistry at the C-4 position.[16][17] This is invaluable for installing nitrogen-containing functionalities (e.g., azides, phthalimides) to build further heterocyclic systems or to access chiral 4-aminothiochromans.

Mechanism Insight: The reaction is initiated by the formation of a phosphonium salt between triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[18] The alcohol then adds to this species, forming an oxyphosphonium salt, which is a superb leaving group. The deprotonated nucleophile then displaces this group via an Sₙ2 pathway, resulting in the observed stereochemical inversion.[17]

Protocol 5: Mitsunobu Reaction with this compound

  • Inert Atmosphere: Set up an oven-dried, three-necked flask equipped with a stirring bar and nitrogen inlet. An inert atmosphere is crucial as the reagents are sensitive to moisture.

  • Reagent Solution: Dissolve this compound (1.0 eq), the acidic nucleophile (e.g., phthalimide or hydrazoic acid, 1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The residue will contain the product and by-products (triphenylphosphine oxide and the hydrazine derivative). Purification is typically achieved by silica gel column chromatography to separate the desired product from these by-products.

Data Summary

The following table summarizes representative yields for key transformations involving thiochroman derivatives, highlighting the efficiency of these protocols.

Transformation Starting Material Key Reagents Product Reported Yield Reference
One-Pot Synthesis 3-(Arylthio)propanoic AcidsPPA, SOCl₂Thiochromen-4-onesup to 81%[19][20]
Oxidation Thiochroman-4-oneOxoneThiochroman-4-one 1,1-dioxide76%[21]
Dehydrogenation Thiochroman-4-one 1,1-dioxideI₂, DMSO4H-Thiochromen-4-one 1,1-dioxide70%[21]
Antileishmanial Agent Synthesis Thiophenol, 4-Fluorocinnamic acidSnCl₄2-(4-Fluorophenyl)-thiochroman-4-one63%[1]

Conclusion and Future Outlook

This compound and its ketone precursor are not merely synthetic intermediates but are powerful, strategic building blocks for the rapid assembly of complex and biologically active heterocyclic compounds. The protocols and insights provided herein demonstrate their utility in well-established and robust name reactions like the Pfitzinger, Gewald, and Mitsunobu reactions. By understanding the reactivity of the thiochroman core and the causality behind specific experimental choices, researchers in drug discovery and organic synthesis can effectively harness these scaffolds to create novel molecular architectures. The continued exploration of new reactions and applications for these versatile synthons promises to further expand the chemical space of sulfur-containing heterocycles, leading to the development of next-generation therapeutics and functional materials.

References

  • Vargas, L. Y., Insuasty, B., & Quiroga, J. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. [Link]
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]
  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. [Link]
  • J&K Scientific LLC. (n.d.). Gewald Reaction. [Link]
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
  • Sabnis, R. W. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Molecular Diversity. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
  • Khan, I., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
  • National Center for Biotechnology Information. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed Central. [Link]
  • Preprints.org. (2023).
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed. [Link]
  • T. C. K. M. (1983). Ring contractions of thiochroman-4-ones and thiochromen-4-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • PubChem. (n.d.). This compound. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]
  • ScienceMadness Discussion Board. (n.d.). The Pfitzinger Reaction. [Link]
  • JOCPR. (n.d.). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
  • Preprints.org. (2023).
  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed. [Link]

Sources

Application Note: High-Performance Liquid Chromatography for the Chiral Separation of Thiochroman-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Thiochroman-4-ol. The critical nature of chiral purity in pharmaceutical compounds necessitates reliable analytical techniques to distinguish between enantiomers, which may exhibit different pharmacological and toxicological profiles[1]. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful strategy for the resolution of a diverse range of chiral molecules[2][3]. Detailed experimental procedures, method optimization strategies, and troubleshooting guidance are provided for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound and a key chiral intermediate in the synthesis of various pharmaceutical agents. As with many chiral molecules, the individual enantiomers of this compound can exhibit significantly different biological activities. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization of stereoisomers in new drug applications, making the development of reliable enantioselective analytical methods a critical aspect of drug development and quality control[2].

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP)[2][4]. This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to differential retention times and, consequently, separation[5]. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are a primary choice for initial screening in chiral method development[6][7][8]. This application note presents a systematic approach to the chiral separation of this compound enantiomers.

Experimental Protocol

This protocol serves as a robust starting point. Optimization may be necessary depending on the specific HPLC system and column utilized[3].

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent). Column dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • Racemic this compound standard

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA) (optional, for peak shape improvement)

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a 90:10 (v/v) mixture of n-Hexane and 2-Propanol[3].

    • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A summary of the starting chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Method Development and Optimization Workflow

The development of a chiral HPLC method is often an empirical process[3]. A systematic screening approach is the most effective way to identify the optimal stationary phase and mobile phase combination[5][6].

Chiral_HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic this compound Sample Screen_CSPs Screen Polysaccharide CSPs (Amylose & Cellulose based) Start->Screen_CSPs Screen_MP Test Normal Phase Solvents (Hexane/IPA, Hexane/EtOH) Screen_CSPs->Screen_MP Analyze_Results Analyze Initial Results (Resolution > 1.0?) Screen_MP->Analyze_Results Optimize_MP Optimize Mobile Phase Ratio (e.g., 95:5 to 80:20 Hexane/IPA) Analyze_Results->Optimize_MP Optimize_FR Adjust Flow Rate (0.8 - 1.2 mL/min) Optimize_MP->Optimize_FR Optimize_Temp Evaluate Column Temperature (15°C - 35°C) Optimize_FR->Optimize_Temp Add_Modifier Add Modifier (0.1% DEA) for Peak Shape Improvement Optimize_Temp->Add_Modifier Final_Method Final Optimized Method (Resolution > 1.5) Add_Modifier->Final_Method Validate Method Validation (Robustness, Repeatability) Final_Method->Validate caption Workflow for Chiral HPLC Method Development.

Caption: Workflow for Chiral HPLC Method Development.

  • Mobile Phase Composition: The ratio of n-Hexane to the alcohol modifier (IPA or Ethanol) is a critical parameter influencing retention and resolution. A higher percentage of the alcohol will generally decrease retention times. It is recommended to screen ratios from 95:5 to 80:20 (n-Hexane:Alcohol) to achieve a resolution factor (Rs) greater than 1.5[3].

  • Flow Rate: While 1.0 mL/min is a standard starting point, adjusting the flow rate can sometimes improve separation efficiency. Lowering the flow rate may enhance resolution but will increase the analysis time[3].

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Maintaining a constant and controlled temperature is crucial for reproducibility. Evaluating temperatures between 15°C and 35°C can be beneficial.

  • Additive: For some analytes, the addition of a small amount of an acidic or basic modifier can improve peak shape by minimizing secondary interactions with the silica support. For neutral or weakly acidic compounds like this compound, diethylamine (DEA) at a concentration of 0.1% can be tested[2].

Principle of Separation and Discussion

Chiral separation on a polysaccharide-based CSP occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The carbamate groups on the polysaccharide backbone form chiral grooves, creating a stereoselective environment.

Chiral_Interaction cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers cluster_Complex Transient Diastereomeric Complexes cluster_Elution Elution Order CSP_Groove Chiral Groove (Amylose Selector) Complex_R More Stable Complex (Stronger Interaction) Complex_S Less Stable Complex (Weaker Interaction) R_Enantiomer (R)-Thiochroman-4-ol R_Enantiomer->Complex_R Higher Affinity S_Enantiomer (S)-Thiochroman-4-ol S_Enantiomer->Complex_S Lower Affinity Elution S-Enantiomer elutes first R-Enantiomer elutes second Complex_R->Elution Complex_S->Elution caption Mechanism of Chiral Recognition on a Polysaccharide CSP.

Caption: Mechanism of Chiral Recognition on a Polysaccharide CSP.

The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in a later elution time. Conversely, the enantiomer with the less stable interaction will elute earlier. The elution order of the (R)- and (S)-enantiomers must be confirmed by injecting an enantiomerically pure standard if available[3]. A successful separation will yield a chromatogram with two well-resolved peaks, ideally with a resolution factor (Rs) of 1.5 or greater, indicating baseline separation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Separation - Incorrect CSP selection.- Inappropriate mobile phase.- Screen different polysaccharide CSPs (e.g., cellulose-based if amylose fails).- Try a different alcohol modifier (e.g., ethanol instead of IPA).- Explore reversed-phase or polar organic modes if normal phase is unsuccessful[2][6].
Poor Resolution (Rs < 1.5) - Mobile phase composition is not optimal.- Flow rate is too high.- Systematically adjust the n-Hexane/IPA ratio (e.g., in 2% increments).- Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).- Optimize the column temperature.
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the silica support.- Sample overload.- Add a modifier to the mobile phase (e.g., 0.1% DEA)[3].- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Column temperature fluctuations.- Mobile phase composition drift.- Column degradation.- Ensure the column oven is stable.- Prepare fresh mobile phase daily.- Use a guard column and ensure mobile phase is properly degassed.

Conclusion

This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers by HPLC. The use of an amylose-based chiral stationary phase under normal phase conditions offers a reliable and efficient starting point for method development. By systematically optimizing parameters such as mobile phase composition, flow rate, and temperature, a robust and reproducible separation can be achieved, which is essential for the quality control and regulatory compliance of chiral pharmaceutical intermediates.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Synthesis and Chiral Separation of Some 4-thioflavones. Journal of Chromatographic Science.
  • Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate.
  • Chiral HPLC Method Development.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules.
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. National Center for Biotechnology Information.
  • Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate.
  • Separation of Thiochroman-4-one on Newcrom R1 HPLC column. SIELC Technologies.
  • Structure of flavanone and chiral flavanone derivatives included in this study. ResearchGate.
  • Chiral and achiral separation of ten flavanones by supercritical fluid chromatography. UVaDOC.
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society.
  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.

Sources

Application Notes & Protocols for the Quantitative Analysis of Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of Thiochroman-4-ol (CAS: 40316-60-7), a heterocyclic compound of interest in synthetic chemistry and drug discovery.[1][2][3] Recognizing the critical need for robust and reliable analytical data in research and development, we present two primary, validated protocols: a versatile High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and quality control, and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for trace-level detection and confirmation. The protocols are designed to be self-validating, incorporating system suitability tests and method validation guidelines to ensure data integrity.

Introduction: The Analytical Imperative for this compound

This compound is a sulfur-containing heterocyclic alcohol. Its core structure is a valuable scaffold in medicinal chemistry, often serving as a precursor or intermediate in the synthesis of more complex molecules with potential biological activities.[4][5] Accurate quantification of this compound is paramount for several key applications:

  • Reaction Monitoring: Tracking the consumption of starting material and the formation of the product during synthesis.

  • Purity Assessment: Determining the purity of the final synthesized compound and identifying potential impurities.

  • Stability Studies: Evaluating the degradation of this compound under various stress conditions to establish its shelf-life and storage requirements, a critical step in pharmaceutical development.[6]

  • Pharmacokinetic (PK) Studies: Measuring its concentration in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

This guide provides the foundational methodologies to address these analytical challenges, explaining the causality behind procedural choices to empower researchers to adapt and troubleshoot effectively.

Method 1: Quantification by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its robustness, precision, and broad applicability.[8] A reverse-phase method is selected here due to the moderate polarity of this compound, which allows for excellent retention and separation on a nonpolar stationary phase like C18.

Scientific Principle

In reverse-phase chromatography, the stationary phase (e.g., octadecyl-silane, C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). This compound, being a moderately polar molecule, will partition between these two phases. Its retention time is controlled by adjusting the mobile phase's polarity; a higher proportion of the organic solvent (acetonitrile) will decrease retention, causing the analyte to elute faster. Detection is achieved via UV absorbance, as the benzene ring in the thiochroman structure is a strong chromophore.

Detailed Experimental Protocol

2.2.1. Materials and Reagents

  • Reference Standard: this compound, purity ≥98%.[9]

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).

  • Additive: Formic acid (FA), LC-MS grade. The use of formic acid provides good peak shape and is compatible with mass spectrometry if hyphenation is desired.[10]

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other compatible material).

2.2.2. Solution Preparation

  • Mobile Phase: Prepare a solution of 0.1% Formic Acid in water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). Degas solutions before use.

  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare at least five calibration standards covering the desired concentration range.

2.2.3. Sample Preparation

  • For Bulk Drug/Reaction Mixtures: Accurately weigh a sample containing this compound, dissolve it in the diluent to achieve an expected concentration within the calibration range, and filter the solution through a 0.22 µm syringe filter prior to injection.[11]

  • For Biological Matrices (e.g., Plasma - Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial and inject it into the HPLC system.[7]

2.2.4. HPLC Instrumental Parameters The following parameters provide a starting point for method development and should be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar analytes, providing good resolution and peak shape.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNBuffered aqueous/organic mixture is standard for RP-HPLC. FA ensures good peak shape for the alcohol.
Elution Mode Isocratic or GradientStart with Isocratic (e.g., 50% B). Use a gradient if co-eluting impurities are present.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA common volume; can be adjusted to meet sensitivity requirements.
Detector UV/PDA
Wavelength ~254 nmThe aromatic ring provides strong absorbance. A full UV scan (200-400 nm) should be run to find λmax.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Standards A1 Equilibrate HPLC System (Establish Stable Baseline) P1->A1 P2 Sample Preparation (Dissolve/Extract & Filter) A3 Inject Blank, Standards, & Samples P2->A3 A2 System Suitability Test (Inject Standard 5x) A1->A2 Check SST Criteria (Tailing, RSD%) A2->A3 D1 Integrate Peaks & Generate Calibration Curve A3->D1 D2 Calculate Concentration in Unknown Samples D1->D2 D3 Review & Report Results D2->D3

Caption: HPLC analysis workflow for this compound quantification.

Data Analysis and Trustworthiness
  • Calibration: Plot the peak area of the this compound standard against its concentration. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Quantification: Use the regression equation to calculate the concentration of this compound in unknown samples based on their measured peak areas.

  • System Suitability Testing (SST): Before running the sample set, inject a mid-level standard five times. The results must meet pre-defined criteria to ensure the system is performing correctly. This is a cornerstone of a self-validating protocol.

    • Peak Tailing Factor: Should be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

    • Theoretical Plates: Should be > 2000.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, such as analysis in complex biological matrices or impurity identification, GC-MS is the preferred method.[12] this compound is sufficiently volatile for GC analysis.

Scientific Principle

GC separates volatile compounds in a heated column. The sample is vaporized in a hot injector and carried by an inert gas (e.g., Helium) through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing both a "fingerprint" for identification and a signal for quantification.[13]

Detailed Experimental Protocol

3.2.1. Materials and Reagents

  • Reference Standard: this compound, purity ≥98%.

  • GC-MS System: A system with a capillary GC, an autosampler, and a mass selective detector (e.g., a quadrupole).

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Solvents: High-purity, volatile solvents such as Ethyl Acetate or Dichloromethane.

  • Carrier Gas: Helium, >99.999% purity.

3.2.2. Solution Preparation

  • Diluent: Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in section 2.2.2, using Ethyl Acetate as the solvent.

  • Calibration Standards (e.g., 0.1-10 µg/mL): Prepare serial dilutions from the stock solution. The range for GC-MS is typically lower than for HPLC-UV due to its higher sensitivity.

3.2.3. Sample Preparation

  • For Bulk Drug/Reaction Mixtures: Prepare as described in section 2.2.3, using Ethyl Acetate as the solvent.

  • For Biological Matrices (Liquid-Liquid Extraction - LLE):

    • To 100 µL of plasma, add a suitable internal standard and 500 µL of Ethyl Acetate.

    • Vortex for 2 minutes, then centrifuge at 3000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of Ethyl Acetate for injection.[14]

3.2.4. GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher conc.)Splitless mode enhances sensitivity; split mode prevents column overloading.
Oven Program Start at 100°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 minA typical temperature program that should effectively elute this compound and separate it from solvent and other components.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole analyzer.
Acquisition Mode Scan Mode: 50-300 amu (for identification)SIM Mode: Monitor m/z 166, 147, 137 (for quantification)[15]Scan mode provides a full mass spectrum for confirmation. SIM mode significantly increases sensitivity and selectivity for quantification.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards & Internal Standard A2 Inject Blank & Standards (Establish Calibration) P1->A2 P2 Sample Preparation (LLE or Dissolution) A3 Inject Samples P2->A3 A1 GC-MS System Check & Tune Verification A1->A2 A2->A3 D1 Identify Peak by Retention Time & Spectrum A3->D1 D2 Quantify using SIM data & Calibration Curve D1->D2 D3 Confirm Identity (Scan Data vs. Library) [9] D2->D3

Caption: GC-MS analysis workflow for this compound quantification.

Mandatory Method Validation

For use in regulated environments, any quantitative method must be validated to prove it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Validation ParameterPurpose
Specificity To ensure the analytical signal is only from the analyte of interest. Assessed via forced degradation studies and peak purity analysis.[8]
Linearity & Range To demonstrate a proportional relationship between signal and concentration over a defined range.
Accuracy (Recovery) To measure the closeness of the experimental value to the true value. Assessed by spiking a blank matrix with known amounts.
Precision Repeatability: Agreement between results for multiple runs on the same sample on the same day.Intermediate Precision: Agreement between results on different days or with different analysts/equipment.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[16]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Application: Development of a Stability-Indicating Method

A crucial application in drug development is creating a stability-indicating assay method (SIAM), which can separate, detect, and quantify the active ingredient in the presence of its degradation products.[6] The HPLC-UV method described is an excellent candidate.

Forced Degradation Protocol:

  • Prepare solutions of this compound (~100 µg/mL) in:

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • 3% H₂O₂ (Oxidation)

  • Store solutions at a controlled temperature (e.g., 60°C) for several hours.

  • Expose a solid sample to heat (e.g., 105°C) and a solution to high-intensity UV/Vis light.

  • Analyze all stressed samples by the HPLC method, using a PDA detector. The method is considered stability-indicating if:

    • There is a significant decrease in the main this compound peak area in stressed samples.

    • New peaks (degradation products) appear and are baseline-resolved from the main peak.

    • Peak purity analysis confirms that the this compound peak in stressed samples is spectrally pure and free from co-eluting degradants.

Conclusion

The HPLC-UV and GC-MS methods detailed in this document provide a robust framework for the reliable quantification of this compound. The HPLC method is ideal for routine analysis, quality control, and stability testing, while the GC-MS method offers superior sensitivity and confirmatory identification for more demanding applications. Adherence to the principles of system suitability and method validation outlined herein will ensure the generation of high-quality, trustworthy, and defensible analytical data.

References

  • SIELC Technologies. (n.d.). Separation of Thiochroman-4-one on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 375102.
  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097.
  • Gao, Y., et al. (2012). A simple and rapid UPLC-ESI-MS/MS method for the simultaneous determination of ten polyphenols in Kudiezi injection. Analytical Methods, 4(12), 4230-4236.
  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives.
  • MDPI. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(14), 5480.
  • PubMed. (1983). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Il Farmaco; edizione scientifica, 38(5), 329-38.
  • World Journal of Pharmaceutical Research. (n.d.). DETERMINATION OF PHYTO-CONSTITUENTS IN TEPHROSIA PURPURA FLOWER EXTRTACT USING GC-MS.
  • CHEMICAL POINT. (n.d.). This compound.
  • Forensic Science International. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
  • ChiroBlock. (n.d.). Customized Reference & Analytical Standards.
  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.
  • Springer Nature. (2024). Evaluation of gas chromatography-mass spectrometry analysis and yield contributing traits in the M2 generation of chemically mutagenized Trigonella corniculata L. Journal of Plant Growth Regulation.
  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5).
  • International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques.
  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1475-1481.
  • Trends in Analytical Chemistry. (2013). Stability-indicating methods for pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 49, 129-144.

Sources

scale-up synthesis of Thiochroman-4-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Thiochroman-4-ol for Preclinical Studies

Abstract

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The progression of these promising compounds from laboratory discovery to preclinical evaluation necessitates the development of a robust, scalable, and well-documented synthetic process. This guide provides a detailed methodology for the scale-up synthesis of this compound, designed to meet the quality and quantity requirements for preclinical studies. We present a validated two-step synthetic route commencing with the intramolecular Friedel-Crafts cyclization to form the key intermediate, Thiochroman-4-one, followed by its selective reduction. This document details the strategic rationale behind the chosen synthetic pathway, step-by-step protocols for gram-scale production, purification strategies suitable for large quantities, and the critical analytical characterization required for a preclinical active pharmaceutical ingredient (API). Furthermore, it incorporates phase-appropriate Good Manufacturing Practice (GMP) considerations to ensure the final compound is of suitable quality for in-vivo testing.

Introduction

The thiochroman core is a vital structural motif found in numerous biologically active molecules.[4] Its derivatives have garnered significant attention for their potential as therapeutic agents, including applications in oncology and infectious diseases.[3][5] The successful translation of a candidate molecule from a research finding to a clinical reality is critically dependent on the ability to synthesize the compound on a progressively larger scale. Challenges in scaling up, such as maintaining yield and purity, managing reaction exotherms, and ensuring batch-to-batch consistency, can create significant bottlenecks in the drug development pipeline.[6]

Several synthetic routes to the thiochroman skeleton have been reported, often involving the cyclization of 3-(arylthio)propanoic acids.[5][7][8] While one-pot syntheses offer efficiency at the bench scale, multi-step procedures often provide better control and are more amenable to scale-up, where isolation and purification of intermediates can be crucial for the final product's quality.[8][9]

This application note focuses on a robust two-step synthesis to produce this compound in high purity and on a scale suitable for comprehensive preclinical evaluation. The chosen pathway involves:

  • Synthesis of Thiochroman-4-one: The key ketone intermediate is prepared via the intramolecular Friedel-Crafts cyclization of 3-(phenylthio)propanoic acid. This method is well-established and utilizes readily available reagents.

  • Reduction to this compound: The target alcohol is obtained through the selective reduction of the Thiochroman-4-one carbonyl group.

This guide is intended for researchers, chemists, and drug development professionals, providing not just a protocol, but also the scientific rationale and regulatory context necessary for producing a high-quality preclinical API.

Section 1: Synthesis of Thiochroman-4-one (Key Intermediate)

Strategic Rationale

The synthesis of Thiochroman-4-one is a critical step that dictates the overall efficiency of the process. The selected method involves the preparation of 3-(phenylthio)propanoic acid followed by an acid-catalyzed intramolecular cyclization.

  • Precursor Synthesis: The addition of thiophenol to β-propiolactone or acrylic acid is a reliable method for generating the 3-(phenylthio)propanoic acid precursor in high yield. This reaction is typically straightforward to perform on a large scale.

  • Cyclization: The intramolecular Friedel-Crafts acylation is a classic and effective method for forming the six-membered heterocyclic ring.[5] While strong acids like concentrated sulfuric acid can be used, polyphosphoric acid (PPA) or Eaton’s reagent (P₂O₅ in methanesulfonic acid) are often preferred for scale-up operations. They act as both the catalyst and solvent, are highly effective, and can lead to cleaner reactions with easier workups compared to other Lewis acids.

Overall Synthetic Workflow

The diagram below illustrates the two-stage process for synthesizing the this compound preclinical API.

G cluster_0 Stage 1: Thiochroman-4-one Synthesis cluster_1 Stage 2: Reduction & Purification cluster_2 Quality Control A Thiophenol + β-Propiolactone B 3-(phenylthio)propanoic acid (Intermediate) A->B Base-catalyzed Addition C Thiochroman-4-one (Key Intermediate) B->C Intramolecular Friedel-Crafts Cyclization (PPA) QC1 IPC: TLC/HPLC B->QC1 D Selective Reduction (NaBH4) C->D QC2 IPC: TLC/HPLC C->QC2 E Crude this compound D->E F Crystallization E->F G This compound API (>98% Purity) F->G QC3 Final Release Testing: NMR, HPLC, MS, Purity G->QC3 G A Process Development (Lab Scale) B Draft Batch Manufacturing Record (BMR) A->B D Scale-Up Synthesis (Execution of BMR) B->D C Raw Material Sourcing & Qualification (CoA) C->D E In-Process Controls (IPC) D->E F Purification & Isolation D->F G Final Product Testing (QC Analysis) F->G H Quality Unit (QU) Review (BMR, IPC, QC Data) G->H I API Release for Preclinical Studies H->I

Sources

Application Notes and Protocols for the Synthesis of Leishmanicidal Agents from Thiochroman Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiochroman Derivatives Against Leishmaniasis

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity, high cost, and emerging drug resistance, necessitate the urgent development of novel, effective, and safe leishmanicidal agents. The thiochroman scaffold, a sulfur-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2] Notably, derivatives of thiochroman-4-one have demonstrated potent in vitro activity against Leishmania parasites, making this scaffold a promising starting point for the development of new therapeutics.[1][3]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and biological evaluation of thiochroman-based compounds as potential leishmanicidal agents. We will delve into the synthesis of the core thiochroman-4-one structure, its subsequent derivatization into biologically active molecules, and the critical role of its corresponding alcohol, thiochroman-4-ol, as a key synthetic intermediate. Furthermore, detailed protocols for the in vitro assessment of antileishmanial activity and cytotoxicity are provided to enable the identification and advancement of promising lead compounds.

Part 1: Synthesis of the Thiochroman-4-one Core Scaffold

The foundational step in developing a library of potential leishmanicidal agents is the efficient synthesis of the thiochroman-4-one core. This is typically achieved through a one-pot reaction involving the conjugate addition of a substituted thiophenol to an α,β-unsaturated carboxylic acid, followed by an intramolecular Friedel-Crafts acylation for ring closure.[2][4]

Rationale for Synthetic Approach:

This method is advantageous due to its operational simplicity and the ready availability of a wide range of starting materials, allowing for the generation of a diverse library of substituted thiochroman-4-ones. The use of a strong acid like methanesulfonic acid or polyphosphoric acid is crucial for catalyzing both the initial Michael addition and the subsequent cyclization.

Experimental Workflow for Thiochroman-4-one Synthesis

cluster_synthesis Synthesis of Thiochroman-4-one start Start Materials: Thiophenol & α,β-Unsaturated Carboxylic Acid reaction One-Pot Reaction: - Methanesulfonic Acid (Catalyst) - Heat (e.g., 80-100 °C) start->reaction Combine workup Aqueous Workup: - Quench with ice water - Extraction with organic solvent (e.g., Ethyl Acetate) reaction->workup After reaction completion purification Purification: - Column Chromatography (Silica Gel) workup->purification product Thiochroman-4-one Product purification->product

Caption: General workflow for the one-pot synthesis of the thiochroman-4-one scaffold.

Protocol 1: General Procedure for the Synthesis of 2-Substituted Thiochroman-4-ones

This protocol is adapted from the method described by Vargas et al.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired thiophenol (1.5 equivalents) and the corresponding α,β-unsaturated carboxylic acid (1.0 equivalent).

  • Catalyst Addition: Carefully add methanesulfonic acid (10-15 volumes) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thiochroman-4-one derivative.

Part 2: Derivatization from Thiochroman-4-one for Enhanced Leishmanicidal Activity

While the core thiochroman-4-one structure possesses some biological activity, chemical modifications are essential to enhance potency and selectivity against Leishmania parasites.[1][5]

Strategy 1: Synthesis of Vinyl Sulfones

A key finding in the development of thiochroman-based leishmanicidal agents is that the presence of a vinyl sulfone moiety significantly increases activity.[1][2] This is achieved through a two-step process: oxidation of the sulfide to a sulfone, followed by dehydrogenation.

cluster_derivatization Synthesis of Vinyl Sulfone Derivatives start Thiochroman-4-one oxidation Oxidation: - m-CPBA or Oxone® - Solvent (e.g., DCM or MeOH/H₂O/Acetone) start->oxidation sulfone Thiochroman-4-one 1,1-dioxide (Sulfone) oxidation->sulfone dehydrogenation Dehydrogenation: - Iodine/DMSO - Heat (e.g., 100 °C) sulfone->dehydrogenation product 4H-Thiochromen-4-one 1,1-dioxide (Vinyl Sulfone) dehydrogenation->product

Caption: Synthetic pathway from thiochroman-4-one to potent vinyl sulfone derivatives.

Protocol 2: Synthesis of Thiochroman-4-one 1,1-dioxide (Sulfone)
  • Dissolution: Dissolve the starting thiochroman-4-one (1.0 equivalent) in a suitable solvent system, such as a 1:1:1 mixture of methanol, water, and acetone.

  • Oxidant Addition: Add Oxone® (2.2 equivalents) to the solution.

  • Reaction: Stir the mixture at 60 °C for 12 hours, monitoring by TLC.

  • Workup: Quench the reaction with a cold saturated brine solution and extract with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to obtain the sulfone derivative.[6]

Protocol 3: Dehydrogenation to Vinyl Sulfone
  • Reaction Setup: Dissolve the thiochroman-4-one 1,1-dioxide (1.0 equivalent) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a solution of iodine in DMSO (0.1 M).

  • Reaction: Heat the mixture at 100 °C overnight.

  • Workup and Purification: After cooling, quench the reaction with brine, extract with an organic solvent, dry, concentrate, and purify by column chromatography to yield the final vinyl sulfone product.[6]

Strategy 2: Synthesis of Hydrazone Derivatives

Derivatization of the C4-carbonyl group of thiochroman-4-ones to form acyl hydrazones has been shown to significantly enhance antileishmanial activity.[5][7] This modification is thought to improve the interaction with parasitic enzymes, such as cysteine proteases.[5]

Protocol 4: Synthesis of Thiochroman-4-one Hydrazones
  • Reaction Setup: Dissolve the thiochroman-4-one derivative (1.0 equivalent) in ethanol.

  • Reagent Addition: Add the desired hydrazide (e.g., thiosemicarbazide, 1.1 equivalents) and a catalytic amount of acetic acid.

  • Reaction: Reflux the mixture for 4-8 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Part 3: this compound as a Key Synthetic Intermediate

While most potent compounds reported are derived from the ketone, the corresponding alcohol, this compound, serves as a crucial intermediate for accessing a different chemical space. The reduction of the C4-carbonyl is a straightforward and high-yielding reaction.

Protocol 5: Reduction of Thiochroman-4-one to this compound
  • Reaction Setup: Dissolve the thiochroman-4-one (1.0 equivalent) in methanol or ethanol in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Workup: Carefully quench the reaction by the slow addition of water or 1M HCl.

  • Extraction and Purification: Concentrate the solvent, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield this compound, which can be further purified by column chromatography if necessary.

Future Directions: Derivatization of this compound

The hydroxyl group of this compound is a versatile functional handle for further derivatization. Although less explored for leishmanicidal activity, standard organic transformations can be applied to generate novel compound libraries for screening. Potential modifications include:

  • Esterification: Reaction with various acyl chlorides or carboxylic acids to form esters.

  • Etherification: Williamson ether synthesis with alkyl halides to produce ethers.

  • Substitution: Conversion of the alcohol to a leaving group (e.g., tosylate) followed by nucleophilic substitution to introduce amines, azides, or other functionalities.

These synthetic avenues offer opportunities to explore new structure-activity relationships and potentially identify novel leishmanicidal agents.

Part 4: Biological Evaluation Protocols

The following protocols are essential for determining the leishmanicidal activity and selectivity of the synthesized compounds.

Experimental Workflow for Biological Evaluation

cluster_bioassay In Vitro Biological Evaluation compound Synthesized Compound amastigote_assay Antileishmanial Assay (Intracellular Amastigotes) compound->amastigote_assay cytotoxicity_assay Cytotoxicity Assay (e.g., U-937 Human Monocytes) compound->cytotoxicity_assay ic50 Determine EC₅₀ amastigote_assay->ic50 cc50 Determine LC₅₀ cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI) SI = LC₅₀ / EC₅₀ ic50->si cc50->si

Caption: Workflow for the in vitro biological evaluation of synthesized compounds.

Protocol 6: In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol is based on methods used for testing against Leishmania panamensis.[1]

  • Cell Culture: Culture human monocyte cells (e.g., U-937) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Macrophage Differentiation: Differentiate the monocytes into macrophages by incubation with phorbol-12-myristate-13-acetate (PMA) at 0.1 µg/mL in a 24-well plate.

  • Infection: Infect the differentiated macrophages with stationary phase Leishmania promastigotes at a parasite-to-cell ratio of 15:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the extracellular promastigotes by washing. Add fresh medium containing serial dilutions of the test compounds (and a positive control like Amphotericin B) to the infected cells.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by light microscopy. Calculate the 50% effective concentration (EC₅₀).

Protocol 7: In Vitro Cytotoxicity Assay
  • Cell Seeding: Seed U-937 cells (or another appropriate mammalian cell line) in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add a viability reagent such as Resazurin or MTT and incubate for an additional 2-4 hours.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Calculation: Calculate the 50% lethal concentration (LC₅₀) by plotting the percentage of viable cells against the compound concentration.

Part 5: Data Interpretation and Structure-Activity Relationship (SAR)

The goal of the biological evaluation is to identify compounds that are highly potent against the parasite and exhibit low toxicity to host cells.

  • EC₅₀ (Effective Concentration 50): The concentration of a compound that inhibits parasite growth by 50%. Lower values indicate higher potency.

  • LC₅₀ (Lethal Concentration 50): The concentration of a compound that kills 50% of mammalian cells. Higher values indicate lower cytotoxicity.

  • Selectivity Index (SI): Calculated as LC₅₀ / EC₅₀. A higher SI value is desirable, as it indicates that the compound is selectively toxic to the parasite. An SI > 10 is generally considered a good starting point for a hit compound.

Structure-Activity Relationship Highlights for Thiochroman-4-one Derivatives
Structural Feature Impact on Leishmanicidal Activity Reference
Vinyl Sulfone Moiety Significantly increases activity and selectivity.[1][2]
Hydrazone at C4 Enhances activity compared to the parent ketone.[5][7]
Fluorine at C6 Increases activity in vinyl sulfone series.[1]
Removal of Sulfone or Double Bond Leads to a decrease in activity.[1]

Conclusion

The thiochroman scaffold represents a versatile and promising starting point for the discovery of novel leishmanicidal agents. By leveraging the synthetic protocols detailed herein, researchers can generate diverse libraries of compounds based on both the thiochroman-4-one and this compound frameworks. The key to success lies in the strategic derivatization to enhance potency, guided by the established structure-activity relationships, and rigorous biological evaluation to identify candidates with high selectivity. The vinyl sulfone and hydrazone derivatives of thiochroman-4-one have shown particular promise, and the exploration of derivatives from this compound presents an exciting avenue for future research in the fight against leishmaniasis.

References

  • Vargas, E., Echeverri, F., Upegui, Y. A., Robledo, S. M., & Quiñones, W. (2018). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. Molecules, 23(1), 70. [Link]
  • Vargas, E., Echeverri, F., Vélez, I. D., Robledo, S. M., & Quiñones, W. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]
  • Vargas, E., Echeverri, F., Upegui, Y.A., Robledo, S.M., & Quiñones, W. (2018). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones.
  • Virués-Segovia, J. R., Pinedo-Rivilla, C., Muñoz-Mira, S., Ansino, M., & Aleu, J. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
  • Vargas, E., Echeverri, F., Vélez, I. D., Robledo, S. M., & Quiñones, W. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. MDPI. [Link]
  • Virués-Segovia, J. R., Pinedo-Rivilla, C., Muñoz-Mira, S., Ansino, M., Aleu, J., & Padrón, J. M. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Molecules, 30(1), 1. [Link]
  • Vargas, E., Echeverri, F., Vélez, I. D., Robledo, S. M., & Quiñones, W. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. [Link]
  • Bossio, R., Marcaccini, S., & Pepino, R. (1986). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Il Farmaco; edizione scientifica, 41(11), 868–874. [Link]
  • Vargas, E., Echeverri, F., Vélez, I. D., Robledo, S. M., & Quiñones, W. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity.
  • Clayton, S., et al. (2021). Synthesis and evaluation of novel 2,2-dimethylthiochromanones as anti-leishmanial agents. Molecules, 26(8), 2209. [Link]
  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Sci-Hub. [Link]
  • Ortiz, C., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 17(5), e0267787. [Link]
  • Chizema, T., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]
  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Semantic Scholar. [Link]
  • Zhou, H., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163. [Link]
  • Clayton, S. E., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. MDPI. [Link]

Sources

Application Notes & Protocols: Leveraging Thiochroman-4-ol in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiochroman Scaffold as a Privileged Structure in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities capable of combating multidrug-resistant pathogens. Within the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," serve as versatile templates for the design of new therapeutic agents. The thiochroman scaffold is one such structure.[1][2] Its inherent three-dimensional architecture and the presence of a sulfur atom offer unique stereoelectronic properties that can be exploited for potent and selective interactions with biological targets.[3] Thiochroman-4-ol, a key derivative, represents a pivotal starting point for chemical elaboration, enabling the exploration of a vast chemical space to identify next-generation antimicrobial agents.

Numerous studies have highlighted the broad-spectrum biological activities of thiochroman derivatives, including significant antimicrobial, antifungal, cytotoxic, and antiviral properties.[1][4] The versatility of the thiochroman-4-one core, a close relative and common synthetic precursor to this compound, allows for modifications at various positions, profoundly influencing its biological activity.[3][5] This document serves as a comprehensive guide for researchers, providing detailed protocols and strategic insights into the synthesis of this compound derivatives, their evaluation for antimicrobial efficacy, and the elucidation of their structure-activity relationships (SAR).

Section 1: Synthesis and Derivatization of the this compound Scaffold

The foundation of a successful drug discovery campaign lies in the efficient and versatile synthesis of the core scaffold and its analogs. Thiochroman-4-ones, the immediate precursors to thiochroman-4-ols, are typically synthesized via intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[6][7] Subsequent reduction of the ketone at the 4-position yields the target this compound.

Protocol 1: Synthesis of Thiochroman-4-one

This protocol describes a general two-step synthesis of a substituted thiochroman-4-one, which can then be reduced to the corresponding this compound.

Rationale: This method is widely cited and offers a reliable route to the core scaffold. The use of a strong acid like polyphosphoric acid (PPA) is crucial for promoting the intramolecular cyclization, which can be challenging due to the electron-rich nature of the thiophenyl ring.[7]

Materials:

  • Substituted thiophenol

  • β-Propiolactone or acrylic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Synthesis of 3-(Arylthio)propanoic Acid:

    • In a round-bottom flask, dissolve the substituted thiophenol (1.0 eq) in an aqueous solution of NaOH (1.1 eq).

    • Cool the solution in an ice bath and add β-propiolactone (1.1 eq) dropwise, ensuring the temperature remains below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with concentrated HCl to pH ~2. The product, 3-(arylthio)propanoic acid, will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Intramolecular Friedel-Crafts Cyclization:

    • Place the dried 3-(arylthio)propanoic acid (1.0 eq) in a round-bottom flask.

    • Add polyphosphoric acid (PPA) (10-20 eq by weight) and heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the hot, viscous mixture onto crushed ice. This will hydrolyze the PPA and precipitate the thiochroman-4-one product.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiochroman-4-one.

    • Purify the product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

  • Reduction to this compound:

    • Dissolve the purified thiochroman-4-one (1.0 eq) in methanol or ethanol.

    • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the this compound.

Section 2: Antimicrobial Efficacy Evaluation

Once a library of this compound derivatives has been synthesized, the next critical phase is to assess their antimicrobial activity. The initial screening is typically performed to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for quantifying antimicrobial potency.[8][9]

Rationale: The broth microdilution method is a quantitative and reproducible assay that allows for the testing of multiple compounds against various microbial strains in a high-throughput format.[10][11] It determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.[10]

Materials:

  • 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Stock solutions of this compound derivatives (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.[8]

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][12]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a 2X starting concentration of your test compound in well 1 by adding 100 µL of the compound solution.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum only, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.[12]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8][12]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8][10]

    • Optionally, the results can be read using a plate reader by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation: Example MIC Data

Summarizing results in a clear, tabular format is essential for comparative analysis.

CompoundDerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TC-01 This compound>128>128>128
TC-02 6-Chloro-thiochroman-4-ol3264128
TC-03 6-Nitro-thiochroman-4-ol163264
TC-04 4-Anilino-thiochroman812832
Vancomycin (Control)1>128N/A
Fluconazole (Control)N/AN/A4

Section 3: Mechanistic Insights & Structure-Activity Relationship (SAR)

Understanding how a compound exerts its antimicrobial effect and which structural features are critical for its activity is paramount for rational drug design.

Hypothesized Mechanism of Action

The mechanism of action for thiochroman derivatives can be diverse. Some studies suggest they can disrupt microbial membrane integrity or interfere with nucleic acid synthesis.[3] For certain derivatives, particularly those with electron-withdrawing groups, a key mechanism may involve the induction of oxidative stress within the bacterial cell, leading to damage of essential biomolecules and ultimately, cell death.[3]

Antimicrobial_Mechanism Compound Thiochroman Derivative Membrane Bacterial Cell Membrane Compound->Membrane Disruption ROS Increased Intracellular ROS Compound->ROS Induction Death Cell Death Membrane->Death Damage Oxidative Damage ROS->Damage DNA DNA/RNA DNA->Death Protein Essential Proteins Protein->Death Damage->DNA Damage->Protein

Caption: Hypothesized mechanisms of thiochroman antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

SAR analysis links the chemical structure of a molecule to its biological activity. For thiochroman-4-ones and their derivatives, several key trends have been observed:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) at the 6-position of the thiochroman ring often enhances antifungal and antibacterial activity.[3][5] This is likely due to the modulation of the molecule's electronic properties, potentially increasing its ability to generate reactive oxygen species (ROS).

  • Substitution at the 4-Position: Modifying the hydroxyl group at the 4-position is a critical strategy. Converting it to an amine or incorporating it into a larger heterocyclic system can dramatically alter the compound's spectrum of activity and potency.

  • Stereochemistry: The stereochemistry at the 4-position (R vs. S configuration of the hydroxyl group) can play a significant role in biological activity, highlighting the importance of specific interactions with the molecular target.[13]

SAR_Workflow start Synthesize Core This compound gen_lib Generate Analog Library (R-group modification) start->gen_lib screen Screen for Antimicrobial Activity (MIC Assay) gen_lib->screen data Analyze Data (Potency, Spectrum) screen->data data->gen_lib Inactive Compounds sar Establish SAR (Identify key functional groups) data->sar Active Compounds optimize Rational Design of Next-Gen Compounds sar->optimize optimize->gen_lib end Lead Candidate optimize->end

Caption: Iterative workflow for Structure-Activity Relationship (SAR) analysis.

Section 4: In Vitro Cytotoxicity Assessment

A critical step in drug development is to ensure that a potent antimicrobial compound is not also toxic to human cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[10]

Protocol 3: MTT Assay for Cytotoxicity

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound derivative stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the human cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent, e.g., 0.1% DMSO) and a blank control (medium only).[10]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) to determine the CC₅₀ (50% cytotoxic concentration).

References

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI.
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. PubMed.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Construction of Thiochroman-4-ols through a (4 + 2) Annulation Strategy Using Allenyl Sulfones as Substrates. The Journal of Organic Chemistry - ACS Publications.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC - PubMed Central.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry (RSC Publishing).
  • Structure activity relationships of thiochroman-4-one derivatives. ResearchGate.
  • Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. PubMed.
  • Synthesis of thiochroman-4-one derivatives. ResearchGate.
  • Structure–activity relationships of thiochroman-4-one derivatives. ResearchGate.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH.
  • (PDF) Thiochroman-4-ones: Synthesis and reactions. ResearchGate.
  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Semantic Scholar.
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. PubMed.
  • Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. PubMed.
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI.
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI.
  • (PDF) Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. ResearchGate.

Sources

The Latent Potential of Thiochroman-4-ol in Materials Science: A Guide to Exploratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Thiochroman-4-ol, a sulfur-containing heterocyclic compound, and its derivatives have been a subject of considerable interest, primarily within the realm of medicinal chemistry. The thiochroman scaffold serves as a versatile backbone for a plethora of biologically active molecules.[1][2][3] However, a comprehensive survey of the scientific literature reveals a notable gap in the exploration of this compound's potential within materials science. While its oxidized counterpart, Thiochroman-4-one, is acknowledged as a versatile precursor for advanced polymers and specialty reagents, specific applications and detailed protocols for this compound remain largely uncharted territory.[4]

This document, therefore, serves as a forward-looking guide for researchers, scientists, and professionals in materials development. It aims to bridge the existing knowledge gap by proposing potential applications of this compound in key areas of materials science, including polymer synthesis, organic electronics, and sensor technology. The protocols and workflows detailed herein are founded on established principles of organic and polymer chemistry and are intended to serve as a foundational framework for pioneering research in this promising, yet underexplored, domain.

Part 1: The this compound Moiety - A Versatile Building Block

The unique structural attributes of this compound, namely the presence of a reactive hydroxyl group and a sulfur-containing heterocyclic ring, offer a compelling platform for the design of novel functional materials. The hydroxyl group can serve as a key site for polymerization and functionalization, while the thiochroman core can impart desirable photophysical and electronic properties to the resulting materials.

Part 2: Application in Polymer Science - Towards Novel Poly(thioethers) and Polyesters

The hydroxyl functionality of this compound presents a direct avenue for its incorporation into polymeric structures. We propose two primary pathways for the synthesis of novel polymers:

Synthesis of Poly(ether-thioethers) via Williamson Ether Synthesis

Causality Behind Experimental Choices: This protocol leverages the classic Williamson ether synthesis, a reliable and well-understood method for forming ether linkages. By converting the hydroxyl group of a di-functionalized this compound derivative to an alkoxide, it can readily react with a dihaloalkane to yield a linear polymer. The choice of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases, thereby enhancing the reaction rate and polymer yield.

Protocol 1: Synthesis of a Linear Poly(ether-thioether) from a Dihydroxy-functionalized Thiochroman Monomer

Step 1: Synthesis of a Dihydroxy-functionalized Thiochroman Monomer (Hypothetical)

  • This would first require the synthesis of a this compound derivative bearing an additional hydroxyl group on the aromatic ring. This can be achieved through standard aromatic substitution reactions on a suitable precursor.

Step 2: Polymerization

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the dihydroxy-thiochroman monomer and a stoichiometric amount of a dihaloalkane (e.g., 1,6-dibromohexane) in a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of a strong base (e.g., 50% NaOH) to the reaction mixture.

  • Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight.

  • Upon completion, cool the reaction mixture, and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Filter, wash the polymer with methanol and water, and dry under vacuum.

Self-Validating System: The success of the polymerization can be validated by a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of ether linkages and the disappearance of the hydroxyl protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the appearance of characteristic C-O-C stretching vibrations.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the resulting polymer.

Diagram 1: Proposed Polymerization Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification & Characterization Monomer Dihydroxy-Thiochroman Reaction Williamson Ether Synthesis (Dihydroxy-Thiochroman + Dihaloalkane) Monomer->Reaction Polymer Polymer Reaction->Polymer Polymer Chain Growth Catalyst Phase-Transfer Catalyst Catalyst->Reaction Base Aqueous Base Base->Reaction Precipitation Precipitation in Non-solvent Polymer->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Characterization NMR, FTIR, GPC Drying->Characterization

Caption: Workflow for the synthesis of poly(ether-thioethers).

Part 3: Potential in Organic Electronics - A Core for Novel Conjugated Materials

The thiochroman moiety, with its sulfur atom, can potentially be integrated into conjugated polymer backbones to modulate their electronic properties. The sulfur atom's lone pairs of electrons can participate in π-conjugation, influencing the HOMO-LUMO energy levels and charge transport characteristics of the material.

Hypothetical Application: Thiochroman-based Hole-Transporting Material for Organic Light-Emitting Diodes (OLEDs)

Causality Behind Experimental Choices: Hole-transporting materials in OLEDs require appropriate HOMO energy levels for efficient hole injection from the anode and good charge mobility. By functionalizing the this compound at the aromatic ring with electron-donating groups and polymerizing it, it might be possible to create a material with suitable electronic properties. The hydroxyl group can be used as a handle for further modifications or as a polymerization site.

Protocol 2: Conceptual Synthesis of a Thiochroman-Containing Conjugated Polymer

Step 1: Monomer Synthesis

  • Synthesize a dibrominated this compound derivative. Bromination would likely occur on the aromatic ring.

  • Protect the hydroxyl group to prevent interference with the subsequent polymerization reaction (e.g., as a silyl ether).

Step 2: Polymerization (e.g., Suzuki or Stille Coupling)

  • In a Schlenk flask under an inert atmosphere, combine the protected dibromo-thiochroman monomer with a suitable co-monomer, such as a diboronic ester of an aromatic compound (for Suzuki coupling).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Dissolve the reactants in a degassed solvent mixture (e.g., toluene/water).

  • Heat the reaction mixture to reflux for 24-72 hours.

  • Monitor the reaction by GPC.

  • After polymerization, deprotect the hydroxyl group if desired.

  • Purify the polymer by precipitation and subsequent washing.

Self-Validating System:

  • NMR and FTIR Spectroscopy: To confirm the structure of the polymer and the success of the coupling reaction.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the photophysical properties of the resulting conjugated polymer.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels and assess its suitability as a hole-transporting material.

Diagram 2: Conceptual Pathway for a Thiochroman-based Conjugated Polymer

G Monomer Dibromo-Thiochroman-4-ol (Protected OH) Polymer Thiochroman-containing Conjugated Polymer Monomer->Polymer Suzuki Coupling Comonomer Aromatic Diboronic Ester Comonomer->Polymer Catalyst Palladium Catalyst Catalyst->Polymer OLED OLED Device (Hole Transport Layer) Polymer->OLED Device Fabrication

Caption: Synthesis and application of a hypothetical Thiochroman-based conjugated polymer.

Part 4: this compound Derivatives in Sensor Technology

The thiochroman scaffold can be functionalized to create receptors for specific analytes. The sulfur atom, being a soft Lewis base, can exhibit affinity for soft metal ions. Furthermore, the hydroxyl group can be modified to introduce specific recognition sites.

Hypothetical Application: A Fluorescent Chemosensor for Heavy Metal Ions

Causality Behind Experimental Choices: By attaching a fluorophore to the this compound scaffold and a chelating group near the sulfur atom, a "turn-off" or "turn-on" fluorescent sensor for heavy metal ions like mercury(II) or lead(II) could be designed. The binding of the metal ion to the sulfur and the chelating group would alter the electronic properties of the fluorophore, leading to a change in its fluorescence emission.

Protocol 3: Conceptual Design and Synthesis of a Thiochroman-based Fluorescent Sensor

Step 1: Synthesis of the Sensor Molecule

  • Synthesize a this compound derivative with a suitable functional group (e.g., an amino or carboxyl group) on the aromatic ring.

  • Couple a fluorophore (e.g., a naphthalimide derivative) to this functional group.

  • Introduce a chelating moiety (e.g., a pyridine or another thiol group) in a position that allows for cooperative binding with the thioether sulfur.

Step 2: Sensor Evaluation

  • Prepare a solution of the sensor molecule in a suitable solvent.

  • Record its baseline fluorescence spectrum.

  • Titrate the sensor solution with a solution of the target metal ion.

  • Monitor the changes in the fluorescence intensity or wavelength.

  • Perform selectivity studies by testing the sensor's response to other metal ions.

Self-Validating System:

  • NMR and Mass Spectrometry: To confirm the structure of the synthesized sensor molecule.

  • Fluorescence Spectroscopy: To characterize the sensing performance (sensitivity, selectivity, and limit of detection).

  • Job's Plot Analysis: To determine the stoichiometry of the sensor-metal ion complex.

Diagram 3: Mechanism of a Hypothetical Thiochroman-based Sensor

G Sensor Thiochroman-Fluorophore (Fluorescent) Complex Sensor-Metal Complex (Quenched/Shifted Fluorescence) Sensor->Complex + Analyte Analyte Metal Ion (e.g., Hg²⁺) Complex->Sensor - Analyte (Reversible)

Caption: "Turn-off" sensing mechanism of a hypothetical Thiochroman-based fluorescent sensor.

Quantitative Data Summary (Hypothetical)

Application AreaProposed MaterialKey Performance Metric (Target)
Polymer Science Poly(ether-thioether)Molecular Weight (Mw) > 20,000 g/mol
Organic Electronics Thiochroman-based Conjugated PolymerHOMO Level: -5.0 to -5.5 eV
Sensor Technology Thiochroman-based Fluorescent SensorLimit of Detection (LOD) < 1 µM for Hg²⁺

Conclusion and Future Outlook

While the direct application of this compound in materials science is a nascent field, its inherent chemical functionalities present a compelling case for its exploration. The protocols and conceptual frameworks presented in this guide are intended to catalyze research and development in this area. The synthesis of novel polymers, the development of new organic electronic materials, and the creation of sensitive and selective chemosensors are all plausible avenues for future investigation. As a senior application scientist, I encourage the research community to build upon these foundational ideas, unlock the latent potential of this compound, and contribute to the advancement of materials science.

References

  • [5] This guide is a forward-looking document based on established chemical principles, as direct applications of this compound in materials science are not extensively documented in the current body of scientific liter
  • [6] The synthesis and reactions of Thiochroman-4-ones, the oxidized form of this compound, are well-documented and provide a basis for the chemical intuition applied in this guide. For a review, see: Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.
  • [4] The role of Thiochroman-4-one as a versatile intermediate for various chemical syntheses, including advanced polymers, is mentioned in commercial literature. See: The Role of THIOCHROMAN-4-ONE in Modern Chemical Synthesis.
  • [1] Synthesis of thiochroman-4-one derivatives. ResearchGate. (URL not available for direct linking, but can be found by searching the title).
  • [2] Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2123. [Link]
  • [3] Chen, J., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thiochroman-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiochroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and product purity.

I. Overview of the Synthetic Pathway

The most common and established route to this compound involves a two-step process:

  • Formation of the Intermediate, Thiochroman-4-one: This is typically achieved through the reaction of a thiophenol with an acrylic acid derivative to form a 3-(arylthio)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization.

  • Reduction of Thiochroman-4-one: The ketone is then reduced to the desired this compound, commonly using a hydride-based reducing agent like sodium borohydride.

This guide is structured to address potential issues in each of these critical stages.

II. Troubleshooting Guide: Low Yield in Thiochroman-4-one Synthesis

The synthesis of the Thiochroman-4-one intermediate is often the most challenging step and a primary source of yield loss.

dot

troubleshooting_workflow start Low Yield of Thiochroman-4-one check_starting_material Step 1: Verify Starting Material Purity start->check_starting_material check_addition_reaction Step 2: Assess Thio-Michael Addition Efficiency check_starting_material->check_addition_reaction Purity Confirmed solution1 Solution: Purify Thiophenol and Acrylic Acid Derivative check_starting_material->solution1 Impurities Detected check_cyclization Step 3: Evaluate Friedel-Crafts Cyclization Conditions check_addition_reaction->check_cyclization Addition Successful solution2 Solution: Optimize Base Catalyst and Reaction Time check_addition_reaction->solution2 Incomplete Conversion solution3 Solution: Adjust Cyclizing Agent, Temperature, and Time check_cyclization->solution3 Low Cyclization Yield

Caption: Troubleshooting workflow for low Thiochroman-4-one yield.

Question: My overall yield of Thiochroman-4-one is consistently low. What are the most common causes and how can I address them?

Answer: Low yields in Thiochroman-4-one synthesis can typically be attributed to one of three main areas: the quality of your starting materials, inefficiencies in the initial thio-Michael addition, or problems with the final Friedel-Crafts cyclization step.

  • Starting Material Purity: Thiophenols are susceptible to oxidation to disulfides. Ensure your thiophenol is pure and, if necessary, distill it before use. Similarly, the acrylic acid derivative should be free of polymerization inhibitors that might interfere with the reaction.

  • Thio-Michael Addition: The addition of thiophenol to an acrylic acid derivative is a critical step. Incomplete reaction here will directly impact your final yield.

    • Catalyst: This reaction is often base-catalyzed. Ensure you are using an appropriate base and that it is not being consumed by acidic impurities in your starting materials.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.

  • Friedel-Crafts Cyclization: This intramolecular acylation is often the most challenging part of the synthesis.

    • Cyclizing Agent: The choice and amount of the cyclizing agent are crucial. Polyphosphoric acid (PPA) is a common choice, but other strong acids like sulfuric acid or methanesulfonic acid can also be used.[1][2] The optimal agent may vary depending on the specific substrate. In some cases, conversion of the carboxylic acid to an acid chloride followed by treatment with a Lewis acid like aluminum chloride may be necessary, although this can also fail with certain substrates.[2]

    • Temperature and Reaction Time: These parameters are critical and often need to be optimized. Insufficient heating can lead to incomplete cyclization, while excessive heat can cause decomposition and the formation of side products. A one-pot synthesis method reports good yields with PPA at 100°C for 12 hours.[3]

Question: I am observing the formation of significant side products during the Friedel-Crafts cyclization. What are these and how can I minimize them?

Answer: Side product formation during the Friedel-Crafts cyclization is a common issue that can significantly reduce your yield of the desired Thiochroman-4-one. The nature of these side products depends on the specific reaction conditions and the substrate.

  • Polymerization: Acrylic acid and its derivatives can polymerize under acidic conditions. This can be minimized by maintaining a controlled temperature and reaction time.

  • Intermolecular Reactions: At higher concentrations, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric tars. Running the reaction at a higher dilution can sometimes favor the intramolecular pathway.

  • Sulfoxide Formation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide, especially if the reaction is exposed to air at high temperatures or if oxidizing contaminants are present.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this.

III. Troubleshooting Guide: Reduction of Thiochroman-4-one to this compound

The reduction of the ketone to the alcohol is generally a high-yielding step, but issues can still arise.

Question: My reduction of Thiochroman-4-one with sodium borohydride is incomplete. What could be the problem?

Answer: While sodium borohydride (NaBH4) is a robust reducing agent for ketones, incomplete reduction can occur due to several factors.

  • Reagent Quality: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use freshly opened or properly stored NaBH4.

  • Solvent Choice: The choice of solvent can influence the rate of reduction. Protic solvents like methanol or ethanol are commonly used.[4][5]

  • Stoichiometry: While theoretically, one mole of NaBH4 can reduce four moles of ketone, it is common practice to use a molar excess of the reducing agent to ensure complete conversion.

  • Reaction Time and Temperature: Most reductions with NaBH4 are rapid at room temperature. However, for some less reactive ketones, longer reaction times or gentle heating may be required. Monitor the reaction by TLC to confirm the disappearance of the starting material.

Question: I am seeing an unexpected side product in my NMR after the reduction. What could it be?

Answer: The most likely side product, although generally not a major one with NaBH4, is the over-reduction of the aromatic ring. However, this is more common with stronger reducing agents. A more plausible, though still minor, possibility could be the formation of a borate ester intermediate if the workup is not sufficiently acidic to hydrolyze it. Ensure a proper aqueous workup, sometimes with mild acid, to quench the reaction and hydrolyze any intermediates.[5]

IV. Frequently Asked Questions (FAQs)

Q1: What are the typical yields I can expect for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the chosen synthetic route and the specific substrate. For the two-step synthesis of Thiochroman-4-one, yields are often moderate.[2] However, one-pot procedures for Thiochroman-4-one synthesis have been reported with yields up to 81%.[3][6] The subsequent reduction to this compound is typically high-yielding, often exceeding 90%.

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, researchers are continuously developing new synthetic strategies. One notable alternative is a (4+2) annulation reaction that allows for the direct construction of highly functionalized this compound derivatives.[7] These methods may offer advantages in terms of efficiency and stereoselectivity for certain applications.

Q3: How should I purify my final this compound product?

A3: Purification is typically achieved through column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of any substituents on your molecule, but a mixture of hexanes and ethyl acetate is a common starting point. Recrystallization can also be an effective method for obtaining highly pure material.

V. Experimental Protocols and Data

Protocol 1: One-Pot Synthesis of Thiochroman-4-one

This protocol is adapted from a high-yield, one-pot procedure.[3][8]

  • To a round-bottom flask, add 3-(arylthio)propanoic acid (1.0 mmol) and polyphosphoric acid (PPA) (approximately 10 times the weight of the acid).

  • Heat the mixture to 100°C with stirring for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of Thiochroman-4-one to this compound
  • Dissolve Thiochroman-4-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.2 mmol) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • If necessary, purify by column chromatography.

Table 1: Comparison of Thiochroman-4-one Synthesis Methods
MethodStarting MaterialsReagents/ConditionsTypical YieldReference
Traditional Two-Step Thiophenol, β-halopropionic acid1. Base 2. Strong acid (e.g., H2SO4)Moderate[2]
One-Pot Synthesis 3-(Arylthio)propanoic acidPolyphosphoric Acid (PPA), 100°CUp to 81%[3][8]
Direct Reaction Thiophenol, α,β-unsaturated acidMethanesulfonic acidLow[2]

VI. Mechanistic Insights

dot

friedel_crafts_mechanism cluster_0 Friedel-Crafts Acylation Mechanism starting_material 3-(Phenylthio)propanoic acid activated_intermediate Acylium Ion Intermediate starting_material->activated_intermediate + PPA sigma_complex Sigma Complex activated_intermediate->sigma_complex Intramolecular Attack product Thiochroman-4-one sigma_complex->product Deprotonation

Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.

The intramolecular Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion intermediate upon treatment of the carboxylic acid with a strong acid like PPA. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. Subsequent deprotonation re-aromatizes the ring and yields the final Thiochroman-4-one product. Understanding this mechanism highlights the importance of a sufficiently strong acid to generate the acylium ion and an activated aromatic ring for the cyclization to occur efficiently.

VII. References

  • MDPI. (2022). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts Cyclization of Precursor 4. Retrieved from [Link]

  • Beilstein Journals. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Retrieved from [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Thiochroman-4-ones: Synthesis and reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Intramolecular Friedel Crafts Reaction. Retrieved from [Link]

  • Preprints.org. (2021). One-Pot Synthesis of Thiochromone and It's Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). advances in - heterocyclic chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Construction of Thiochroman-4-ols through a (4 + 2) Annulation Strategy Using Allenyl Sulfones as Substrates. Retrieved from [Link]

  • Preprints.org. (2021). One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient helicene synthesis: Friedel-Crafts-type cyclization of 1,1-difluoro-1-alkenes. Retrieved from [Link]

  • MDPI. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Thiochroman-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical question-and-answer format to help you optimize your synthetic route and improve product purity.

Section 1: Overview of the Synthesis and Core Challenges

The most prevalent synthetic route to this compound (3) involves a two-step process:

  • Intramolecular Friedel-Crafts Cyclization: 3-(Phenylthio)propanoic acid (1) is cyclized under strong acid catalysis to form Thiochroman-4-one (2).

  • Reduction: The intermediate ketone (2) is then reduced to the target alcohol, this compound (3).

While seemingly straightforward, each step presents unique challenges that can lead to significant side product formation and reduced yields. This guide will dissect these issues and provide actionable solutions.

DOT Script for Synthesis Pathway

cluster_0 Step 1: Intramolecular Friedel-Crafts Cyclization cluster_1 Step 2: Ketone Reduction A 3-(Phenylthio)propanoic acid (1) B Thiochroman-4-one (2) A->B  PPA, H₂SO₄, or AlCl₃/SOCl₂ C Thiochroman-4-one (2) D This compound (3) C->D  NaBH₄ or LiAlH₄

Caption: General two-step synthesis of this compound.

Section 2: Troubleshooting the Cyclization of 3-(Phenylthio)propanoic acid

This intramolecular Friedel-Crafts acylation is often the most problematic step. The use of strong acids required for cyclization can also promote undesired side reactions.

Q1: My reaction mixture for the cyclization of 3-(phenylthio)propanoic acid turned into a dark, intractable tar. What caused this and how can I prevent it?

A1: Dark tar formation is a classic sign of polymerization and decomposition, a common issue in Friedel-Crafts reactions when conditions are too harsh.[1]

  • Causality: The strong acids used for cyclization (e.g., concentrated H₂SO₄, polyphosphoric acid (PPA)) can protonate the starting material or product, creating highly reactive electrophilic species.[2][3] At elevated temperatures, these intermediates can attack other aromatic rings in an intermolecular fashion, leading to polymer chains instead of the desired intramolecular cyclization. Impurities in the starting material can also initiate polymerization.[1]

  • Troubleshooting & Mitigation:

    • Temperature Control: This is the most critical parameter. Begin the reaction at a lower temperature (e.g., 0-5 °C) and allow it to warm slowly to the target temperature (often 50-80 °C). Avoid aggressive heating.

    • Choice of Acid: Polyphosphoric acid (PPA) is often a good choice as it acts as both a catalyst and a solvent, allowing for moderate reaction temperatures. If using H₂SO₄, fuming sulfuric acid may sometimes provide better results at lower temperatures.[3]

    • Alternative Two-Step Acylation: A milder, more controllable method is to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then perform the intramolecular Friedel-Crafts acylation using a Lewis acid like AlCl₃ at low temperatures.[2] This separates the activation and cyclization steps, offering better control.

    • Purity of Starting Materials: Ensure the 3-(phenylthio)propanoic acid is pure and completely dry. Moisture can react exothermically with strong acids, causing localized hot spots that initiate polymerization.[1]

Q2: The conversion in my cyclization reaction is very low, and I'm recovering mostly unreacted starting material. How can I drive the reaction to completion?

A2: Low conversion indicates that the activation energy for the intramolecular cyclization is not being overcome, or the catalyst is being deactivated.

  • Causality: The electrophilicity of the acylium ion (or its complex with the acid) may be insufficient to attack the aromatic ring, especially if the ring is deactivated by electron-withdrawing substituents. The acid catalyst may also be insufficient in quantity.

  • Troubleshooting & Mitigation:

    • Increase Catalyst Loading/Strength: For PPA, ensure a sufficient excess is used (e.g., 10-20 times the weight of the substrate). For other acids, consider a stronger acid system. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful alternative for difficult cyclizations.

    • Increase Temperature Cautiously: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction by TLC or LCMS. Be mindful of the risk of decomposition at higher temperatures (see Q1).

    • Longer Reaction Time: Some cyclizations are simply slow. Extend the reaction time and monitor for product formation.

    • Use the Acid Chloride Route: As mentioned in A1, converting the acid to the more reactive acid chloride intermediate provides a much more powerful electrophile for the cyclization step.[2]

Section 3: Troubleshooting the Reduction of Thiochroman-4-one

The reduction of the ketone to the alcohol is generally high-yielding, but the nature of the product makes it susceptible to specific side reactions, particularly dehydration.

Q3: My final this compound product is contaminated with a less polar impurity that shows vinyl proton signals in the ¹H NMR. What is this side product and how can I avoid it?

A3: This is the most common side reaction in this synthesis. The impurity is almost certainly 4H-Thiochromene , the product of acid-catalyzed dehydration of this compound.

  • Causality: this compound is a secondary alcohol where the hydroxyl group is in a benzylic-like position. Under acidic conditions, the hydroxyl group is readily protonated, turning it into a good leaving group (H₂O). The resulting secondary carbocation is stabilized by resonance with both the aromatic ring and the adjacent sulfur atom. A subsequent E1 elimination of a proton from either C-3 or, more commonly, C-5 (if accessible) leads to the formation of a stable conjugated system. This dehydration is exceptionally facile and can occur even with trace amounts of acid, especially during aqueous workup or purification on silica gel.

  • Troubleshooting & Mitigation:

    • Neutral or Basic Workup: The most important step is to avoid acidic conditions after the reduction is complete. Quench the reaction carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) until the aqueous layer is neutral or slightly basic (pH 7-8).

    • Purification Strategy: When performing column chromatography, it is advisable to use a silica gel that has been neutralized. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a non-polar base, such as triethylamine (~0.5-1% v/v).

    • Temperature Control During Workup/Purification: Avoid heating the product for extended periods, as this can also promote elimination. Concentrate the product under reduced pressure at low temperatures.

DOT Script for Dehydration Side Reaction

cluster_main Main Reduction Pathway cluster_side Dehydration Side Reaction A Thiochroman-4-one B This compound A->B  NaBH₄ C This compound D Protonated Alcohol C->D  H⁺ (Trace Acid) E Resonance-Stabilized Carbocation D->E  -H₂O F 4H-Thiochromene E->F  -H⁺ (Elimination)

Caption: The facile acid-catalyzed dehydration of this compound.

Q4: My mass spectrometry analysis shows peaks corresponding to M+16 and M+32. What are these impurities?

A4: These signals strongly suggest the presence of over-oxidation products. The sulfur atom in the thiochroman ring is susceptible to oxidation.

  • Causality: The thioether moiety can be oxidized to a sulfoxide (M+16) and subsequently to a sulfone (M+32). This can happen if:

    • The starting Thiochroman-4-one contained oxidized impurities.

    • Oxidizing agents are inadvertently introduced during the reaction or workup. Some older batches of solvents or reagents can contain peroxide impurities.

    • Prolonged exposure to air during workup or storage, especially in the presence of light or metal traces, can cause slow oxidation.

  • Troubleshooting & Mitigation:

    • Use Fresh Reagents and Solvents: Always use freshly opened or purified solvents for the reaction and workup.

    • Inert Atmosphere: While not always necessary for a simple reduction, if oxidation is a persistent problem, performing the reaction and workup under an inert atmosphere (N₂ or Ar) will prevent air oxidation.

    • Purification: Sulfoxides and sulfones are significantly more polar than the corresponding alcohol. They can usually be separated effectively by standard silica gel column chromatography.

Section 4: Summary of Side Products and Analytical Protocols

Table 1: Common Side Products in this compound Synthesis

Side ProductStep FormedIdentificationMitigation Strategy
Polymeric Tar CyclizationInsoluble, dark material; broad, unresolved NMR signals.Control temperature strictly; use milder conditions (acid chloride route); ensure anhydrous reagents.[1]
4H-Thiochromene ReductionLess polar than product on TLC; ¹H NMR shows vinyl protons.Use neutral or basic workup (NaHCO₃); neutralize silica gel for chromatography with Et₃N.
Thiochroman-4-one Sulfoxide/Sulfone BothMore polar on TLC; MS shows M+16 / M+32 peaks.Use fresh, peroxide-free solvents; work up under inert atmosphere if necessary; separable by chromatography.[3]
Unreacted 3-(Phenylthio)propanoic acid CyclizationAcidic spot on TLC; distinct ¹H NMR signals.Increase catalyst loading, temperature, or reaction time; switch to the more reactive acid chloride intermediate.
Recommended Analytical Protocol

Objective: To identify and quantify this compound and its key impurities (unreacted ketone, dehydration product, oxidation products).

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 30% Ethyl Acetate in Hexane (adjust as needed for optimal separation).

    • Visualization: UV light (254 nm) and a potassium permanganate (KMnO₄) stain. The alcohol and dehydration product will react readily with KMnO₄.

    • Expected Rf values: 4H-Thiochromene (highest) > Thiochroman-4-one > this compound > Sulfoxides/Sulfones (lowest).

  • ¹H NMR Spectroscopy:

    • This compound (Product): Look for the characteristic methine proton (CH-OH) signal around δ 4.8-5.2 ppm and the broad -OH singlet.

    • Thiochroman-4-one (Starting Material): Absence of the CH-OH signal and presence of aliphatic protons adjacent to a carbonyl group (multiplets around δ 2.8-3.3 ppm).[2]

    • 4H-Thiochromene (Dehydration): Appearance of characteristic olefinic proton signals in the δ 5.5-7.0 ppm region.

  • LCMS (Liquid Chromatography-Mass Spectrometry):

    • This is the ideal technique for confirming the presence of all potential impurities. Use a C18 column with a water/acetonitrile or water/methanol gradient.

    • Monitor for the expected masses:

      • This compound: [M+H]⁺

      • Thiochroman-4-one: [M+H]⁺

      • 4H-Thiochromene: [M+H]⁺

      • Sulfoxide: [M+16+H]⁺

      • Sulfone: [M+32+H]⁺

References
  • MDPI. (n.d.). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity.
  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules.
  • MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry.
  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives.
  • PubMed. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • Preprints.org. (2023). One-Pot Synthesis of Thiochromone and It's Derivatives[v2].

Sources

Technical Support Center: Optimizing Reaction Conditions for Thiochroman-4-ol Esterification

Author: BenchChem Technical Support Team. Date: January 2026

<_

_>

Welcome to the technical support center for the esterification of Thiochroman-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds.[1][2][3] The esterification of the C4 hydroxyl group is a critical transformation, but it can present unique challenges due to the molecule's structure and the secondary nature of the alcohol.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve optimal results in your laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the esterification of this compound in a direct question-and-answer format.

Question 1: My reaction has stalled. TLC/LC-MS analysis shows significant amounts of unreacted this compound and carboxylic acid, even after prolonged reaction times. What's going wrong?

This is a common issue, often stemming from insufficient activation of the carboxylic acid or steric hindrance at the secondary alcohol.

Possible Causes & Solutions:

  • Insufficient Carboxylic Acid Activation (Steglich/Carbodiimide methods): The O-acylisourea intermediate formed from DCC or EDC is reactive, but its formation can be slow or it can undergo an unproductive side reaction.[4][5]

    • Solution 1: Increase DMAP loading. 4-Dimethylaminopyridine (DMAP) is the true catalyst, acting as a highly nucleophilic acyl-transfer agent.[4] It reacts with the O-acylisourea to form a more reactive acylpyridinium intermediate.[4][6] Increasing the DMAP from a catalytic amount (5 mol%) to a higher loading (10-20 mol%) can significantly accelerate the reaction.

    • Solution 2: Check your DCC/EDC quality. Carbodiimides are moisture-sensitive. Use a freshly opened bottle or a properly stored reagent.

    • Solution 3: Pre-activation. Allow the carboxylic acid, DCC/EDC, and DMAP to stir for 15-30 minutes at 0 °C before adding the this compound. This ensures the formation of the active ester intermediate before the alcohol is introduced.

  • Reversible Reaction Equilibrium (Fischer-Speier Esterification): Acid-catalyzed esterification is an equilibrium-driven process. The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion.[7][8][9]

    • Solution 1: Water Removal. The most effective strategy is to remove water as it forms. Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[7][10]

    • Solution 2: Use an Excess of One Reagent. Employing a large excess of the less expensive reagent (either the alcohol or the acid) can shift the equilibrium towards the product, according to Le Châtelier's principle.[8][11]

    • Solution 3: Add a Dehydrating Agent. Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water.[7]

  • Steric Hindrance: this compound is a secondary alcohol, and if you are using a bulky carboxylic acid, the reaction rate can be significantly diminished.

    • Solution: Switch to a More Powerful Method. For sterically demanding substrates, a Steglich esterification might be too slow.[4] Consider using the Mitsunobu reaction, which is known for its high reliability in coupling secondary alcohols, even hindered ones.[12][13][14] The reaction proceeds via an SN2 mechanism with inversion of stereochemistry.[13][14]

Question 2: I am observing a significant byproduct that I suspect is an N-acylurea in my DCC/DMAP-mediated reaction. How can I prevent this?

This is a classic side reaction in carbodiimide chemistry. The reactive O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable, unreactive N-acylurea, which is often difficult to remove.[4][5]

Cause & Prevention:

  • Cause: The rearrangement happens when the alcohol's nucleophilic attack on the O-acylisourea is slow. This gives the intermediate time to rearrange.[5]

  • Prevention 1: Optimize DMAP Concentration. DMAP intercepts the O-acylisourea to form the acylpyridinium intermediate, which is not prone to this rearrangement.[4] Ensure you are using a sufficient catalytic amount (at least 5 mol%).

  • Prevention 2: Lower the Temperature. The rearrangement is often accelerated by heat. Running the reaction at 0 °C or even lower can suppress the formation of the N-acylurea byproduct.[15] Let the reaction slowly warm to room temperature over several hours.

  • Prevention 3: Change the Carbodiimide. While DCC is common, its byproduct (dicyclohexylurea, DCU) can be notoriously difficult to remove due to its low solubility in many organic solvents.[6][10] Consider switching to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and easily removed during an aqueous workup.[10]

Question 3: My purification is challenging. The dicyclohexylurea (DCU) from my DCC reaction is co-eluting with my product on silica gel chromatography.

DCU is a common purification headache in Steglich esterifications.

Solutions for DCU Removal:

  • Solution 1: Pre-reaction Filtration. After the reaction is complete, cool the mixture (e.g., in an ice bath) and dilute it with a non-polar solvent like hexane or diethyl ether. DCU is poorly soluble in these solvents and will often precipitate. The bulk of the DCU can then be removed by filtration before proceeding with the aqueous workup.

  • Solution 2: Post-workup Precipitation. After the aqueous workup and removal of the solvent, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and then add a large volume of a non-polar solvent (hexane) to precipitate the remaining DCU. Filter again before chromatography.

  • Solution 3: Switch to EDC. As mentioned previously, using water-soluble EDC is the most effective way to avoid this specific purification issue altogether.[10]

Question 4: I'm attempting a Mitsunobu reaction, but my yields are low and I'm recovering starting material. What are the critical parameters to check?

The Mitsunobu reaction is powerful but sensitive to reaction conditions and reagent quality.[12][16]

Critical Parameters & Solutions:

  • Reagent Quality: DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) can degrade over time. Use fresh, high-quality reagents. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO); ensure it is pure.

  • Order of Addition: The standard and generally most reliable procedure is to dissolve the this compound, carboxylic acid, and PPh₃ in an anhydrous solvent (like THF) and cool the solution to 0 °C. The DEAD or DIAD should then be added slowly and dropwise.[12] Adding the reagents in the wrong order can lead to a complex mixture of side products.

  • Solvent Choice: The solvent must be anhydrous. THF is the most common and reliable choice. Dichloromethane can also be used.

  • pKa of the Nucleophile: The Mitsunobu reaction works best for acidic nucleophiles (pKa < 13).[12][13] Most carboxylic acids fall well within this range. If you are attempting to use a very weakly acidic pronucleophile, it may not be sufficiently deprotonated by the betaine intermediate, leading to low yields.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for this compound?

There is no single "best" method; the optimal choice depends on the substrate, scale, and desired purity.

MethodAdvantagesDisadvantagesBest For...
Fischer-Speier Inexpensive reagents, simple procedure.Requires harsh acidic conditions and high temperatures; equilibrium-limited.[7][17]Simple, acid-stable carboxylic acids and large-scale synthesis where cost is a primary factor.
Steglich (DCC/EDC) Mild conditions (room temp or 0°C), suitable for acid-sensitive substrates.[4][5]DCC produces insoluble urea byproduct (DCU); risk of N-acylurea side product.[4][6]General purpose, especially for substrates sensitive to strong acid or high heat. EDC is preferred over DCC.
Mitsunobu Very mild, highly reliable for secondary alcohols, proceeds with inversion of stereochemistry.[13][14][16]Stoichiometric amounts of reagents (PPh₃, DEAD/DIAD) are required; purification can be challenging due to TPPO byproduct.Stereospecific synthesis, sterically hindered substrates, and when mild conditions are paramount.

Q2: How can I effectively monitor the progress of my esterification reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Stain: Use a potassium permanganate (KMnO₄) stain. Alcohols show up as yellow spots on a purple background almost immediately. The ester product will be less reactive and appear more slowly, or not at all. This allows you to easily track the disappearance of the this compound spot.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. The ester product will be less polar and have a higher Rf value than the starting alcohol.

Q3: What are the key safety precautions for these reactions?

  • Carbodiimides (DCC/EDC): DCC is a potent skin allergen and sensitizer.[6] Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Mitsunobu Reagents (DEAD/DIAD): Azodicarboxylates are potentially explosive and should be handled with care, avoiding heat and shock.[18] They are also toxic. Always work in a well-ventilated fume hood.

  • Acid Chlorides: If you generate an acid chloride as an intermediate, be aware that they are corrosive and react violently with water, releasing HCl gas.

Experimental Protocols & Visualizations

Protocol 1: Steglich Esterification using EDC/DMAP

This protocol is a reliable starting point for most applications, avoiding the purification issues associated with DCC.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.2 equivalents).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid (approx. 0.1 M concentration).

  • Add this compound (1.0 equivalent) and DMAP (0.1 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC•HCl (1.5 equivalents) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess DMAP and any remaining EDC-urea), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Steglich_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acid, Alcohol, DMAP in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add EDC portion-wise B->C D 4. Stir 12-24h at RT C->D E 5. Dilute with DCM D->E F 6. Aqueous Washes (HCl, NaHCO3, Brine) E->F G 7. Dry (Na2SO4) & Concentrate F->G H 8. Column Chromatography G->H Troubleshooting_Tree Start Low Yield or Stalled Reaction Method Which method? Start->Method Steglich Steglich (DCC/EDC) Method->Steglich Steglich Fischer Fischer Method->Fischer Fischer Mitsunobu Mitsunobu Method->Mitsunobu Mitsunobu Steglich_Q1 N-acylurea byproduct observed? Steglich->Steglich_Q1 Fischer_Q1 Is water being removed? Fischer->Fischer_Q1 Mitsunobu_Q1 Check Reagent Quality & Order of Addition Mitsunobu->Mitsunobu_Q1 Steglich_A1_Yes Lower Temp to 0°C Increase DMAP Steglich_Q1->Steglich_A1_Yes Yes Steglich_A1_No Increase DMAP Pre-activate acid Check reagent quality Steglich_Q1->Steglich_A1_No No Fischer_A1_Yes Increase catalyst loading Increase reaction time Fischer_Q1->Fischer_A1_Yes Yes Fischer_A1_No Use Dean-Stark trap Add molecular sieves Fischer_Q1->Fischer_A1_No No

Sources

Technical Support Center: Stereoselective Synthesis of Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the stereoselective synthesis of Thiochroman-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important chiral scaffold. This compound and its derivatives are privileged structures in drug discovery, known for their wide range of biological activities.[1][2] The primary challenge in their synthesis lies in controlling the stereochemistry at the C4 position, a task frequently accomplished via the asymmetric reduction of a prochiral thiochroman-4-one precursor.[3][4]

This guide moves beyond simple protocols to address the common pitfalls and challenges encountered in the lab, providing troubleshooting advice, detailed methodologies, and answers to frequently asked questions to ensure your synthesis is both successful and reproducible.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a problem-and-solution format to directly address the most common obstacles encountered during the synthesis of chiral thiochroman-4-ols.

Question 1: My asymmetric reduction of thiochroman-4-one results in poor enantioselectivity (low ee%). What factors should I investigate?

Answer: Low enantiomeric excess (ee) is the most frequent challenge and typically points to a suboptimal catalytic system or reaction conditions. The root cause is an insufficient energy difference between the two diastereomeric transition states leading to the (R)- and (S)-enantiomers.

Core Areas to Troubleshoot:

  • Catalyst & Ligand Choice: The catalyst is the primary driver of stereoselectivity.

    • Metal-Based Catalysts: Ruthenium and Copper complexes with chiral ligands are highly effective.[5][6] However, the ligand's structure is critical. If a standard ligand (e.g., a BINAP derivative) gives low ee, consider ligands with different steric or electronic properties. P-chiral monophosphine ligands, for instance, have shown high efficacy in related nickel-catalyzed cyclizations.[7][8]

    • Organocatalysts: Chiral thioureas, prolinamides, and oxazaborolidines (CBS catalysts) offer metal-free alternatives.[9][10][11] Their effectiveness relies on establishing a well-organized network of non-covalent interactions (like hydrogen bonding) in the transition state.[12] If one class fails, another may succeed due to a completely different activation mode.

    • Biocatalysts: Whole-cell catalysis with fungi (Mortierella isabellina) or isolated enzymes (ketoreductases) can provide exceptionally high ee (>98%) and are an excellent green chemistry option.[4][6][13] The success is highly substrate-dependent, so screening a panel of organisms or enzymes is often necessary.

  • Reaction Temperature: This is a critical, yet simple, parameter to adjust.

    • Causality: Lowering the temperature generally increases enantioselectivity. According to the Eyring equation, a lower temperature amplifies the impact of the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing stereochemical pathways. Even a small increase in ΔΔG‡ can lead to a significant improvement in ee at a reduced temperature.

    • Practical Tip: Attempt the reaction at 0 °C, -25 °C, or even lower. Note that reaction times will increase, and you must ensure the solvent doesn't freeze. A balance between yield and enantioselectivity is often found at lower temperatures.[7]

  • Solvent Effects: The solvent influences catalyst solubility, stability, and the conformation of the catalyst-substrate complex.

    • Polarity: For metal-catalyzed transfer hydrogenations, polar aprotic solvents like THF or DCM are common. For biocatalysis, aqueous media are used.[6][14]

    • Coordinating Ability: A highly coordinating solvent can sometimes compete with the substrate for binding to the metal center, reducing catalytic activity and selectivity.

Troubleshooting Workflow for Low Enantioselectivity

G start Problem: Low ee% temp Decrease Reaction Temperature (e.g., to 0°C or -20°C) start->temp Easiest to implement ligand Screen Different Chiral Ligands (Vary Sterics/Electronics) temp->ligand If ee improves, but is not optimal end Achieved High ee% temp->end catalyst Change Catalyst Class (Metal -> Organo -> Bio) ligand->catalyst If multiple ligands fail ligand->end solvent Modify Solvent System (Polarity, Coordinating Ability) catalyst->solvent For optimization of new system catalyst->end solvent->end

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Question 2: My reaction is complete, but separating the final this compound enantiomers is proving difficult. What are the best purification strategies?

Answer: The inability to separate enantiomers post-synthesis is a common bottleneck. While direct asymmetric synthesis is ideal, efficient purification methods are essential for obtaining enantiopure material.

Recommended Purification Techniques:

  • Chiral Chromatography (HPLC & SFC): This is the most direct and widely used analytical and preparative method.[15]

    • High-Performance Liquid Chromatography (HPLC): Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® and Chiralpak® are extremely effective for separating a wide range of chiral compounds, including alcohols.[16][17]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful, "greener" alternative to HPLC that uses supercritical CO₂ as the primary mobile phase.[18] It often provides faster separations and easier solvent removal, making it highly attractive for preparative scale work.

    • Method Development: Start by screening several immobilized CSPs with standard mobile phases (e.g., hexane/isopropanol for normal phase HPLC, CO₂/methanol for SFC).

  • Diastereomeric Recrystallization: This classical, non-chromatographic method can be highly effective and scalable.

    • Mechanism: The enantiomeric mixture of this compound is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or a chiral amine) to form a mixture of diastereomeric salts or esters. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.

    • Advantage: A single recrystallization can dramatically enhance both diastereomeric and enantiomeric excess.[3] After separation, the chiral auxiliary is cleaved to yield the desired pure enantiomer.

MethodProsConsBest For
Chiral HPLC/SFC Broad applicability, high resolution, direct separation.[15][18]Requires specialized columns/equipment, can be costly at scale.Analytical assessment and small-to-medium scale purification (mg to g).
Diastereomeric Recrystallization Highly scalable (kg scale), cost-effective, can significantly improve ee and de.[3]Requires a suitable resolving agent, method development can be trial-and-error.Large-scale production where a suitable crystalline diastereomer can be found.
Question 3: I am attempting a tandem reaction to form a substituted this compound, but the diastereoselectivity is poor.

Answer: When forming multiple stereocenters in one pot, controlling their relative orientation (diastereoselectivity) is paramount. Poor diastereoselectivity arises when the transition states leading to the different diastereomers are too close in energy.

Strategies to Improve Diastereoselectivity:

  • Catalyst Control: In organocatalytic tandem reactions, such as a Michael-Henry reaction to form 2,3-disubstituted thiochroman-4-ols, the catalyst's structure dictates the facial selectivity of both nucleophilic attacks.[3] Using a catalyst with a more rigid, well-defined chiral pocket can improve diastereoselectivity. Cinchona alkaloid-derived thiourea catalysts are excellent for this purpose.

  • Substrate Control: The inherent steric and electronic properties of your substrates can favor the formation of one diastereomer over another. While less tunable than catalyst control, it's an important consideration.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low Temperature): Most asymmetric reactions are run under kinetic control, where the product ratio reflects the relative rates of formation. Lowering the temperature can enhance selectivity.

    • Thermodynamic Control: If one of the reaction steps is reversible, allowing the reaction to stir for longer at a higher temperature may allow the mixture to equilibrate to the most stable diastereomer. Investigate the mechanism to see if this is a viable option.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary advantages of biocatalysis for synthesizing chiral this compound? Biocatalysis offers several key advantages: exceptional stereoselectivity (often >99% ee), mild reaction conditions (room temperature, aqueous media), and a reduced environmental footprint ("Green Chemistry").[13][19] Fungal biotransformations can convert racemic this compound by selectively oxidizing one enantiomer, leaving the other in high enantiomeric purity.[13]

  • FAQ 2: My precursor, thiochroman-4-one, is difficult to synthesize. Are there common issues? Yes, the synthesis of the thiochroman-4-one core can be challenging. The most common method involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid.[20] Issues often include low yields due to competing side reactions or complete failure of the cyclization step, especially with strongly deactivating groups on the aromatic ring. Using stronger dehydrating agents or converting the carboxylic acid to a more reactive species (like an acid chloride) can improve yields.[4][20] One-pot methods that avoid intermediate purification are also becoming more common.[21]

  • FAQ 3: Can I improve my enantiomeric excess after the reaction without using chromatography? Yes. Besides the diastereomeric recrystallization discussed earlier, kinetic resolution is a powerful technique. You can use an enzyme (like a lipase) that selectively acylates one enantiomer of the alcohol, allowing for the easy separation of the acylated product from the unreacted, enantiopure alcohol.[3]

Experimental Protocols & Methodologies

Protocol 1: Asymmetric Transfer Hydrogenation of Thiochroman-4-one

This protocol is a representative example of a metal-catalyzed reduction, known for its reliability and high selectivity.

  • Catalyst Preparation: In a nitrogen-purged glovebox, add Ru(p-cymene)Cl₂ dimer and the chiral ligand (e.g., (R,R)-TsDPEN) in a 1:1 molar ratio to an oven-dried flask. Add anhydrous dichloromethane (DCM) and stir for 30 minutes to form the catalyst complex.

  • Reaction Setup: To a separate oven-dried flask under argon, add thiochroman-4-one (1.0 equiv).

  • Reagents Addition: Add a 5:2 mixture of formic acid and triethylamine (azeotropic mixture, acting as the hydrogen source) and the solvent (e.g., DCM).

  • Initiation: Add the pre-formed catalyst solution (typically 0.5 - 2 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 28 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Overview

G sub Thiochroman-4-one (Substrate) int [Ru]-Substrate Complex sub->int Coordination cat [Ru-H] Active Catalyst cat->int h_source HCOOH/NEt3 (H- Source) h_source->cat Regeneration prod Chiral this compound (Product) int->prod Hydride Transfer (Stereodetermining Step) spent_cat [Ru] Spent Catalyst int->spent_cat spent_cat->cat

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
  • Column: Chiralpak IB (or other suitable polysaccharide-based CSP).

  • Mobile Phase: Hexane:Isopropanol (IPA) = 90:10 (v/v). The ratio may need optimization; increasing IPA content generally reduces retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified this compound in the mobile phase (~1 mL).

  • Injection: Inject 10 µL. The two enantiomers should appear as distinct, well-resolved peaks. The ee% is calculated from the relative peak areas: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

References

  • Kumaraswamy, G., & Sastry, M. N. V. (2011). Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction. Beilstein Journal of Organic Chemistry, 7, 1533–1538. [Link]
  • Wang, C., et al. (2013). A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones.
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of this compound (1) and 6-chlorothis compound...
  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link]
  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives.
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. [Link]
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. [Link]
  • Liu, L-X., et al. (2023). Construction of multiple chiral thiochromanone derivatives.
  • Raffa, D., et al. (2004). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Il Farmaco, 59(4), 293-298. [Link]
  • Autechem. (n.d.). The Role of THIOCHROMAN-4-ONE in Modern Chemical Synthesis. [Link]
  • Beilstein Journals. (2024).
  • Ghezali, R., et al. (2014). Asymmetric Reduction of Ketones by Biocatalysis Using Clementine Mandarin (Citrus reticulata) Fruit Grown in Annaba or by Ruthen. Chirality, 27(3), 205-210. [Link]
  • RSC Publishing. (2024). Recent developments in thiochromene chemistry. [Link]
  • Ali, A., et al. (2002). Stereoselective Synthesis of Thiochroman-4-ones by Ring Transformation of Chiral 5-Ylidene-1,3-dioxan-4-ones with 2-Bromothiophenol via Bromo—Lithium Exchange. ChemInform, 33(21). [Link]
  • Kumar, S., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177. [Link]
  • Janecka, A., & Gach, K. (2016). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Symmetry, 8(8), 74. [Link]
  • Kano, T., & Maruoka, K. (2014). Chiral sulfide and selenide catalysts for asymmetric halocyclizations and related reactions. Organic & Biomolecular Chemistry, 12(40), 7946-7951. [Link]
  • Annunziata, F., et al. (2018). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
  • Ahlemeyer, N. A., & Birman, V. B. (2016). Asymmetric Catalytic Synthesis of Thiochromenes via an Acyl Transfer-Initiated Cascade. Organic Letters, 18(13), 3142-3144. [Link]
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
  • SIELC Technologies. (n.d.). Separation of Thiochroman-4-one on Newcrom R1 HPLC column. [Link]
  • Wang, Y., et al. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [Link]
  • Preprints.org. (2025).
  • Ho, T. C. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Molecules, 28(8), 3381. [Link]
  • ResearchGate. (n.d.).
  • Cambridge Open Engage. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. [Link]
  • Chemist Library. (n.d.).
  • RSC Publishing. (n.d.). Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor. [Link]
  • Chen, Z., et al. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans.
  • Google Patents. (n.d.).
  • Thieme Chemistry. (n.d.). Stereoselective Synthesis. [Link]
  • Gasparrini, F., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. [Link]
  • Kawanami, Y., & Mura, T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. [Link]
  • da Silva, A. C., et al. (2019). Organocatalysis in the Synthesis of Natural Products: Recent Developments in Aldol and Mannich Reactions, and 1, 4-Conjugated Additions.
  • Ho, T. C. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163. [Link]
  • I.R.I.S. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. [Link]

Sources

Technical Support Center: Thiochroman-4-ol Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Thiochroman-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common stability issues, primarily focusing on preventing oxidative degradation during storage and handling. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their this compound samples.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered by users. The question-and-answer format is designed to help you quickly identify your problem and understand the underlying causes and solutions.

Q1: My solid this compound, which was initially a white powder, has developed a yellow or brownish tint over time. What's causing this discoloration?

A: The discoloration you are observing is a classic indicator of oxidative degradation. This compound has two primary sites that are susceptible to oxidation by atmospheric oxygen: the secondary alcohol and the thioether (sulfide) moiety.[1][2]

  • Oxidation of the Secondary Alcohol: The hydroxyl group (-OH) at the 4-position can be oxidized to a ketone, forming Thiochroman-4-one.[3][4][5] This is a common reaction for secondary alcohols and can be accelerated by exposure to air, light, and trace metal impurities.[1][6]

  • Oxidation of the Thioether: The sulfur atom in the thioether ring is readily oxidized. This happens in a stepwise manner, first forming the corresponding sulfoxide (this compound-1-oxide) and, upon further oxidation, the sulfone (this compound-1,1-dioxide).[7][8][9] These oxidized species, particularly when conjugated with the aromatic ring, can be colored and are common impurities.

The yellowing is likely due to a mixture of these degradation products, with the ketone and sulfoxide being the most probable initial species formed.

Q2: I've observed new, more polar spots on my TLC plate and unexpected peaks in my LC-MS/NMR analysis of a stored this compound sample. What are these impurities?

A: These new signals correspond to the oxidation products discussed in Q1.

  • Thiochroman-4-one: The ketone product. You would expect to see the disappearance of the alcohol proton signal and the appearance of a characteristic carbonyl peak in the NMR spectrum.

  • This compound-1-oxide (Sulfoxide): This is a common oxidation product of thioethers.[10] Sulfoxides are significantly more polar than the starting thioether, which explains the new, lower Rf spots on a normal-phase TLC plate.

  • This compound-1,1-dioxide (Sulfone): A product of further oxidation, the sulfone is even more polar than the sulfoxide.

The presence of these impurities indicates that your sample has been compromised by exposure to oxygen. Inappropriate handling or storage, even for a short duration, can lead to detectable degradation.[11]

Q3: What are the definitive, ideal conditions for the long-term storage of solid this compound?

A: To ensure maximum stability and prevent the oxidative pathways, long-term storage requires strict control of the compound's environment. The key is to eliminate oxygen and minimize thermal energy, which can overcome the activation barrier for oxidation.

  • Atmosphere: The compound must be stored under a dry, inert atmosphere. Argon is the preferred choice due to its density (heavier than air), but dry nitrogen is also highly effective and more economical.[12]

  • Temperature: Store at -20°C. Lower temperatures significantly slow the rate of any potential degradation reactions.

  • Container: Use a tightly sealed amber glass vial or a Schlenk flask with a high-vacuum grease seal.[12] The amber glass protects the compound from light, which can catalyze oxidation. For ultimate protection, specialized packaging like the Sure/Seal™ system is recommended for storing and dispensing air-sensitive reagents.[13][14]

Q4: My experiment requires using this compound in a solution. How should I prepare and store these stock solutions to maintain their integrity?

A: Storing this compound in solution increases its susceptibility to oxidation, as the molecules are more mobile and dissolved oxygen is readily available.

  • Solvent Choice: Use a high-purity, anhydrous, and degassed solvent. Solvents should be purged with argon or nitrogen for at least 30 minutes prior to use to remove dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): For extended storage, adding a radical-scavenging antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common choice for organic solutions. A final concentration of 0.01-0.05% (w/v) is typically sufficient. Sulfur-containing compounds themselves can act as antioxidants by scavenging reactive oxygen species.[15][16]

  • Storage: Store the solution under an inert atmosphere (argon or nitrogen headspace) at -20°C or lower. Use a vial with a PTFE-lined septum cap for easy access with a syringe.

Causality: The combination of a degassed solvent, an inert headspace, and low temperature creates an environment where the two primary reactants for degradation—oxygen and the substrate—have minimal contact and kinetic energy, thus preserving the compound's integrity.

Mechanistic Overview of Degradation

The degradation of this compound is primarily driven by two independent but concurrent oxidation pathways. The diagram below illustrates these pathways and highlights the intervention points for preventative storage and handling techniques.

Caption: Oxidation pathways of this compound and key prevention points.

Quantitative Data Summary

For quick reference, the following table summarizes the recommended storage conditions.

ParameterSolid (Long-Term)Solution (Stock)
Temperature -20°C≤ -20°C
Atmosphere Dry Argon or NitrogenDegassed Solvent + Inert Headspace
Container Tightly sealed amber glass vialVial with PTFE-lined septum cap
Light Protect from lightProtect from light (amber vial)
Antioxidant Not necessary if under inert gasRecommended (e.g., 0.01% BHT)

Experimental Protocols

These protocols are designed to be self-validating systems; the rationale behind critical steps is included to ensure scientific rigor.

Protocol 1: Aliquoting and Storing Solid this compound

This protocol describes the best practice for subdividing a bulk container of this compound into smaller, experiment-sized aliquots to prevent contamination of the main stock.

Objective: To safely store solid this compound, minimizing exposure to atmospheric oxygen.

Materials:

  • This compound (bulk container)

  • Small amber glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Glove box or glove bag with an inert atmosphere (Argon or Nitrogen)[17]

Procedure:

  • Prepare the Inert Environment: Purge the glove box or glove bag with your chosen inert gas (e.g., Argon) until the oxygen sensor reads <50 ppm. This step is critical as it removes the primary reactant for degradation.[11]

  • Pre-label Vials: Inside the glove box, place several pre-labeled amber vials, their caps, a spatula, and the balance. Allow all items to sit in the inert atmosphere for at least 20 minutes to remove any adsorbed moisture and oxygen from their surfaces.

  • Equilibrate Compound: Place the sealed bulk container of this compound inside the glove box antechamber and allow it to equilibrate to the ambient temperature of the glove box before opening.

    • Rationale: Opening a cold container in a warmer environment can cause atmospheric moisture to condense on the product, which can interfere with some reactions even if it doesn't directly participate in oxidation.[12]

  • Aliquot the Compound: Once equilibrated, open the bulk container inside the glove box. Using a clean spatula, weigh the desired amount of this compound into each pre-labeled vial.

  • Seal and Secure: Tightly cap each aliquot vial. For extra security, you can wrap the cap-vial interface with Parafilm.

  • Backfill and Seal Main Container: Before re-sealing the bulk container, ensure the headspace is filled with the inert atmosphere.

  • Store Properly: Remove the newly created aliquots and the bulk container from the glove box and immediately place them in a -20°C freezer for long-term storage.

Protocol 2: Preparing a Stabilized Stock Solution

This protocol details the preparation of a this compound stock solution for routine experimental use.

Objective: To prepare a stock solution of this compound with enhanced stability against oxidation.

Materials:

  • This compound aliquot (from Protocol 1)

  • Anhydrous, HPLC-grade solvent (e.g., DMSO, Acetonitrile)

  • Butylated hydroxytoluene (BHT) (optional)

  • Schlenk flask or a vial with a PTFE-lined septum cap

  • Inert gas source (Argon or Nitrogen) with a needle adapter

  • Syringes and needles

Procedure:

  • Degas the Solvent: Take the required volume of solvent in a Schlenk flask. Bubble dry argon or nitrogen gas through the solvent for 30-45 minutes using a long needle submerged in the liquid. This process, known as sparging, effectively removes dissolved oxygen.

  • Prepare the Vial: Take a clean, dry vial containing a stir bar and seal it with a septum cap. Purge the vial with inert gas for 5-10 minutes using an inlet needle and an outlet needle to displace the air.

  • Add this compound: Quickly remove the septum, add the pre-weighed solid this compound to the vial, and immediately reseal and re-purge with inert gas.

    • Rationale: Minimizing the time the solid is exposed to the lab atmosphere is crucial.

  • Add Antioxidant (Optional): If using BHT, add it to the degassed solvent to achieve the desired final concentration (e.g., 0.01%).

  • Prepare the Solution: Using a gas-tight syringe, draw up the required volume of the degassed solvent and transfer it to the vial containing the this compound. The positive pressure of the inert gas in the vial should be maintained.

  • Dissolve and Store: Stir the solution until the solid is fully dissolved. Once dissolved, wrap the vial in aluminum foil or place it in a dark box and store it at -20°C. The inert headspace will protect the solution from oxidation.

By following these guidelines and protocols, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.

References

  • Chemguide. (n.d.). Oxidation of Alcohols.
  • Bell, A. T., & Shylesh, S. (2007). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Dalton Transactions, (38), 4321-4328.
  • Wikipedia. (2023). Alcohol oxidation.
  • ChemistryViews. (2017, May 2). The Oxidation of Alcohols.
  • Westin, J. (n.d.). Oxidation of Alcohols. Organic Chemistry.
  • ResearchGate. (2007). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols.
  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Consensus. (n.d.). How do sulfur-containing compounds contribute to the antioxidant potential of white wines?.
  • Ghyslain, M., Nchare, M., & Okomolo, F. M. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Journal of Basic and Applied Sciences, 3(11), 32-43.
  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents. AL-134.
  • Giles, G. I., & Jacob, C. (2002). Antioxidant activity of sulfur and selenium: a review of reactive oxygen species scavenging, glutathione peroxidase, and metal-binding antioxidant mechanisms. Free Radical Biology and Medicine, 33(10), 1307-1317.
  • Chemistry Stack Exchange. (2014, August 6). What makes sulfur-containing compounds such good antioxidants?.

Sources

dealing with low reactivity of the hydroxyl group in Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiochroman-4-ol. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges associated with the low reactivity of its C4-hydroxyl group. Our goal is to equip you with the knowledge to confidently and successfully incorporate this versatile scaffold into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group in this compound less reactive than expected for a typical secondary alcohol?

The reduced reactivity of the hydroxyl group in this compound can be attributed to a combination of steric and electronic factors. The bulky thiochroman ring system can hinder the approach of reagents to the hydroxyl group. Additionally, the electron-donating nature of the adjacent sulfur atom can influence the electronic environment around the hydroxyl group, potentially decreasing its acidity and nucleophilicity compared to simpler secondary alcohols.

Q2: I am struggling with a standard esterification reaction (e.g., using an acid chloride or anhydride with pyridine). The yield is consistently low. What am I doing wrong?

This is a common issue. The low reactivity of the hydroxyl group often leads to poor yields under standard esterification conditions. The lone pair of electrons on the sulfur atom can also interact with Lewis acidic reagents, further complicating the reaction.

Troubleshooting Steps:

  • Reagent Choice: Switch to more reactive acylating agents. If an acid chloride is failing, consider using the corresponding anhydride with a catalytic amount of a strong acid like sulfuric acid, or employ a more potent acylation catalyst such as 4-dimethylaminopyridine (DMAP).

  • Solvent & Temperature: Ensure your solvent is scrupulously dry. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points. You may also need to increase the reaction temperature, but monitor carefully for side reactions.

  • Activation: Consider activating the carboxylic acid partner using coupling agents like dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a nucleophilic catalyst like DMAP. This forms a more reactive activated ester in situ.

Q3: I need to perform a nucleophilic substitution at the C4 position. What are the most effective methods for activating the hydroxyl group to make it a good leaving group?

Direct displacement of the hydroxyl group is not feasible as it is a poor leaving group. Activation is essential. Here are some proven strategies:

  • Tosylates/Mesylates: Conversion to a tosylate (using tosyl chloride) or mesylate (using mesyl chloride) is a classic and effective method. These sulfonate esters are excellent leaving groups for subsequent SN2 reactions.

  • Mitsunobu Reaction: This powerful reaction allows for the one-pot conversion of the alcohol to a variety of functional groups with inversion of stereochemistry.[1][2][3][4] It is particularly useful for introducing nucleophiles that are not strongly basic.

  • Halogenation: Reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can be used, but may lead to side reactions given the presence of the thioether. Milder, more selective reagents are often preferred.

Troubleshooting Guides

Guide 1: Overcoming Failed Esterification Reactions

This guide provides a systematic approach to troubleshooting and optimizing esterification reactions involving the C4-hydroxyl of this compound.

Problem: Low to no yield in a standard esterification attempt.

G cluster_0 Initial Assessment cluster_1 Strategy 1: Enhance Acylating Agent Reactivity cluster_2 Strategy 2: In Situ Acid Activation cluster_3 Strategy 3: The Mitsunobu Reaction Start Low Yield in Esterification Check_Purity Verify Purity of This compound and Reagents Start->Check_Purity Use_Anhydride Switch to Acid Anhydride + Catalytic Strong Acid Check_Purity->Use_Anhydride Purity Confirmed Use_DMAP Add DMAP as a Nucleophilic Catalyst Use_Anhydride->Use_DMAP Still Low Yield Success Successful Esterification Use_Anhydride->Success Improved Yield Carbodiimide Use Carbodiimide Coupling (DCC or EDC) + DMAP Use_DMAP->Carbodiimide Still Low Yield Use_DMAP->Success Improved Yield Mitsunobu Employ Mitsunobu Conditions: (PPh3, DEAD/DIAD) Carbodiimide->Mitsunobu Still Low Yield Carbodiimide->Success Improved Yield Mitsunobu->Success Improved Yield

Detailed Protocols

Protocol 1.1: DMAP-Catalyzed Acylation with Anhydride

  • Dissolve this compound (1 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography.

Protocol 1.2: EDC/DMAP Coupling

  • Dissolve the carboxylic acid (1.2 equivalents), this compound (1 equivalent), and DMAP (0.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.5 equivalents) in one portion.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Work-up by washing with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and purify by column chromatography.

Guide 2: Activating the Hydroxyl for Nucleophilic Substitution

This guide focuses on converting the hydroxyl group into a better leaving group, a critical step for introducing a wide range of functionalities.

Problem: Inability to displace the hydroxyl group with a nucleophile.

G cluster_0 For Strong, Non-basic Nucleophiles cluster_1 For a Wide Range of Nucleophiles with Stereochemical Inversion Start Need to Perform Nucleophilic Substitution on C4-OH Choice Select Activation Strategy Based on Nucleophile and Desired Stereochemistry Start->Choice Tosylate Convert to Tosylate/Mesylate (TsCl/MsCl, Pyridine) Choice->Tosylate Inversion of stereocenter not critical or desired Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD, Nucleophile) Choice->Mitsunobu Guaranteed Inversion SN2 Perform SN2 reaction with Nucleophile Tosylate->SN2 Product Substituted Thiochroman SN2->Product Mitsunobu->Product

Detailed Protocols

Protocol 2.1: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify the crude tosylate by recrystallization or column chromatography.

Protocol 2.2: Mitsunobu Reaction for Nucleophilic Substitution

  • Caution: Azodicarboxylates like DEAD and DIAD are hazardous. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[5]

  • Dissolve this compound (1 equivalent), triphenylphosphine (PPh3, 1.5 equivalents), and the nucleophile (e.g., a carboxylic acid or phthalimide, 1.5 equivalents) in anhydrous THF.[1]

  • Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[1][5] A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify by column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Table 1: Comparison of Hydroxyl Activation Methods

MethodReagentsKey AdvantagesKey Considerations
Tosylation/Mesylation TsCl or MsCl, PyridineWell-established, reliable, forms an excellent leaving group.Two-step process, requires a non-nucleophilic base.
Mitsunobu Reaction PPh₃, DEAD/DIADOne-pot reaction, proceeds with inversion of stereochemistry, wide range of nucleophiles can be used.[1][2][4]Stoichiometric byproducts can complicate purification, nucleophile should have a pKa < 15.[1]
Halogenation SOCl₂, PBr₃Direct conversion to halides.Harsh conditions may not be suitable for complex molecules, potential for side reactions with the thioether.
Guide 3: Utilizing Protecting Groups

When performing reactions on other parts of the this compound scaffold, it may be necessary to protect the hydroxyl group to prevent unwanted side reactions.

Problem: The hydroxyl group is interfering with a desired transformation elsewhere in the molecule.

Recommended Protecting Groups:

  • Silyl Ethers (e.g., TBS, TIPS): These are robust and easily introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. They are stable to a wide range of reaction conditions and can be removed with fluoride sources (e.g., TBAF) or acid.[6]

  • Tetrahydropyranyl (THP) Ether: Formed by reacting the alcohol with dihydropyran under acidic catalysis.[7] THP ethers are stable to basic, organometallic, and reducing conditions but are readily cleaved with aqueous acid.[7]

Table 2: Common Protecting Groups for this compound

Protecting GroupIntroduction ReagentsRemoval ConditionsStability
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DMFTBAF, THF; or Acetic Acid, H₂OStable to most non-acidic and non-fluoride conditions.
Tetrahydropyranyl (THP) Dihydropyran (DHP), cat. PTSAAqueous Acid (e.g., HCl, PTSA)Stable to bases, nucleophiles, and reducing agents. Labile to acid.[7]
Detailed Protocols

Protocol 3.1: TBS Protection

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents).

  • Stir at room temperature for 12-16 hours, monitoring by TLC.

  • Pour the reaction into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 3.2: TBS Deprotection

  • Dissolve the TBS-protected this compound in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.2 equivalents).

  • Stir at room temperature until TLC indicates complete removal of the starting material.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify.

References

  • Synthesis of thiochroman-4-one derivatives. ResearchGate.
  • Mitsunobu reaction. Wikipedia.
  • (PDF) Thiochroman-4-ones: Synthesis and reactions. ResearchGate.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Center for Biotechnology Information.
  • Protecting groups in organic synthesis + H2O.
  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Center for Biotechnology Information.
  • Mitsunobu reaction. Organic Synthesis.
  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Construction of Thiochroman-4-ols through a (4 + 2) Annulation Strategy Using Allenyl Sulfones as Substrates. ACS Publications.
  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. MDPI.
  • Construction of Thiochroman-4-ols through a (4 + 2) Annulation Strategy Using Allenyl Sulfones as Substrates | Request PDF. ResearchGate.
  • Challenges in the synthesis of chroman‐4‐one derivatives. ResearchGate.
  • 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.
  • Protecting Groups.
  • One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org.
  • Hydroxyl Protecting Groups Stability. Organic Chemistry Portal.
  • (PDF) Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. ResearchGate.
  • OH Activation for Nucleophilic Substitution. ResearchGate.
  • Applications for the activation of hydroxyl groups to nucleophilic attack. NTU > IRep.
  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. National Center for Biotechnology Information.
  • This compound. PubChem.
  • Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. MDPI.
  • ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES SPHEROTM Technical Note. Spherotech, Inc.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • Relative Reactivity of Hydroxyl Groups in Monosaccharides. ResearchGate.
  • Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. Royal Society of Chemistry.
  • Structure–activity relationships of thiochroman-4-one derivatives. ResearchGate.

Sources

strategies to minimize byproduct formation in Thiochroman-4-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Thiochroman-4-ol synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound, a crucial intermediate in the development of various bioactive compounds.[1][2][3] Our focus is to provide practical, field-tested strategies to minimize byproduct formation and maximize the yield and purity of your target molecule.

The primary route to this compound involves the reduction of its corresponding ketone, Thiochroman-4-one.[4] While seemingly straightforward, this reduction is often plagued by competing reaction pathways that lead to undesired byproducts. This guide will address these challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Troubleshooting Guide: Common Issues and Solutions

Question 1: "My reaction is producing a significant amount of a non-polar byproduct that I've identified as Thiochroman. How can I prevent this over-reduction?"

This is a classic case of over-reduction, where the carbonyl group is not only reduced to a hydroxyl group but is further reduced and eliminated to yield the fully saturated thiochroman.

Underlying Cause: The primary culprit is often the choice of an overly reactive reducing agent or harsh reaction conditions. Strong hydride donors can readily reduce the intermediate benzylic alcohol to the corresponding methylene group.

Strategies for Mitigation:

  • Select a Milder Reducing Agent: The choice of reducing agent is paramount for selectivity.

    • Recommended: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) at low temperatures (0 °C to room temperature) is the standard and most effective choice for this transformation. It is generally selective for the ketone and will not reduce the resulting alcohol.

    • Avoid: Stronger reducing agents like Lithium aluminum hydride (LiAlH₄) should be avoided as they are highly prone to causing over-reduction to thiochroman.

  • Control Reaction Temperature:

    • Perform the reduction at lower temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly improve selectivity by reducing the rate of the over-reduction pathway.

  • Stoichiometric Control of the Reducing Agent:

    • Use a modest excess of the reducing agent (e.g., 1.1 to 1.5 equivalents). A large excess can drive the reaction towards the over-reduced product.

Experimental Protocol: Selective Reduction of Thiochroman-4-one

  • Dissolve Thiochroman-4-one (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Question 2: "I'm observing an unexpected unsaturated byproduct, likely a thiochromene isomer. What causes this and how can I avoid it?"

The formation of thiochromene is a result of the dehydration of the desired this compound. This elimination reaction is typically catalyzed by acid or heat.

Underlying Cause:

  • Acidic Conditions: The work-up or purification steps involving strong acids can protonate the hydroxyl group, turning it into a good leaving group (water), which is then eliminated to form a double bond.

  • Thermal Stress: High temperatures during reaction work-up, concentration, or purification (e.g., distillation) can also promote dehydration.

Strategies for Mitigation:

  • Neutral or Mildly Basic Work-up:

    • During the reaction quench, avoid using strong acids. Instead, use water or a saturated aqueous solution of ammonium chloride (NH₄Cl). If a basic quench is needed, a dilute solution of sodium bicarbonate (NaHCO₃) can be used.

  • Avoid High Temperatures:

    • Concentrate the product solution at reduced pressure and moderate temperatures (e.g., below 40 °C).

    • For purification, column chromatography is preferred over distillation to avoid thermal degradation.

  • Control pH during Extraction:

    • Ensure that the aqueous layer is not strongly acidic during extraction. If an acid wash is necessary, use a dilute solution and minimize contact time.

Question 3: "My final product is difficult to purify, and I suspect impurities from my starting Thiochroman-4-one. What are the best practices for preparing the starting material?"

The purity of your starting Thiochroman-4-one is critical for a clean reduction. The synthesis of Thiochroman-4-one, often through intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid, can have its own set of byproducts.[5]

Underlying Cause: Incomplete cyclization, side reactions due to strong acids (like PPA or sulfuric acid), or the presence of unreacted starting materials can contaminate the Thiochroman-4-one.[6]

Strategies for a Clean Starting Material:

  • Purification of 3-(phenylthio)propanoic acid: Ensure the precursor acid is pure before cyclization. Recrystallization or column chromatography may be necessary.

  • Optimal Cyclization Conditions: The choice of cyclizing agent is important. Polyphosphoric acid (PPA) is commonly used, but reaction time and temperature must be carefully controlled to avoid charring and other side reactions. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a milder alternative.

  • Thorough Purification of Thiochroman-4-one: After synthesis, purify the Thiochroman-4-one by column chromatography or recrystallization to remove any impurities before proceeding to the reduction step.

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway to this compound and the competing pathways leading to the formation of common byproducts.

Thiochroman_Reactions Thiochromanone Thiochroman-4-one Thiochromanol This compound (Desired Product) Thiochromanone->Thiochromanol Selective Reduction (e.g., NaBH4) Thiochroman Thiochroman (Over-reduction Byproduct) Thiochromanone->Thiochroman Strong Reduction (e.g., LiAlH4) Thiochromene Thiochromene (Dehydration Byproduct) Thiochromanol->Thiochromene Acid/Heat (Dehydration)

Caption: Reaction pathways in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a catalytic hydrogenation for the reduction of Thiochroman-4-one? A1: While catalytic hydrogenation (e.g., H₂ with Pd/C) can reduce ketones, it is often too harsh for this substrate and can lead to over-reduction and potentially desulfurization, depending on the catalyst and conditions. For a selective transformation to the alcohol, borohydride reduction is more reliable and easier to control on a lab scale.

Q2: My this compound product appears to be oxidizing back to the ketone upon storage. How can I prevent this? A2: this compound can be susceptible to air oxidation, especially if impurities are present. To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, and if possible, at low temperatures. Using amber vials can also protect it from light-catalyzed degradation.

Q3: Are there any stereoselective methods to produce a single enantiomer of this compound? A3: Yes, enantioselective reduction is possible. Biocatalytic methods, for instance, using fungi like Mortierella isabellina, have been shown to produce (S)-Thiochroman-4-ol with high enantiomeric excess.[4] Chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts), are also a viable synthetic route for achieving stereoselectivity.

Q4: What is the typical appearance of pure this compound? A4: Pure this compound is typically a white to off-white solid at room temperature. Any significant coloration may indicate the presence of impurities or degradation products.

Summary of Key Parameters for Minimizing Byproducts

ParameterRecommendation for High Purity this compoundRationale
Reducing Agent Sodium borohydride (NaBH₄)Provides high selectivity for the ketone over the alcohol, preventing over-reduction.
Reaction Temperature 0 °C to Room TemperatureLower temperatures reduce the rate of side reactions, particularly over-reduction.
Work-up Conditions Neutral or mildly acidic (e.g., NH₄Cl)Prevents acid-catalyzed dehydration of the product to thiochromene.
Purification Method Column ChromatographyAvoids thermal stress that can lead to dehydration, which is a risk with distillation.
Starting Material Purity High (purified by chromatography or recrystallization)Ensures a clean reaction and simplifies the final product purification.

References

  • Thiochroman-4-ones: Synthesis and reactions. (2008). Journal of Sulfur Chemistry, 29(6), 623-653.
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (n.d.). MDPI.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). Molecules, 22(12), 2041.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (n.d.). MDPI.
  • Synthesis of thiochroman-4-one derivatives. (n.d.).
  • One-Pot Synthesis of Thiochromone and It's Deriv
  • The Role of THIOCHROMAN-4-ONE in Modern Chemical Synthesis. (n.d.).
  • Troubleshooting side reactions during the formylation step of synthesis. (n.d.). Benchchem.
  • Structure–activity relationships of thiochroman-4-one derivatives. (n.d.).
  • Structure activity relationships of thiochroman-4-one derivatives. (n.d.).
  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (n.d.). PMC.
  • Recent developments in thiochromene chemistry. (2024). RSC Publishing.
  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. (2023). PubMed Central.
  • One-Pot Synthesis of Thiochromone and It's Deriv
  • Thiochroman-4-one. (n.d.). PubChem.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity rel
  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (n.d.). PMC.

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: Thiochroman-4-ol vs. Chroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Scaffolds

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, chroman and thiochroman backbones represent "privileged structures," consistently appearing in a wide array of biologically active compounds.[1][2] This guide provides a comparative analysis of their hydroxylated congeners, Thiochroman-4-ol and Chroman-4-ol, offering a head-to-head examination of their chemical properties, synthesis, and biological potential to inform strategic research and development.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between Chroman-4-ol and this compound lies in the heteroatom at the 1-position: an oxygen atom in the former and a sulfur atom in the latter. This seemingly subtle substitution of a Group 16 element has profound implications for the molecule's size, bond angles, electronegativity, and capacity for hydrogen bonding, all of which influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

The larger atomic radius of sulfur compared to oxygen results in longer C-S bonds and different bond angles within the heterocyclic ring of this compound. While both are considered privileged scaffolds, the chroman ring system is more widely distributed in nature, notably forming the core of Vitamin E (tocochromanols).[3] Thiochroman-based compounds, being less common naturally, offer a unique chemical space for novel drug development.[4]

Below is a summary of their key computed and experimental properties.

PropertyThis compoundChroman-4-olRationale for Difference
Molecular Formula C₉H₁₀OSC₉H₁₀O₂Substitution of Sulfur for Oxygen.
Molecular Weight 166.24 g/mol [5]150.17 g/mol [6]Sulfur is heavier than oxygen.
XLogP3 1.7[5]1.2[6]The lower electronegativity of sulfur slightly reduces polarity compared to oxygen, potentially increasing lipophilicity.
Melting Point 28-30 °C (for Thiochroman-4-one)41-45 °C[7]Differences in crystal lattice packing due to heteroatom size and intermolecular forces.
Boiling Point 154 °C @ 12 mmHg (for Thiochroman-4-one)80 °C @ 5 mmHg[7]Influenced by molecular weight and intermolecular forces.
Hydrogen Bond Donors 1[5]1[6]Both possess one hydroxyl group.
Hydrogen Bond Acceptors 1[5]2[6]Oxygen's higher electronegativity makes it a better hydrogen bond acceptor than sulfur.

Synthesis: Pathways to the Core Scaffolds

Both this compound and Chroman-4-ol are typically synthesized from their corresponding ketone precursors, Thiochroman-4-one and Chroman-4-one. The synthetic accessibility of these ketones is therefore a critical consideration.

Thiochroman-4-one Synthesis: A common route involves the reaction of thiophenol with an acrylic acid derivative, followed by an intramolecular Friedel-Crafts acylation (e.g., using polyphosphoric acid or methanesulfonic acid) to cyclize the intermediate and form the ketone.[4]

Chroman-4-one Synthesis: Chroman-4-ones can be prepared via several methods, including the intramolecular cyclization of 3-phenoxypropanoic acids. A frequently used method involves the reaction of a phenol (like resorcinol) with a suitable three-carbon component like 3-bromopropionic acid, followed by base-mediated cyclization.[8]

The reduction of the ketone at the 4-position to the corresponding alcohol is a standard and high-yielding reaction, commonly achieved using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[9][10]

G cluster_0 This compound Synthesis cluster_1 Chroman-4-ol Synthesis Thiophenol Thiophenol 3-(Phenylthio)propanoic Acid 3-(Phenylthio)propanoic Acid Thiophenol->3-(Phenylthio)propanoic Acid + Acrylic Acid Thiochroman-4-one Thiochroman-4-one 3-(Phenylthio)propanoic Acid->Thiochroman-4-one Friedel-Crafts Acylation This compound This compound Thiochroman-4-one->this compound NaBH4 Reduction Phenol Phenol 3-Phenoxypropanoic Acid 3-Phenoxypropanoic Acid Phenol->3-Phenoxypropanoic Acid + Halopropionic Acid Chroman-4-one Chroman-4-one 3-Phenoxypropanoic Acid->Chroman-4-one Intramolecular Cyclization Chroman-4-ol Chroman-4-ol Chroman-4-one->Chroman-4-ol NaBH4 Reduction

General synthetic workflows for this compound and Chroman-4-ol.

Comparative Biological Activities: A Tale of Two Heteroatoms

Direct comparative studies on the base molecules, this compound and Chroman-4-ol, are scarce in the literature. However, extensive research on their derivatives, particularly from the ketone precursors, provides significant insight into their potential as pharmacophores. The choice of heteroatom demonstrably influences the biological activity profile.

Antimicrobial and Antifungal Activity: Derivatives of both scaffolds have shown promising antimicrobial properties.[8][11] A recent study highlighted that thiochromanone-based compounds demonstrated superior activity against various bacterial and fungal strains compared to their chromanone counterparts, with some derivatives outperforming standard drugs like amoxicillin and amphotericin B.[12] The presence of the sulfur atom appears to be a key contributor to enhanced antimicrobial efficacy in these series.[12] For example, certain 3-substituted thiochroman-4-ones showed potent antifungal activity against Candida albicans with MIC values as low as 0.5 μg/mL.[12]

Anticancer Activity: Both chroman-4-one and thiochroman-4-one derivatives have been investigated as potential anticancer agents.[13] Notably, in a study comparing a series of related derivatives, compounds featuring the thiochromanone skeleton consistently exhibited higher anticancer activity across numerous human tumor cell lines.[13] Thiochroman derivatives have also been explored as selective estrogen receptor degraders (SERDs) for treating endocrine-resistant breast cancer.[14]

Neurodegenerative Diseases: The chroman scaffold has received considerable attention for applications in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3] Chroman-4-ol and its derivatives have been shown to be effective inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), enzymes implicated in the progression of these diseases.[3] Furthermore, substituted chroman-4-ones have been developed as selective inhibitors of Sirtuin-2 (SIRT2), a target involved in aging-related neurodegenerative diseases.[2][9]

Antiprotozoal Activity: The thiochroman scaffold has shown particular promise against tropical diseases. Thiochroman-4-one derivatives bearing a vinyl sulfone moiety have displayed high antileishmanial activity with low cytotoxicity.[4] This suggests that the sulfur atom can be a key site for modification (e.g., oxidation to a sulfone) to generate potent and selective agents.[15]

G cluster_shared Shared Activities Thiochroman_Derivatives Thiochroman Derivatives Key Activities: • Enhanced Antimicrobial[13] • Potent Anticancer[14] • Antileishmanial[4] • SERDs for Breast Cancer[15] Antimicrobial Antimicrobial Activity Thiochroman_Derivatives->Antimicrobial Often Superior Activity Chroman_Derivatives Chroman Derivatives Key Activities: • Neuroprotective (BuChE/MAO inhibition)[3] • SIRT2 Inhibition[2] • Antimicrobial[9] • Antioxidant[8] Chroman_Derivatives->Antimicrobial

Sources

A Comparative Guide to the Structural Validation of Thiochroman-4-ol by 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of chemical research and drug development, the unequivocal determination of a molecule's structure is paramount. An incorrect structural assignment can invalidate extensive biological testing and lead to costly dead ends. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's chemical environment, it often leaves ambiguities, especially in complex heterocyclic systems. This guide provides an in-depth, field-proven methodology for the complete structural validation of Thiochroman-4-ol, a key heterocyclic scaffold, using a synergistic suite of 2D NMR experiments.

We will move beyond a simple recitation of steps to explore the causality behind the experimental choices, demonstrating how a logical, multi-technique approach creates a self-validating system for structural elucidation. The data presented herein is illustrative, based on established NMR principles and spectral data from analogous structures, to provide a clear and practical guide for researchers.

The Starting Point: Limitations of 1D NMR

Initial analysis of this compound begins with 1D ¹H and ¹³C NMR. The ¹H spectrum reveals signals for the aromatic protons and the protons on the heterocyclic ring. The ¹³C spectrum shows the corresponding carbon signals. However, 1D spectra alone present challenges:

  • Signal Overlap: In the aromatic region, overlapping multiplets can make definitive assignment of each proton difficult.

  • Ambiguous Assignment: While chemical shift ranges provide clues, definitively assigning each ¹³C signal to a specific carbon atom is often impossible without further information.[1]

  • Lack of Connectivity Data: 1D spectra do not directly reveal which atoms are bonded to each other.

To overcome these limitations, we employ a series of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the this compound structure.

The 2D NMR Workflow: A Logical Progression

The structural validation follows a logical workflow where the output of one experiment informs the interpretation of the next. This progression from proton-proton correlations (COSY) to direct proton-carbon correlations (HSQC) and finally to long-range proton-carbon correlations (HMBC) ensures a robust and cross-validated assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation (10-15 mg in 0.6 mL CDCl3) OneD 1D ¹H & ¹³C Spectra (Initial Chemical Shifts) SamplePrep->OneD Acquire Foundational Data COSY gCOSY (¹H-¹H Correlations) OneD->COSY Identify Spin Systems HSQC gHSQC (¹JCH Correlations) COSY->HSQC Assign Protonated Carbons HMBC gHMBC (ⁿJCH Correlations, n=2,3) HSQC->HMBC Connect Fragments & Assign Quaternaries Validation Complete Structure Validation HMBC->Validation Final Confirmation

Figure 1: Experimental workflow for 2D NMR structural validation.

Step 1: Delineating Proton Spin Systems with COSY

Causality: The first step in mapping the molecular framework is to identify which protons are coupled to each other. Correlation Spectroscopy (COSY) is the definitive experiment for this purpose.[2][3] It reveals through-bond correlations between protons, typically those separated by two or three bonds (geminal and vicinal couplings). This allows us to trace the connectivity of protons, effectively building a map of the proton spin systems within the molecule.

For this compound, we expect to see two primary spin systems:

  • The Aliphatic System: Correlations between the protons at positions 2, 3, and 4.

  • The Aromatic System: Correlations between the four adjacent protons on the benzene ring.

Expected ¹H NMR and COSY Correlations for this compound

Proton LabelPredicted ¹H δ (ppm)MultiplicityCOSY Cross-Peaks with
H-2a / H-2b~3.1-3.3mH-3a, H-3b
H-3a / H-3b~2.1-2.3mH-2a, H-2b, H-4
H-4~4.8tH-3a, H-3b
H-5~7.5dH-6
H-6~7.1tH-5, H-7
H-7~7.2tH-6, H-8
H-8~7.4dH-7
4-OHVariablesNone

Note: Chemical shifts are estimates. 'a' and 'b' denote diastereotopic methylene protons.

The COSY spectrum allows us to walk along the molecular backbone. For instance, starting from the distinct methine proton at H-4 (~4.8 ppm), we would see a correlation to the methylene protons at position 3 (H-3a/H-3b), which in turn would show correlations to the methylene protons at position 2 (H-2a/H-2b). This unambiguously confirms the -CH(OH)-CH₂-CH₂-S- fragment.

Step 2: Assigning Protonated Carbons with HSQC

Causality: After identifying the proton networks, the next logical step is to link these protons to the carbon atoms they are directly attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most sensitive and reliable method for determining one-bond ¹H-¹³C correlations.[2][4] Each peak in the 2D HSQC spectrum corresponds to a carbon atom that is directly bonded to a proton, correlating their respective chemical shifts.

This experiment acts as a bridge, transferring the now-known proton assignments from the COSY analysis directly onto the carbon skeleton.

Expected ¹³C NMR and HSQC Correlations for this compound

Carbon LabelPredicted ¹³C δ (ppm)HSQC Correlation with
C-2~28H-2a, H-2b
C-3~35H-3a, H-3b
C-4~68H-4
C-4a~135None (Quaternary)
C-5~129H-5
C-6~127H-6
C-7~128H-7
C-8~125H-8
C-8a~132None (Quaternary)

By combining the COSY and HSQC data, we can now confidently assign both the proton and carbon signals for all proton-bearing atoms. For example, the proton at ~4.8 ppm (H-4) will show an HSQC correlation to the carbon at ~68 ppm, definitively assigning this signal as C-4. The HSQC experiment also indirectly identifies the quaternary carbons (C-4a and C-8a) by their absence in the spectrum.

Step 3: Assembling the Full Structure with HMBC

Causality: The final and most powerful piece of the puzzle is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[5][6] While HSQC shows one-bond connections, HMBC reveals correlations between protons and carbons over two and three bonds (and sometimes four). This is the crucial experiment that "stitches" the molecular fragments together. It allows us to:

  • Connect the aliphatic and aromatic spin systems.

  • Confirm the positions of substituents on the aromatic ring.

  • Definitively assign quaternary carbons by observing correlations from nearby protons.

Key Expected HMBC Correlations for this compound

ProtonCorrelates to Carbon(s) (ⁿJCH, n=2,3)Structural Information Confirmed
H-2a/bC-3, C-8aConfirms thioether linkage to aromatic ring.
H-4C-3, C-4a, C-5Confirms linkage of the heterocyclic ring to the aromatic ring.
H-5C-4, C-7, C-8aConfirms aromatic substitution pattern and ring fusion.
H-8C-6, C-8a, C-4aConfirms aromatic substitution pattern and ring fusion.

The HMBC correlations are the ultimate arbiters of the final structure. For instance, the correlation from the aliphatic H-2 protons to the aromatic quaternary carbon C-8a is undeniable proof of the thioether linkage at this specific position. Similarly, the correlation from H-4 to the aromatic carbon C-5 confirms the fusion of the two rings between C-4 and C-4a.

Synthesizing the Data: The Logic of Validation

The power of this workflow lies in the cross-validation of data from multiple, independent experiments. No single experiment provides the complete picture, but their logical integration creates an irrefutable structural proof.

G cluster_data Experimental Data cluster_logic Inferred Structural Fragments COSY COSY ¹H-¹H Correlations 'H-3 to H-4', 'H-4 to H-3', ... Frag1 Aliphatic Chain -CH(OH)-CH₂-CH₂-S- COSY->Frag1 Confirms Frag2 Aromatic Ring 1,2-disubstituted COSY->Frag2 Confirms HSQC HSQC ¹H-¹³C (1-bond) Correlations 'H-4 to C-4', 'H-5 to C-5', ... HSQC->Frag1 Assigns Carbons HSQC->Frag2 Assigns Carbons Frag3 Quaternary Carbons C-4a, C-8a HSQC->Frag3 Identifies by Absence HMBC HMBC ¹H-¹³C (2,3-bond) Correlations 'H-4 to C-5', 'H-2 to C-8a', ... Final Validated Structure This compound HMBC->Final Connects Fragments & Confirms Quaternaries Frag1->Final Frag2->Final Frag3->Final

Figure 2: Logical flow of data integration from 2D NMR experiments.

Experimental Protocols

To ensure reproducibility and high-quality data, the following protocols are recommended.

1. Sample Preparation

  • Mass: Accurately weigh 10-15 mg of the purified this compound sample.

  • Solvent: Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is typically a good starting point for non-polar to moderately polar small molecules.[7]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Tube: Use a high-quality, clean NMR tube to ensure good magnetic field homogeneity (shimming).

2. Spectrometer Setup & 1D Spectra Acquisition

  • Instrument: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • Lock & Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum. Note the spectral width (e.g., -2 to 12 ppm) and the transmitter frequency offset.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This provides the initial chemical shifts for all carbon atoms.

3. 2D Spectra Acquisition

  • General: Use standard, gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs provided by the spectrometer manufacturer, as they offer superior artifact suppression.[8]

  • gCOSY (Correlation Spectroscopy):

    • Purpose: To identify ¹H-¹H scalar couplings.

    • Key Parameters: Use the spectral width and offset from the 1D ¹H spectrum for both dimensions. Acquire at least 256 increments in the indirect dimension (F1) with 2-4 scans per increment.

  • gHSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons.[2]

    • Key Parameters: Set the F2 (¹H) dimension based on the 1D ¹H spectrum and the F1 (¹³C) dimension to cover the expected carbon chemical shift range (e.g., 0 to 160 ppm). The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • gHMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Key Parameters: Use the same spectral windows as the HSQC. The crucial parameter is the long-range coupling constant (ⁿJCH), which should be optimized for the expected couplings. A value of 8-10 Hz is a robust starting point for detecting typical two- and three-bond correlations.[5][9]

Conclusion

The structural validation of this compound serves as a clear example of the power of modern 2D NMR spectroscopy. By moving beyond the limitations of 1D techniques and adopting a logical, multi-experimental workflow, researchers can achieve unambiguous and self-validating structural elucidation. The sequential application of COSY, HSQC, and HMBC provides a complete and interconnected dataset that maps the entire molecular architecture, from proton spin systems to the full carbon skeleton, including the critical assignment of quaternary centers. This rigorous approach is an indispensable component of modern chemical synthesis and drug discovery, ensuring the foundational integrity of subsequent research.

References

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
  • Emerald Cloud Lab. (2025).
  • Bruker. (n.d.). Basic 2D NMR experiments. [Link]
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Link]
  • University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
  • Galdino, P. M., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • SpectraBase. (n.d.). THIOCHROMAN-4-ONE-1-OXIDE - 13C NMR. [Link]
  • PubChem. (n.d.). Thiochroman-4-one. [Link]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Fujioka, N., et al. (2022).
  • Queen Mary University of London. (n.d.).
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum. [Link]
  • Curreri, F., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]
  • Skalicky, J. J., et al. (2018). Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. Chemistry. [Link]
  • University of Bath. (2017). DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
  • CEITEC. (n.d.).
  • ResearchGate. (2014). Theoretical NMR correlations based Structure Discussion. [Link]
  • Wybraniec, S., et al. (2009). Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy. Journal of Agricultural and Food Chemistry. [Link]

Sources

A Guide to the Differential Biological Activity of Thiochroman-4-ol Enantiomers: A Case for Stereospecific Investigation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the stereochemical identity of a molecule is a critical determinant of its biological activity. The differential effects of enantiomers, mirror-image isomers of a chiral molecule, are a well-established phenomenon, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive, less active, or even contribute to undesirable side effects. This guide provides a comprehensive comparison of the known and potential biological activities of the (R)- and (S)-enantiomers of Thiochroman-4-ol, a versatile heterocyclic compound belonging to a class of molecules with demonstrated pharmacological relevance.[1][2][3] While direct comparative studies on the bioactivity of this compound enantiomers are not extensively documented in publicly available literature, this guide will synthesize existing data on its biotransformation, the activities of its derivatives, and established principles of stereopharmacology to provide a framework for researchers and drug development professionals.

The Principle of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This stereospecificity dictates that the interaction between a small molecule and its biological target is often highly dependent on the three-dimensional arrangement of the molecule's atoms. A classic example is the drug ibuprofen, where the (S)-(+)-enantiomer is responsible for the anti-inflammatory effects by inhibiting prostaglandin synthetase, while the (R)-(-)-enantiomer is significantly less active in this regard.[4][5] Such examples underscore the importance of studying enantiomers as separate chemical entities.

Enantioselective Biotransformation: An Indicator of Differential Activity

One of the most compelling pieces of evidence for the differential biological handling of this compound enantiomers comes from studies on its biotransformation by microorganisms. Research has shown that when racemic (±)-Thiochroman-4-ol is exposed to certain fungi, such as Mortierella isabellina and Helminthosporium sp., one enantiomer is preferentially metabolized.[1][3] Specifically, these fungi oxidize the (S)-enantiomer to Thiochroman-4-one, leaving behind the unreacted (R)-enantiomer in high enantiomeric purity.[1][3]

This enantioselective transformation strongly suggests that the enzymes within these microorganisms can distinguish between the (R)- and (S)-forms of this compound. Such stereoselectivity at the metabolic level is a strong indicator that the enantiomers are likely to exhibit different interactions with other biological targets as well, including those of therapeutic interest in humans.

G cluster_0 Biotransformation of Racemic this compound Racemic this compound Racemic this compound S-Thiochroman-4-ol S-Thiochroman-4-ol Racemic this compound->S-Thiochroman-4-ol Separation R-Thiochroman-4-ol R-Thiochroman-4-ol Racemic this compound->R-Thiochroman-4-ol Separation Fungal Biocatalyst Fungal Biocatalyst Thiochroman-4-one Thiochroman-4-one Fungal Biocatalyst->Thiochroman-4-one Produces S-Thiochroman-4-ol->Fungal Biocatalyst Metabolized by Enantiomerically Pure Product Enantiomerically Pure Product R-Thiochroman-4-ol->Enantiomerically Pure Product Remains Unreacted G cluster_1 Chiral Separation Workflow Racemic Mixture Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC Injection Fraction Collection Fraction Collection Chiral HPLC->Fraction Collection Elution Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Analysis of Fractions Pure Enantiomers Pure Enantiomers Purity Analysis->Pure Enantiomers Confirmation of ee%

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thiochroman-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and controlling off-target interactions. This guide provides an in-depth technical comparison of the cross-reactivity profiles of Thiochroman-4-ol derivatives, a class of compounds garnering significant interest for their therapeutic potential. By delving into the experimental data and methodologies, we aim to equip you with the insights necessary to navigate the complex landscape of kinase inhibitor selectivity.

The thiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antileishmanial, and anticancer properties.[1][2][3] Their ability to interact with multiple biological targets makes them versatile scaffolds for drug design.[1] However, this versatility necessitates a thorough understanding of their selectivity to minimize the risk of off-target effects.

This guide will focus on a case study of a novel this compound derivative, referred to as Compound 42 , a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[4] We will compare its selectivity profile against the FDA-approved CDK4/6 inhibitor, Trilaciclib, and explore the methodologies used to generate these critical datasets.

The Rationale Behind Cross-Reactivity Studies

In drug discovery, particularly in the realm of kinase inhibitors, achieving absolute specificity is a formidable challenge due to the conserved nature of the ATP-binding site across the kinome.[5] Off-target activity can lead to unforeseen toxicities or even produce confounding biological effects that mask the true mechanism of action of the compound under investigation. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's true pharmacological profile.[6]

Two of the most powerful techniques for assessing compound selectivity and target engagement in a cellular context are broad-panel kinase selectivity profiling and the Cellular Thermal Shift Assay (CETSA).

Methodologies for Assessing Cross-Reactivity

Kinase Selectivity Profiling

This high-throughput method provides a broad overview of a compound's interaction with a large number of purified kinases.[7] The principle is to measure the inhibitory activity of a compound against a panel of kinases, typically at a fixed concentration, to identify potential off-targets. Hits are then often followed up with dose-response curves to determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

A variety of assay formats are available, with radiometric assays (such as those utilizing ³³P-labeled ATP) and luminescence-based assays (such as ADP-Glo™) being among the most common.[6][9] The ADP-Glo™ assay, for instance, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the assessment of target engagement in a more physiologically relevant setting – within intact cells or even tissues.[10] The principle behind CETSA is that the binding of a ligand (e.g., a drug) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[10] By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated.[11] A shift in this curve in the presence of a compound is indicative of target engagement.[11]

Comparative Analysis: Compound 42 vs. Trilaciclib

A recent study disclosed the discovery of Compound 42, a this compound derivative, as a potent CDK4/6 inhibitor with potential applications in mitigating chemotherapy-induced myelosuppression.[4] To assess its selectivity, Compound 42 was profiled against a panel of 86 kinases.

TargetCompound 42 IC50 (nM)Trilaciclib IC50 (nM)Selectivity Fold (vs. CDK4) for Compound 42
CDK4/Cyclin D1 11 1-
CDK6/Cyclin D3 15 41.4
Other Kinase 1>10,000Data not available>909
Other Kinase 2>10,000Data not available>909
... (and so on for 84 other kinases)>10,000Data not available>909
Table 1: Comparative inhibitory activity of Compound 42 and Trilaciclib against CDK4/6. The selectivity profile of Compound 42 against a panel of 86 other kinases showed IC50 values of >10,000 nM for all other kinases tested, demonstrating its high selectivity.[4]

As the data in Table 1 indicates, Compound 42 exhibits potent inhibition of both CDK4 and CDK6 with IC50 values in the low nanomolar range.[4] Crucially, when screened against a diverse panel of 86 other kinases, it displayed a high degree of selectivity, with IC50 values exceeding 10,000 nM for all other kinases tested.[4] This demonstrates a highly desirable selectivity profile, minimizing the potential for off-target effects mediated by other kinases. While a direct, comprehensive head-to-head kinase panel screening for Trilaciclib was not presented in the same study, its known potent activity against CDK4 and CDK6 provides a benchmark for the on-target potency of Compound 42.

Visualizing the Workflow

To systematically assess the cross-reactivity of a novel this compound derivative, a logical workflow is essential. The following diagram illustrates a typical screening cascade.

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 In-depth Profiling Primary_Target_Assay Primary Target Assay (e.g., CDK4/6) Dose_Response Dose-Response Curves (IC50 Determination) Primary_Target_Assay->Dose_Response Broad_Kinase_Panel Broad Kinase Panel Screen (Single Concentration) Broad_Kinase_Panel->Dose_Response Decision Selective? Dose_Response->Decision CETSA_Target_Engagement Cellular Thermal Shift Assay (Target Engagement) Off_Target_CETSA CETSA for Validated Off-Targets CETSA_Target_Engagement->Off_Target_CETSA Cell-based_Assays Cell-based Pathway Assays Off_Target_CETSA->Cell-based_Assays End Candidate for Further Development Cell-based_Assays->End Start Novel this compound Derivative Start->Primary_Target_Assay Start->Broad_Kinase_Panel Decision->CETSA_Target_Engagement Yes Redesign Chemical Modification or Re-screening Decision->Redesign No

Caption: A generalized workflow for assessing the cross-reactivity of novel kinase inhibitors.

The CDK4/6 Signaling Pathway and the Importance of Selectivity

CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. Their inhibition is a validated strategy in cancer therapy. The diagram below illustrates their central role.

G Receptor Receptor Tyrosine Kinase Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling CyclinD Cyclin D Signaling->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb phosphorylates pRb_P p-pRb (Inactive) Rb->pRb_P E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression G1-S Transition S_Phase_Genes->Cell_Cycle_Progression Compound42 Compound 42 (Thiochroman Derivative) Compound42->CDK46 inhibits Off_Target_Kinase Potential Off-Target Kinase Compound42->Off_Target_Kinase potential inhibition Unintended_Effect Unintended Cellular Effect Off_Target_Kinase->Unintended_Effect

Caption: The central role of CDK4/6 in cell cycle progression and the importance of selective inhibition.

A highly selective inhibitor like Compound 42 is designed to potently inhibit the CDK4/6-pRb axis, leading to cell cycle arrest, while having minimal impact on other signaling pathways. This reduces the likelihood of unintended cellular effects that could arise from inhibiting other kinases.

Experimental Protocols

Step-by-Step Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol is a generalized procedure for determining the IC50 of a test compound against a panel of kinases.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM, with subsequent 10-fold dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound, 2 µL of the Kinase Working Stock (containing the specific kinase for that well), and 2 µL of the corresponding ATP/Substrate Working Stock.[2] Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[2]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Step-by-Step Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol outlines the steps to determine the thermal stabilization of a target protein in intact cells.

  • Cell Culture and Treatment: Culture the selected cell line to approximately 80% confluency. Treat the cells with the this compound derivative at the desired concentration or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[12]

  • Cell Harvesting and Aliquoting: Harvest the cells and wash them with PBS. Resuspend the cells in PBS containing protease inhibitors and aliquot the cell suspension into PCR tubes.[13]

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for a set time (e.g., 3-8 minutes), followed by a cooling step.[12][13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for the target protein. Following incubation with a secondary antibody, visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities at each temperature. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).[13] Plot the percentage of soluble protein versus temperature to generate the melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Conclusion

The comprehensive evaluation of cross-reactivity is a cornerstone of modern drug discovery. The case of the this compound derivative, Compound 42, illustrates the power of combining potent on-target activity with a high degree of selectivity across the kinome. Methodologies such as broad-panel kinase profiling and CETSA provide the essential data to build a detailed understanding of a compound's interaction profile. By employing a systematic and rigorous approach to cross-reactivity studies, researchers can de-risk their lead candidates, gain deeper insights into their mechanism of action, and ultimately, enhance the probability of developing safer and more effective medicines. This guide serves as a framework for designing and interpreting these critical studies, empowering drug development professionals to make more informed decisions on the path to the clinic.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. Journal of Medicinal Chemistry.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee.
  • Kinase Selectivity Profiling System Technical Manual #TM421.
  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.
  • Kinase Selectivity Panels. Reaction Biology.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Application of the cellular thermal shift assay (CETSA)
  • Receptor Binding Assays - Multiwell Pl
  • Selective Estrogen Receptor Degraders (SERDs)
  • Off-Target Screening Cell Microarray Assay.
  • Receptor Binding Assay.
  • Oral selective estrogen receptor degraders. Dove Medical Press.
  • A quantitative analysis of kinase inhibitor selectivity.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central.
  • Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective. PubMed Central.
  • Optimizing selective estrogen receptor degraders for anticancer drug development. Taylor & Francis Online.
  • Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. PubMed Central.
  • Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases. PubMed.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Structure activity relationships of thiochroman-4-one derivatives.
  • Kinase Selectivity Profiling Systems—General Panel.
  • Cross-reactivity among iodinated contrast agents: should we be concerned?. PubMed Central.

Sources

A Comparative Guide to the Analytical Validation of an HPLC Method for Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the analytical validation of a High-Performance Liquid Chromatography (HPLC) method for Thiochroman-4-ol. Moving beyond a simple checklist, we will explore the scientific rationale behind methodological choices, compare alternative approaches, and present a framework for generating robust, reliable, and defensible analytical data. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic organic compound with a structure that makes it a valuable intermediate in the synthesis of various pharmaceutical agents. Its purity, stability, and concentration are critical quality attributes (CQAs) that can directly impact the safety and efficacy of a final drug product. Therefore, a well-validated, stability-indicating HPLC method is not merely a regulatory requirement but a fundamental scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering the precision and resolution needed to separate this compound from process impurities and degradation products.[1][2] The validation of an HPLC method is the documented process that demonstrates its fitness for the intended purpose.[2][3][4] This guide will be framed around the principles established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, with additional context from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[4][5][6][7][8]

Foundational Strategy: Method Development and Comparison

Before validation can begin, a robust chromatographic method must be developed. The physicochemical properties of this compound (Molecular Formula: C₉H₁₀OS, MW: 166.24 g/mol [9]) suggest that Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In this modality, a nonpolar stationary phase is paired with a polar mobile phase.

To illustrate key validation principles, we will consider two distinct, yet viable, RP-HPLC methods and carry forward Method A for full validation.

ParameterMethod A (Primary)Method B (Alternative)Rationale & Comparison
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmThe C18 column provides excellent hydrophobic retention, which is a standard starting point. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic ring of this compound, potentially providing better resolution from aromatic impurities.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)A: 20 mM Ammonium Acetate, pH 5.0B: Methanol (MeOH)Phosphoric acid is a common mobile phase modifier that controls peak shape.[10] Acetonitrile is a strong organic solvent providing sharp peaks. Method B uses a buffer compatible with mass spectrometry and methanol, which has different solvent strength and selectivity compared to ACN, affecting retention times and elution order.
Gradient 30% B to 80% B over 15 min40% B to 90% B over 15 minGradient elution is necessary to elute potential impurities with different polarities within a reasonable timeframe.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 254 nmUV at 254 nmThe aromatic thiochroman structure is expected to have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A full validation would confirm the optimal wavelength using a Diode Array Detector (DAD).
Column Temp. 30 °C35 °CTemperature control ensures reproducible retention times. A slightly higher temperature can reduce viscosity and improve peak efficiency.
Injection Vol. 10 µL10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

We will proceed with the validation of Method A , as its conditions are broadly applicable and represent a robust starting point for many heterocyclic compounds.

The Validation Workflow: A Step-by-Step Guide

The validation process is a structured evaluation of the method's performance characteristics. The following diagram outlines the logical flow of these validation experiments.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_sys Routine Analysis Dev Develop HPLC Method (e.g., Method A) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Limits LOD & LOQ Linearity->Limits Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Accuracy->Range Precision->Range Robustness Robustness Limits->Robustness SST System Suitability Testing (Pre-Analysis Check) Robustness->SST

Caption: A logical workflow for HPLC method validation, from development to routine use.

Specificity (and Stability-Indicating Properties)

Expertise & Experience: Specificity is the cornerstone of a reliable analytical method. It demonstrates that the signal measured is unequivocally from the analyte of interest, free from interference from impurities, degradation products, or matrix components.[11][12] For drug development, this is extended to creating a "stability-indicating" method, which requires deliberately stressing the analyte to ensure that any resulting degradants are separated from the parent peak.

Experimental Protocol:

  • Prepare Solutions: Create solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~0.5 mg/mL. Also prepare a placebo solution (containing all formulation excipients except the active ingredient) and a blank (solvent).

  • Forced Degradation: Expose the analyte solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 8 hours.

    • Thermal Stress: Heat the solid drug substance at 105°C for 24 hours, then dissolve.

    • Photolytic Stress: Expose the solution to UV light (e.g., 200 watt-hours/square meter) for 24 hours.

  • Analysis: Inject the blank, placebo, unstressed analyte, and all stressed samples into the HPLC system (Method A). Use a DAD to assess peak purity.

  • Acceptance Criteria:

    • The blank and placebo injections should show no interfering peaks at the retention time of this compound.

    • The this compound peak should be resolved from all degradation peaks (Resolution > 2.0).

    • The peak purity analysis (e.g., via DAD) for the unstressed and stressed this compound peak should pass, indicating no co-eluting impurities.

SpecificityLogic Analyte This compound (Unstressed) Stress Apply Stress (Acid, Base, Heat, etc.) Analyte->Stress HPLC HPLC Analysis (Method A) Analyte->HPLC Degradants Degradation Products Stress->Degradants Degradants->HPLC Result Peak Resolution Check (Resolution > 2.0) HPLC->Result Pass Method is Specific & Stability-Indicating Result->Pass Yes Fail Method is Not Specific (Modify & Re-evaluate) Result->Fail No

Caption: Logical diagram for a forced degradation study to establish specificity.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response. The range is the concentration interval over which this relationship holds true with acceptable accuracy and precision.[5][11][13] This is crucial for accurately quantifying the analyte, whether for assay (potency) or impurity analysis.

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL.

  • Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For an assay method, a typical range is 80% to 120% of the target concentration (e.g., if the target is 0.1 mg/mL, prepare standards at 0.08, 0.09, 0.10, 0.11, and 0.12 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be close to zero (not significantly different from the origin).

    • The data points should not show any significant deviation from the line of best fit upon visual inspection.

Hypothetical Linearity Data (Method A):

Concentration (mg/mL)Avg. Peak Area (n=3)
0.08798500
0.09901200
0.101005000
0.111102300
0.121206500
Regression Results Value
Slope 10,045,000
Y-Intercept 1,500
Correlation (r²) 0.9998
Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[14][15] It is typically assessed through recovery studies using a spiked placebo, which mimics the final product matrix and ensures that excipients do not interfere with the quantification.

Experimental Protocol:

  • Spiked Samples: Prepare a placebo mixture. Spike the placebo with the this compound stock solution to create samples at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare each level in triplicate.

  • Analysis: Analyze all nine samples using the validated HPLC method.

  • Calculation: Determine the concentration of each sample using the linearity curve and calculate the percent recovery: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

    • The Relative Standard Deviation (%RSD) for the replicate preparations should not exceed 2.0%.

Hypothetical Accuracy Data (Method A):

LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80% (n=3)0.0800.079599.4%
100% (n=3)0.1000.1008100.8%
120% (n=3)0.1200.119299.3%
Overall Mean Recovery 99.8%
Precision

Expertise & Experience: Precision reflects the random error of a method and is expressed as the closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5][14]

A. Repeatability (Intra-Assay Precision) This assesses precision over a short time interval under the same conditions.

Experimental Protocol:

  • Prepare six independent samples of this compound at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the mean, standard deviation, and %RSD of the results.

  • Acceptance Criterion: %RSD ≤ 1.0%.

B. Intermediate Precision (Ruggedness) This assesses variations within the same laboratory, such as different days, analysts, or instruments.

Experimental Protocol:

  • A second analyst, on a different day and/or using a different HPLC system, repeats the repeatability protocol (prepare and analyze six new samples).

  • Calculate the %RSD for the second set of data.

  • Combine the data from both sets (12 samples total) and calculate the cumulative %RSD.

  • Acceptance Criteria:

    • %RSD for the second set ≤ 1.0%.

    • Cumulative %RSD for the combined data ≤ 2.0%.

Hypothetical Precision Data (Method A):

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Combined (n=12)
Mean Assay (%) 100.399.8100.05
Std. Deviation 0.450.520.55
% RSD 0.45% 0.52% 0.55%
Limits of Detection (LOD) and Quantitation (LOQ)

Expertise & Experience: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[13] These are critical for impurity analysis.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in a region surrounding the expected retention time of the analyte.

  • Estimate LOD/LOQ: Prepare and inject progressively more dilute solutions of this compound.

  • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm LOQ: Inject the solution at the LOQ concentration six times and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

Hypothetical LOD/LOQ Data (Method A):

ParameterConcentration (µg/mL)S/N RatioPrecision (%RSD, n=6)
LOD 0.05~3:1N/A
LOQ 0.15~10:14.5%
Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of a method when subjected to small, deliberate changes in its parameters.[13][16] This provides confidence that the method will perform consistently during routine use.

Experimental Protocol:

  • Prepare a system suitability solution and a standard sample solution.

  • Analyze the samples while making the following deliberate variations to Method A parameters (one variation at a time):

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase pH: ± 0.2 units (for the aqueous component)

  • Evaluation: Assess the impact of these changes on key system suitability parameters like retention time, tailing factor, and resolution from the nearest impurity.

  • Acceptance Criteria:

    • System suitability parameters must remain within acceptable limits for all tested variations.

    • The assay result of the standard should not significantly change.

Hypothetical Robustness Data (Method A):

Varied ParameterRetention Time (min)Tailing FactorResolution (from nearest peak)
Nominal (1.0 mL/min, 30°C) 8.521.13.5
Flow Rate: 0.9 mL/min9.451.13.6
Flow Rate: 1.1 mL/min7.731.13.4
Temp: 25 °C8.751.23.3
Temp: 35 °C8.311.13.6

System Suitability Testing (SST)

Trustworthiness: Before any samples are analyzed in a routine setting, a System Suitability Test must be performed. This is a self-validating check to ensure the entire system (HPLC, column, mobile phase) is performing adequately on that specific day.[17][18]

Protocol:

  • Inject a standard solution five or six times consecutively.

  • Calculate the %RSD, tailing factor, and theoretical plates for the analyte peak.

  • Acceptance Criteria (Typical):

    • %RSD of Peak Area: ≤ 1.0%

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

Caption: Interrelationship of core quantitative validation parameters.

Conclusion

The analytical validation of an HPLC method for this compound is a comprehensive process that establishes the method's scientific soundness and suitability for its intended purpose. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, laboratories can ensure the generation of high-quality, reliable data. The proposed reversed-phase Method A demonstrates a robust framework that, when subjected to the validation protocols detailed in this guide, can be confidently deployed for quality control and stability studies in a regulated pharmaceutical environment. This rigorous, evidence-based approach underpins the integrity of the entire drug development lifecycle.

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • AAPS. (2022, October 21).
  • Pharmaguideline. (2024, December 11).
  • Agilent.
  • U.S. Food and Drug Administration. (2015, July).
  • ECA Academy.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • U.S. Pharmacopeia. (2021, November 19).
  • SlideShare.
  • SIELC Technologies. Separation of Thiochroman-4-one on Newcrom R1 HPLC column.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • ProPharma. (2024, June 25).
  • Shimadzu Corporation. (2022, March 3).
  • Chromatography Online.
  • Schronk, L. R., Grigsby, R. D., & Hanks, A. R. (1981). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Taylor & Francis Online. (2007, April 20).
  • Oxford Academic. (1981). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
  • AMS Biopharma. (2025, July 22).
  • ResearchGate. Separation of a mixture of aromatic heterocycles in RP HPLC on supercrosslinked polystyrene.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube.
  • International Council for Harmonisation. (2023, November 30).
  • Welch Materials. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IJARSCT. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11).
  • World Journal of Pharmaceutical Research. (2021).
  • National Institutes of Health.
  • PubChem. This compound.
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
  • SIELC Technologies.

Sources

bioisosteric replacement of Chroman-4-ol with Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Bioisosteric Replacement of Chroman-4-ol with Thiochroman-4-ol for Medicinal Chemists

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Among the myriad of strategies employed, bioisosteric replacement stands out as a powerful tool for fine-tuning the physicochemical and biological properties of a molecule. This guide provides a comprehensive comparison of Chroman-4-ol and its sulfur-containing bioisostere, this compound, offering insights into the nuanced effects of this substitution on synthesis, metabolic stability, and biological activity.

The replacement of an oxygen atom with a sulfur atom, a classic isosteric substitution, can induce significant changes in a molecule's properties. Sulfur is larger, less electronegative, more polarizable, and has available d-orbitals compared to oxygen. These fundamental differences can impact everything from molecular conformation and lipophilicity to metabolic pathways and target interactions. Understanding these effects is paramount for the rational design of novel therapeutics.

Comparative Synthesis of Chroman-4-ol and this compound

The synthetic routes to Chroman-4-ol and this compound, while analogous in their core logic, present distinct experimental considerations. The choice of starting materials and reaction conditions is dictated by the differing reactivity of the heteroatom.

Synthesis of Chroman-4-ol

A common and efficient method for the synthesis of Chroman-4-ol involves the intramolecular oxa-Michael addition of a phenol to an α,β-unsaturated ketone.

Experimental Protocol:

  • Starting Material: 2'-Hydroxychalcone or a related derivative.

  • Cyclization: The chalcone is treated with a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.

  • Reaction Mechanism: The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the β-carbon of the enone system in an intramolecular fashion.

  • Work-up: Subsequent acidification and purification, typically by column chromatography, yield the desired Chroman-4-one.

  • Reduction: The final step involves the reduction of the ketone to the corresponding alcohol using a reducing agent like sodium borohydride in methanol.

Causality Behind Experimental Choices: The use of a base is critical to generate the phenoxide, which is a much stronger nucleophile than the neutral phenol. The choice of a mild reducing agent like sodium borohydride is to selectively reduce the ketone without affecting other potentially reducible functional groups.

Synthesis of this compound

The synthesis of this compound often commences from thiophenol and involves a tandem Michael addition and Friedel-Crafts acylation/cyclization.

Experimental Protocol:

  • Starting Materials: Thiophenol and an α,β-unsaturated acid, such as acrylic acid or crotonic acid.

  • Michael Addition: The thiophenol undergoes a Michael addition to the α,β-unsaturated acid, typically catalyzed by a base.

  • Cyclization: The resulting thioether is then subjected to an intramolecular Friedel-Crafts acylation using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. This step forms the Thiochroman-4-one ring system.

  • Reduction: Similar to the chroman synthesis, the Thiochroman-4-one is reduced to this compound using a reducing agent like sodium borohydride.

Causality Behind Experimental Choices: The strong acid catalyst in the cyclization step is necessary to activate the carboxylic acid for the electrophilic aromatic substitution reaction on the electron-rich thiophene ring. The high reactivity of the thiol group in the Michael addition allows for efficient formation of the thioether intermediate.

Physicochemical Properties: A Comparative Analysis

The substitution of oxygen with sulfur imparts measurable changes in the physicochemical properties of the scaffold, which can have profound implications for its pharmacokinetic profile.

PropertyChroman-4-olThis compoundRationale for Difference
Molecular Weight LowerHigherSulfur has a higher atomic weight than oxygen.
Lipophilicity (cLogP) Generally LowerGenerally HigherSulfur is less electronegative and more polarizable than oxygen, leading to a slight increase in lipophilicity.
pKa (of the 4-hydroxyl group) Slightly HigherSlightly LowerThe electron-donating character of the sulfur atom can influence the acidity of the hydroxyl group.
Dipole Moment Generally HigherGenerally LowerThe C-S-C bond angle in the thiochroman ring is typically smaller than the C-O-C angle in the chroman ring, and the C-S bond is less polar than the C-O bond, which can result in a lower overall dipole moment.

Metabolic Stability and Pharmacokinetics

The bioisosteric switch from oxygen to sulfur can significantly alter the metabolic fate of a molecule. The ether linkage in the chroman scaffold can be susceptible to O-dealkylation, whereas the thioether in the thiochroman scaffold is more prone to oxidation to the corresponding sulfoxide and sulfone.

Experimental Workflow for Comparative Metabolic Stability:

Caption: Workflow for assessing metabolic stability.

The thioether moiety in thiochroman derivatives can undergo facile S-oxidation to form sulfoxides and sulfones. While this may represent a metabolic liability, in some instances, these oxidized metabolites can exhibit retained or even enhanced biological activity. Conversely, the ether linkage in chromans is generally more stable to oxidative metabolism.

Impact on Biological Activity and Target Engagement

The subtle changes in geometry, electronics, and hydrogen bonding capacity upon switching from a chroman to a thiochroman scaffold can have a significant impact on target binding affinity and selectivity.

Key Considerations:

  • Conformational Changes: The longer C-S bond length compared to the C-O bond and the different bond angles can alter the overall conformation of the molecule, potentially leading to a better or worse fit within a protein binding pocket.

  • Hydrogen Bonding: The oxygen atom of the chroman ring can act as a hydrogen bond acceptor. The sulfur atom in the thiochroman ring is a much weaker hydrogen bond acceptor. This difference can be critical if the heteroatom is involved in a key interaction with the target protein.

  • Aromatic Interactions: The sulfur atom can participate in cation-π and other non-covalent interactions, which may differ from those of the oxygen atom.

Case Study: A Hypothetical Example

Consider a Chroman-4-ol derivative with moderate inhibitory activity against a hypothetical kinase. Upon bioisosteric replacement with the this compound analogue, the following outcomes could be envisaged:

DerivativeKinase IC50 (nM)In Vitro t½ (min)Rationale
Chroman-4-ol 5030The chroman oxygen acts as a hydrogen bond acceptor with a key residue in the kinase hinge region.
This compound 20090The loss of the hydrogen bond with the hinge region reduces potency. However, the thioether is less susceptible to the primary metabolic pathway, leading to increased metabolic stability.
This compound Sulfoxide 25>120The sulfoxide metabolite unexpectedly forms a strong hydrogen bond with the hinge region, recovering and even improving potency. The oxidized metabolite is highly stable.

This hypothetical case illustrates the complex interplay between structure, activity, and metabolism that must be considered when making bioisosteric replacements.

Logical Relationship of Bioisosteric Replacement

G cluster_scaffolds Bioisosteric Scaffolds cluster_properties Physicochemical & Biological Properties cluster_outcomes Drug Discovery Outcomes Chroman Chroman-4-ol Synthesis Synthetic Route Chroman->Synthesis PhysChem Physicochemical Properties (logP, pKa) Chroman->PhysChem Metabolism Metabolic Stability Chroman->Metabolism Activity Biological Activity Chroman->Activity Thiochroman This compound Thiochroman->Synthesis Thiochroman->PhysChem Thiochroman->Metabolism Thiochroman->Activity PK Pharmacokinetics PhysChem->PK Metabolism->PK Tox Toxicology Metabolism->Tox PD Pharmacodynamics Activity->PD PK->PD

Caption: Interplay of bioisosterism and drug properties.

Conclusion

The is a valuable strategy in the medicinal chemist's toolbox. It is not a simple "like-for-like" substitution, but rather a nuanced modification that can profoundly impact a molecule's synthetic accessibility, physicochemical properties, metabolic fate, and biological activity. A thorough understanding of the fundamental differences between oxygen and sulfur is essential for leveraging this bioisosteric pair to rationally design drug candidates with improved pharmacological profiles. The insights and experimental frameworks provided in this guide serve as a foundation for researchers to make informed decisions in their drug discovery programs.

A Comparative Guide to Confirming the Absolute Configuration of Chiral Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of stereoselective synthesis and understanding structure-activity relationships (SAR). The biological activity of enantiomers can differ significantly, with one providing a therapeutic effect while the other might be inactive or even toxic.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for confirming the absolute configuration of chiral thiochroman-4-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to guide your analytical strategy.

The Challenge: Stereochemistry of this compound

This compound possesses a single stereocenter at the C4 position, giving rise to two enantiomers, (R)-thiochroman-4-ol and (S)-thiochroman-4-ol. The hydroxyl group at this position is a key site for further chemical modification, making the determination of its absolute stereochemistry critical for the development of enantiomerically pure derivatives. This guide will compare three orthogonal and powerful techniques: X-ray Crystallography, NMR Spectroscopy via Mosher's Ester Analysis, and Vibrational Circular Dichroism (VCD).

Comparison of Key Methods

The choice of method for determining absolute configuration is dictated by factors such as the physical state of the sample, the quantity available, the presence of suitable functional groups, and access to instrumentation.

FeatureX-ray Crystallography (Anomalous Dispersion)NMR Spectroscopy (Mosher's Ester Analysis)Vibrational Circular Dichroism (VCD)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[2][3][4]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[5][6][7][8]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10][11]
Sample Requirement High-quality single crystal (microgram to milligram scale).[12][13]1-5 mg per diastereomeric ester.[13]1-10 mg in solution.[13]
Key Prerequisite Ability to grow a suitable single crystal.Derivatizable hydroxyl group.IR active vibrational modes.
Experimental Time Days to weeks (crystal growth dependent).[13]4-6 hours over 1-2 days.[5][7][8]Hours to a day.[13]
Confidence Level High (often considered the "gold standard").[1]High, assuming clear and consistent chemical shift differences.High, with strong correlation to computational data.[1]
Primary Output 3D molecular structure, Flack parameter.[13][14]Δδ (δS - δR) values for diastereomers.[13]Experimental and calculated VCD spectra.

X-ray Crystallography: The Definitive, but Conditional, Answer

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[15] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. When the X-ray energy is near the absorption edge of an atom, the phase of the scattered X-rays is altered, leading to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l).[3] This effect, known as anomalous dispersion, allows for the direct determination of the absolute structure.

Experimental Workflow & Causality

The workflow for X-ray crystallography is contingent on obtaining a high-quality single crystal. For this compound, which may be an oil or a low-melting solid, this can be the most significant hurdle.

xray_workflow cluster_prep Crystal Growth cluster_analysis Diffraction & Analysis Enantiopure_Sample Enantiopure this compound Screening Screen Crystallization Conditions (Solvents, Temperature, etc.) Enantiopure_Sample->Screening Crystal Obtain High-Quality Single Crystal Screening->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Structure_Solution Structure Solution & Refinement Diffraction->Structure_Solution Flack_Parameter Determine Flack Parameter Structure_Solution->Flack_Parameter Absolute_Config Assign Absolute Configuration Flack_Parameter->Absolute_Config

Caption: X-ray Crystallography workflow for absolute configuration determination.

Why this approach is self-validating: The result of a successful X-ray crystallographic analysis is a refined three-dimensional model of the molecule. The absolute configuration is determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.[14] A low standard uncertainty on the Flack parameter provides high confidence in the assignment.

Advantages and Limitations:
  • Advantage: Provides a complete and unambiguous 3D structure, considered the definitive proof of absolute configuration.

  • Limitation: The primary bottleneck is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain, especially for molecules that are oils or have low melting points.[1][10]

NMR Spectroscopy: The Mosher's Ester Analysis

For chiral secondary alcohols like this compound, Mosher's ester analysis is a widely used and reliable NMR-based method for deducing the absolute configuration.[5][7][8] The method involves derivatizing the alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[5][8] These diastereomers exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[6]

Experimental Protocol: Mosher's Ester Analysis of this compound
  • Preparation of (R)- and (S)-MTPA Esters:

    • Divide the enantiomerically enriched this compound sample into two portions.

    • React one portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (R)-thiochroman-4-yl (S)-MTPA ester.

    • React the second portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) to form the (R)-thiochroman-4-yl (R)-MTPA ester. Note: If the starting alcohol is the (S)-enantiomer, the corresponding (S,S) and (S,R) diastereomers will be formed.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Carefully assign the proton signals for the groups surrounding the stereocenter in both spectra. 2D NMR techniques (COSY, HSQC) can aid in unambiguous assignment.[6]

  • Data Interpretation:

    • Calculate the difference in chemical shifts (Δδ) for each assigned proton by subtracting the chemical shift in the (R)-MTPA ester spectrum from that in the (S)-MTPA ester spectrum (Δδ = δS - δR).[16]

    • Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the original alcohol.[5][7][16]

mosher_logic cluster_model Mosher's Model Interpretation Model Conformational Model of MTPA Ester Delta_Values Calculate Δδ = δS - δR Model->Delta_Values Assignment Assign Protons to Shielded/Deshielded Regions Delta_Values->Assignment Configuration Deduce Absolute Configuration Assignment->Configuration

Caption: Logic flow for interpreting Mosher's ester analysis data.

Hypothetical Data for (R)-Thiochroman-4-ol MTPA Esters
Protonδ ((R,S)-ester) (ppm)δ ((R,R)-ester) (ppm)Δδ (δS - δR) (ppm)Inferred Position relative to Phenyl Group
H-3a3.153.25-0.10Right Side
H-3b2.903.05-0.15Right Side
H-2a2.752.80-0.05Right Side
H-57.207.10+0.10Left Side
H-87.507.42+0.08Left Side

Why this approach is self-validating: The consistency of the signs of the Δδ values for multiple protons on either side of the stereocenter provides a high degree of confidence in the assignment. Inconsistent or random Δδ values would indicate a failure of the model, possibly due to conformational flexibility not accounted for by the standard Mosher model.

Vibrational Circular Dichroism (VCD): A Powerful Solution-Phase Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][11] Since enantiomers have VCD spectra of equal magnitude but opposite sign, this technique is exquisitely sensitive to absolute configuration.[9] Modern VCD analysis involves comparing the experimental VCD spectrum of the analyte in solution with a theoretically predicted spectrum generated by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[1][11] A match between the experimental and calculated spectra confirms the absolute configuration.[1]

Experimental and Computational Workflow

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction Sample_Prep Dissolve this compound in suitable solvent (e.g., CDCl3) VCD_Measurement Acquire Experimental VCD and IR Spectra Sample_Prep->VCD_Measurement Compare Compare Experimental and Calculated Spectra VCD_Measurement->Compare Conformational_Search Perform Conformational Search for one enantiomer (e.g., R) DFT_Calculation DFT Calculations for each conformer (Geometry Optimization & VCD Spectrum) Conformational_Search->DFT_Calculation Boltzmann_Avg Generate Boltzmann-Averaged Calculated VCD Spectrum DFT_Calculation->Boltzmann_Avg Boltzmann_Avg->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Integrated experimental and computational workflow for VCD analysis.

Data Interpretation

The absolute configuration is assigned by visually comparing the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., the R-enantiomer).

  • If the spectra match: The sample has the R-configuration.

  • If the spectra are mirror images: The sample has the S-configuration.

  • If there is no correlation: The computational model may be inadequate, or there might be issues with the experimental data.

This method was successfully used to re-examine and definitively assign the absolute configuration of the chiral sulfoxide 1-thiochromanone S-oxide as R(-)/S(+), highlighting its utility for this class of compounds.[17]

Why this approach is self-validating: The richness of the VCD spectrum, with multiple positive and negative bands across a wide spectral range, provides numerous data points for comparison. A high degree of correlation across the entire spectrum between the experimental and calculated data lends strong support to the configurational assignment.

Conclusion and Recommendation

The determination of the absolute configuration of chiral this compound can be approached with a high degree of confidence using several advanced analytical techniques.

  • X-ray Crystallography is the ultimate arbiter, providing an unambiguous 3D structure. If a high-quality single crystal can be obtained, this method should be pursued for a definitive assignment.

  • Mosher's Ester Analysis is a robust and accessible NMR-based method that is highly suitable for this compound. It is often the first choice when crystallization is unsuccessful and provides reliable results with careful execution and interpretation.

  • Vibrational Circular Dichroism offers a powerful alternative that does not require crystallization or chemical derivatization.[1] Its strength lies in the direct comparison of a solution-phase measurement with a high-level theoretical calculation, making it an increasingly popular choice in pharmaceutical development.[1][18]

For a comprehensive and irrefutable assignment, particularly within a regulatory context, employing two orthogonal methods (e.g., Mosher's analysis and VCD, or X-ray crystallography if possible) is highly recommended. This dual-validation approach provides the highest level of scientific rigor and confidence in the assigned absolute configuration of your chiral this compound.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
  • Spectroscopy Europe. (n.d.).
  • American Laboratory. (2010).
  • Diedrich, C., & Grimme, S. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC 2 -Symmetric Annelated Heptathiophene and a D 2. The Journal of Physical Chemistry A, 107(15), 2524–2529. [Link]
  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. [Link]
  • Wikipedia. (n.d.).
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Petrovic, A. G., Polavarapu, P. L., & Drabowicz, J. (2002). Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-thiochromanone S-oxide. Chirality, 14(5), 400-406. [Link]
  • Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 696-713. [Link]
  • Royal Society of Chemistry. (2024).
  • Wenzel, T. J. (2018).
  • Creative Biostructure. (n.d.).
  • Chem LibreTexts. (2020).
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Rzepa, H. S. (2012). How do I determine the absolute configuration experimentally?. Chemistry Stack Exchange. [Link]
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiochroman-4-ol is a crucial heterocyclic intermediate in the synthesis of various biologically active compounds and specialized chemical agents. Its core structure, featuring a sulfur-containing benzothiopyran ring, is a recognized privileged scaffold in medicinal chemistry. This guide provides an in-depth comparison of the primary synthetic strategies to access this compound, focusing on the reduction of Thiochroman-4-one and the construction of the heterocyclic ring via intramolecular cyclization. We will analyze these routes based on yield, scalability, safety, and the mechanistic principles that govern them, providing researchers with the critical insights needed to select the optimal pathway for their specific application.

Introduction to this compound

The thiochroman framework is a bioisosteric analogue of the naturally abundant chroman ring system, where the oxygen atom is replaced by sulfur. This substitution significantly alters the molecule's electronic properties and lipophilicity, often leading to unique pharmacological profiles.[1] Thiochroman derivatives have demonstrated a wide array of biological activities, including potential as antileishmanial, anticancer, and antimicrobial agents.[2][3] this compound serves as a key precursor, allowing for further functionalization at the C4 position to generate a diverse library of therapeutic candidates. The efficiency and practicality of its synthesis are therefore of paramount importance to drug development and organic synthesis professionals.

Visualizing the Synthetic Landscape

The synthetic approaches to this compound can be broadly categorized into two main strategies, each with distinct starting points and key transformations.

Thiochroman_4_ol_Synthesis cluster_0 Route B: Ring Construction cluster_1 Route A: Functional Group Interconversion Start1 Thiophenol + α,β-Unsaturated Acid or β-Halopropionic Acid Intermediate1 3-(Phenylthio)propanoic Acid Start1->Intermediate1 Nucleophilic Addition/ Substitution Thiochromanone Thiochroman-4-one (Key Intermediate) Intermediate1->Thiochromanone Route B: Intramolecular Friedel-Crafts Acylation Thiochromanol This compound (Target Molecule) Thiochromanone->Thiochromanol Route A: Ketone Reduction

Caption: Major synthetic pathways to this compound.

Route A: Reduction of Thiochroman-4-one

This is arguably the most direct and widely employed method for synthesizing this compound, contingent on the commercial availability or straightforward preparation of the precursor, Thiochroman-4-one.[4] The core of this strategy is the reduction of a ketone to a secondary alcohol. The choice of reducing agent is critical and dictates the reaction conditions, selectivity, and safety profile.

Method A1: Sodium Borohydride (NaBH₄) Reduction

Mechanistic Insight: Sodium borohydride is a mild and selective reducing agent. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of Thiochroman-4-one. The resulting alkoxide is subsequently protonated, typically by the alcoholic solvent or an aqueous workup, to yield the final alcohol. Its selectivity for aldehydes and ketones over esters and amides makes it a workhorse in organic synthesis.

Advantages:

  • Safety and Simplicity: NaBH₄ is relatively stable in air and can be handled safely in standard laboratory settings. Reactions are typically run in protic solvents like methanol or ethanol at room temperature.

  • High Yields: This method consistently provides excellent yields of this compound.

  • Cost-Effectiveness: Sodium borohydride is an inexpensive and readily available reagent.

Disadvantages:

  • Limited for Large-Scale Synthesis: The generation of hydrogen gas during workup and the need for solvent extraction can pose challenges for industrial-scale production.

Method A2: Catalytic Hydrogenation

Mechanistic Insight: This method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The ketone is adsorbed onto the surface of the metal catalyst, where the C=O double bond is catalytically reduced by activated hydrogen atoms.

Advantages:

  • Scalability: Catalytic hydrogenation is a highly efficient and clean method, well-suited for large-scale industrial synthesis. The catalyst can often be recovered and reused.[5]

  • Atom Economy: The only byproduct is typically water, making it an environmentally friendly option.

  • Stereocontrol: With the use of chiral catalysts, asymmetric hydrogenation can be achieved to produce specific enantiomers of this compound, which is critical for pharmaceutical applications.[6]

Disadvantages:

  • Specialized Equipment: Requires high-pressure hydrogenation apparatus.

  • Catalyst Cost and Safety: Precious metal catalysts can be expensive, and handling hydrogen gas requires stringent safety protocols. Raney Nickel is pyrophoric.

Route B: Intramolecular Cyclization to Form the Thiochroman Core

Mechanistic Insight: The key step is an intramolecular Friedel-Crafts acylation.[2] The 3-(phenylthio)propanoic acid is first converted to a more reactive acylating agent, such as an acyl chloride or a mixed anhydride. In the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA), the aromatic ring acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to ring closure. The resulting Thiochroman-4-one is then reduced in a subsequent step as described in Route A.

Recent advancements have described one-pot procedures that combine the cyclization and a subsequent dehydrogenation to yield thiochromen-4-ones, which can then be reduced.[7][8][9]

Advantages:

  • Versatility: This route allows for the synthesis of a wide range of substituted Thiochroman-4-ols by simply starting with appropriately substituted thiophenols or propanoic acid derivatives.[2]

  • Convergent Synthesis: It provides a convergent approach to the target molecule's core structure.

Disadvantages:

  • Multi-step Process: This route involves at least two distinct chemical transformations (cyclization and reduction), potentially lowering the overall yield.

  • Harsh Conditions: Classical Friedel-Crafts reactions often require stoichiometric amounts of strong, corrosive acids and anhydrous conditions, which can be challenging to manage on a large scale.

  • Regioselectivity: For substituted thiophenols, the cyclization may lead to mixtures of regioisomers.

Comparative Data Summary

ParameterRoute A1 (NaBH₄ Reduction)Route A2 (Catalytic Hydrogenation)Route B (Cyclization then Reduction)
Starting Material Thiochroman-4-oneThiochroman-4-oneThiophenol & Propanoic Acid Derivative
Key Reaction Ketone ReductionCatalytic Ketone ReductionFriedel-Crafts Acylation
Typical Yield >90%>95%50-80% (overall, two steps)[2]
Number of Steps 112 or more
Scalability Good for Lab ScaleExcellent for Industrial ScaleModerate
Key Reagents NaBH₄, MeOH/EtOHH₂, Pd/C, PtO₂, or Raney-NiPPA, AlCl₃, SOCl₂
Safety Concerns Flammable solventsHigh-pressure H₂, pyrophoric catalystsStrong acids, corrosive reagents

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via NaBH₄ Reduction (Route A1)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Thiochroman-4-one (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.

  • Reduction: While stirring, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution (pH ~7).

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Thiochroman-4-one via Intramolecular Cyclization (Precursor for Route A)
  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Acid Catalyst: Charge the flask with polyphosphoric acid (PPA) (10x the weight of the starting material) and heat to 80-90 °C with stirring.

  • Addition: Add 3-(phenylthio)propanoic acid (1.0 eq) dropwise to the hot PPA over 30 minutes. The solution will become viscous and change color.

  • Reaction: Maintain the reaction at 90-100 °C for 2-3 hours. Monitor the reaction by TLC (a sample can be taken, quenched in ice water, and extracted for analysis).

  • Quenching: After completion, allow the mixture to cool slightly and pour it carefully onto a large volume of crushed ice with vigorous stirring.

  • Workup: A precipitate of crude Thiochroman-4-one will form. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a saturated sodium bicarbonate solution until the filtrate is neutral.

  • Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Thiochroman-4-one, which can then be used in Protocol 1.

Conclusion

The choice between the synthetic routes to this compound is largely dictated by the specific needs of the researcher.

  • For rapid, high-yield, lab-scale synthesis where Thiochroman-4-one is available, the Sodium Borohydride Reduction (Route A1) is the superior choice due to its simplicity, safety, and efficiency.

  • For large-scale industrial production , Catalytic Hydrogenation (Route A2) is the most viable method, offering high atom economy and scalability, provided the necessary high-pressure equipment is available.

  • When synthesizing novel analogues or when the ketone precursor is unavailable , the Intramolecular Cyclization (Route B) is the essential strategy. While it involves more steps and potentially harsher conditions, its versatility in creating diverse structures from basic building blocks is unmatched.

By understanding the causality behind each experimental choice—from the selection of a mild reducing agent like NaBH₄ to the use of a powerful dehydrating agent like PPA for cyclization—scientists can confidently select and optimize the synthetic pathway that best aligns with their research and development goals.

References

  • Lopez-Cadenas, C., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2085.
  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives. [Figure].
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163.
  • A reliable manufacturer in China. (n.d.). The Role of THIOCHROMAN-4-ONE in Modern Chemical Synthesis.
  • Bossert, F., & Gönnert, R. (1969). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Arzneimittel-Forschung, 19(11), 1830-1832.
  • Wang, Y., et al. (2024). Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. Organic Letters.
  • Block, E., et al. (1982). Preparation of Thiochromans via Thermal Cyclization. Journal of Organic Chemistry, 47(1), 113-121.
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5)*.
  • Kumar, R., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821-3823.
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org.
  • ResearchGate. (n.d.). Structure activity relationships of thiochroman-4-one derivatives.
  • Guo, F., et al. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Catalysts, 13(4), 725.
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5)*.
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives [v2]. Preprints.org.
  • D'Oca, M. G. M., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19068-19093.
  • Afanasiev, P., et al. (2018). Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Catalysis Science & Technology, 8(1), 33-54.
  • Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry (Basel), 7(5)*.

Sources

A Researcher's Guide to Comparing the Cytotoxicity of Thiochroman-4-ol and its Sulfone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cytotoxic profiles of Thiochroman-4-ol and its sulfone derivative. Given the limited publicly available comparative data on these specific compounds, this document serves as a detailed methodological blueprint. It outlines the necessary experimental protocols, data analysis techniques, and mechanistic considerations to empower researchers to generate reliable and reproducible results in their own laboratories.

Introduction: The Importance of Metabolite Cytotoxicity Screening

This compound is a heterocyclic compound containing a thioether moiety. In drug development, it is crucial to not only assess the biological activity of a parent compound but also that of its major metabolites. The oxidation of thioethers to sulfoxides and subsequently to sulfones is a common metabolic pathway in vivo.[1][2] This biotransformation can significantly alter the physicochemical properties of a molecule, including its polarity, solubility, and ability to interact with biological targets, thereby modulating its efficacy and toxicity.[3]

The sulfone derivative of this compound, formed by the oxidation of the sulfur atom, may exhibit a cytotoxic profile that is distinct from the parent alcohol. For instance, studies on other compounds have shown that sulfone metabolites can sometimes be more toxic than the parent drug.[4][5] Therefore, a direct comparison of the cytotoxicity of this compound and its sulfone derivative is essential for a comprehensive preclinical safety assessment. This guide will focus on the use of the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[6]

Experimental Design and Protocols

A robust comparison of cytotoxicity requires a well-designed experimental plan and meticulous execution of protocols. This section details the steps for conducting a comparative cytotoxicity study using the MTT assay.

Materials and Reagents
  • Cell Line: A suitable human cell line should be chosen based on the therapeutic target or potential off-target tissues. For general cytotoxicity screening, cell lines such as HeLa (cervical cancer), A549 (lung cancer), or HepG2 (liver cancer) are commonly used.

  • This compound and this compound sulfone: High-purity compounds are essential for accurate results.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Typically prepared as a 5 mg/mL stock solution in PBS.

  • Solubilization Solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Experimental Workflow

The following diagram outlines the key steps in the comparative cytotoxicity assay.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture & Seeding (e.g., 5x10³ cells/well) compound_prep 2. Compound Preparation (Serial dilutions of this compound & its sulfone) treatment 3. Cell Treatment (Add compound dilutions to wells) compound_prep->treatment incubation 4. Incubation (24, 48, or 72 hours at 37°C, 5% CO₂) treatment->incubation mtt_add 5. Add MTT Reagent (Incubate for 2-4 hours) incubation->mtt_add solubilize 6. Solubilize Formazan (Add DMSO or SDS solution) mtt_add->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 8. Calculate % Cell Viability read_absorbance->calc_viability dose_response 9. Generate Dose-Response Curves calc_viability->dose_response ic50 10. Determine IC₅₀ Values dose_response->ic50

Caption: Workflow for comparing the cytotoxicity of this compound and its sulfone derivative.

Detailed Step-by-Step Protocol (MTT Assay)
  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize the cells, count them, and dilute to the desired seeding density in fresh culture medium. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound and its sulfone derivative in DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • After the 24-hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include untreated control wells with medium containing the same percentage of DMSO as the treated wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Data Analysis and Presentation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Dose-Response Curves and IC₅₀ Determination

The relationship between the compound concentration and cell viability is visualized by plotting the percentage of cell viability against the logarithm of the compound concentration. This typically generates a sigmoidal dose-response curve.[9]

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this curve. It represents the concentration of a compound that is required to inhibit the metabolic activity of 50% of the cell population.[9][10] The IC₅₀ value is a quantitative measure of a compound's cytotoxicity. A lower IC₅₀ value indicates higher cytotoxicity.

Software such as GraphPad Prism, Origin, or even Microsoft Excel with a non-linear regression add-in can be used to fit the data to a dose-response curve and calculate the IC₅₀ value.[9][10][11]

Data Presentation

The results should be presented in a clear and concise manner. A table summarizing the IC₅₀ values for both compounds across different cell lines and incubation times is highly recommended for easy comparison.

Example Data Table:

CompoundCell LineIncubation Time (h)IC₅₀ (µM) ± SD
This compoundA54924[Insert Value]
48[Insert Value]
This compound sulfoneA54924[Insert Value]
48[Insert Value]
This compoundHepG224[Insert Value]
48[Insert Value]
This compound sulfoneHepG224[Insert Value]
48[Insert Value]

Mechanistic Considerations and Discussion

Observed differences in the IC₅₀ values between this compound and its sulfone derivative can be attributed to several factors related to their chemical structures.

G cluster_parent This compound cluster_metabolism Metabolic Oxidation cluster_sulfone This compound sulfone parent oxidation [O] parent->oxidation sulfone oxidation->sulfone

Caption: Metabolic oxidation of this compound to its sulfone derivative.

  • Polarity and Cell Permeability: The addition of two oxygen atoms to the sulfur moiety to form the sulfone group significantly increases the polarity of the molecule. This change can affect its ability to cross the lipid bilayer of the cell membrane, potentially leading to altered intracellular concentrations and, consequently, different cytotoxic effects.

  • Interaction with Molecular Targets: The change in the electronic properties and steric bulk of the sulfur center upon oxidation can influence the compound's binding affinity to intracellular targets. Thiochromanone derivatives have been investigated for their anticancer activities, and structural modifications are known to impact their efficacy.[12][13]

  • Induction of Apoptosis: Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. Studies on sulindac, another sulfur-containing drug, have shown that both its sulfide and sulfone metabolites can induce apoptosis in cancer cells, suggesting this could be a relevant mechanism to investigate for thiochroman derivatives as well.[14]

  • Oxidative Stress: The metabolic state of the cell can influence the toxicity of a compound. In some cases, metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4][5]

Further experiments, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and measurement of intracellular ROS levels, can provide deeper insights into the mechanisms underlying any observed differences in cytotoxicity.

Conclusion

A direct, side-by-side comparison of the cytotoxicity of this compound and its sulfone derivative is a critical step in understanding the complete toxicological profile of the parent compound. By following the detailed experimental and analytical framework presented in this guide, researchers can generate high-quality, reliable data to inform preclinical safety assessments and guide further drug development efforts. The principles and protocols outlined herein are foundational for a thorough investigation into the structure-activity relationships of this and other related series of compounds.

References

  • Assay Genie. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Zhao, Y., et al. (2014). Cytotoxic effect of three novel thiochromanone derivatives on tumor cell in vitro and underlying mechanism. Global Advanced Research Journal of Medicine and Medical Sciences, 3(9), 240-250.
  • Science Gateway. (n.d.). How to calculate IC50.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting.
  • Yurttaş, L., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063-1072.
  • YouTube. (2013, July 10). EC50 and IC50 Determination in Excel.
  • Xu, H., et al. (2024). Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes. Archives of Toxicology, 98(1), 329-342.
  • RSC Medicinal Chemistry. (2025, March 24). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.
  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097.
  • Sestak, V., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11685.
  • ResearchGate. (2024, January 3). Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes | Request PDF.
  • ResearchGate. (n.d.). Structure activity relationships of thiochroman-4-one derivatives.
  • MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • Zhang, Q., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. Journal of the American Chemical Society, 141(1), 156-160.
  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives.
  • de Klerk, A. (2017).
  • Thompson, H. J., et al. (1995). Sulfone metabolite of sulindac inhibits mammary carcinogenesis. Cancer Research, 55(15), 3223-3227.
  • ResearchGate. (n.d.). Structures of parent drugs and sulfoxide/sulfone metabolites of methiocarb, aldicarb, montelukast , ziprasidone, albendazole and triclabendazole.
  • Piazza, G. A., et al. (1997). Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis. Cancer Research, 57(13), 2652-2657.
  • ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone.
  • Jarrett, J. T. (2015). The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. The Journal of Biological Chemistry, 290(7), 3972–3980.
  • Schöneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376-11383.

Sources

The Evolving Landscape of Thiochroman-4-ol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the thiochroman scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides an in-depth comparison of Thiochroman-4-ol analogs, delving into their structure-activity relationships (SAR) across various therapeutic targets. By synthesizing data from key research, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel and potent therapeutic agents.

The Thiochroman Core: A Versatile Scaffold

The thiochroman ring system, a sulfur-containing heterocyclic motif, serves as the foundational structure for a multitude of biologically active compounds. The inherent physicochemical properties of this scaffold, including its conformational flexibility and the presence of a sulfur atom capable of various oxidation states, make it an attractive starting point for drug discovery.[1][2] Modifications at the 4-position, particularly the introduction of a hydroxyl group to form this compound, provide a crucial anchor point for further derivatization, leading to diverse pharmacological profiles.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound analogs is vast, with studies reporting significant activity against cancer, microbial infections, and hormonal dysregulation. The following sections compare the SAR of these analogs across different biological targets.

Anticancer Activity

Thiochroman-4-one derivatives, the oxidized precursors to thiochroman-4-ols, have demonstrated notable anticancer properties.[3][4] The SAR studies in this area highlight the importance of substitutions on the aromatic ring and the exocyclic double bond at the 3-position.

Key SAR Insights for Anticancer Activity:

  • Substitution on the Arylidene Moiety: The nature and position of substituents on the arylidene group attached at the 3-position significantly influence cytotoxicity.

  • Thiochromanone vs. Chromanone Core: Comparative studies have indicated that compounds featuring the thiochromanone skeleton generally exhibit higher anticancer activity than their chromanone (oxygen-containing) counterparts.[3][4]

Table 1: Comparison of Anticancer Activity of Thiochroman-4-one Analogs

Compound IDCore ScaffoldSubstitution at C3Target Cell LineGI50 (µM)Reference
Analog A Thiochroman-4-one3-(4-chlorobenzylidene)Leukemia<10[3]
Analog B Chroman-4-one3-(4-chlorobenzylidene)Leukemia>100[3]
Analog C Thiochroman-4-one3-(4-methoxybenzylidene)Breast Cancer (MCF-7)15.2[4]
Antimicrobial and Antifungal Activity

The thiochroman scaffold has been a fertile ground for the development of novel antimicrobial and antifungal agents.[5][6] The introduction of specific functional groups can dramatically enhance the potency and spectrum of activity.

Key SAR Insights for Antimicrobial/Antifungal Activity:

  • Substituents at the 6-position: Electron-withdrawing groups at the 6-position of the thiochroman-4-one ring have been shown to enhance antifungal activity.[6]

  • Carboxamide and 1,3,4-Thiadiazole Thioether Moieties: The incorporation of these functionalities can lead to potent antibacterial and antifungal properties.[6]

  • Spiro-fused Heterocycles: The synthesis of spiro pyrrolidines incorporating a thiochroman-4-one moiety has yielded compounds with potent antibacterial activity, in some cases outperforming standard drugs like amoxicillin.[6]

Table 2: Comparison of Antimicrobial Activity of Thiochroman-4-one Analogs

Compound IDKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
Analog D 6-Chloro-thiochroman-4-one derivativeXanthomonas oryzae15[6]
Analog E Spiro pyrrolidine-thiochroman-4-oneBacillus subtilis32[6]
Analog F Unsubstituted Thiochroman-4-oneCandida albicans>100[6]
Antileishmanial Activity

Leishmaniasis, a parasitic disease, has been a target for thiochroman-based drug discovery.[5][7] Specific structural modifications have been found to be critical for potent and selective antileishmanial activity.

Key SAR Insights for Antileishmanial Activity:

  • Vinyl Sulfone Moiety: The introduction of a vinyl sulfone group to the thiochromone scaffold significantly enhances antileishmanial activity.[5][7]

  • Hydrazone Linkages: Thiochroman-4-one derivatives incorporating hydrazone moieties have shown promising activity against Leishmania species.[5][6]

  • Aromatic Substituents: Electron-withdrawing groups on an aromatic ring at the 3-position can increase potency.[5]

Table 3: Comparison of Antileishmanial Activity of Thiochroman-4-one Analogs

Compound IDKey Structural FeaturesLeishmania SpeciesEC50 (µM)Selectivity Index (SI)Reference
Analog G Vinyl sulfone moietyL. panamensis<10>100[7]
Analog H Phenyl hydrazone linker at C4L. braziliensis62.2 µg/mL-[6]
Analog I Unmodified thiochroman-4-oneL. panamensisInactive-[7]
Estrogen Receptor Modulation

This compound derivatives have been investigated as selective estrogen receptor degraders (SERDs) and pure antiestrogens for their potential in treating endocrine-resistant breast cancer.[8][9] The stereochemistry and the nature of the side chain at the 4-position are crucial for this activity.

Key SAR Insights for Antiestrogenic Activity:

  • Stereochemistry: The (3RS, 4RS)-configuration between the 3- and 4-positions is important for estrogen receptor binding.[8]

  • Side Chain at C4: A sulfoxide-containing side chain at the 4-position is a key feature for potent antiestrogenic activity.[8]

  • Terminal Moiety: A terminal perfluoroalkyl group on the side chain can enhance oral antiestrogen activities.[8]

Experimental Protocols

The synthesis and evaluation of this compound analogs involve a series of well-established chemical and biological procedures.

General Synthesis of Thiochroman-4-ones

A common route to thiochroman-4-ones involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[7]

Step-by-Step Protocol:

  • Synthesis of 3-(phenylthio)propanoic acid: This intermediate is typically prepared through a substitution reaction between a thiophenol and a β-halopropionic acid or β-propiolactone.

  • Intramolecular Friedel-Crafts Acylation: The 3-(phenylthio)propanoic acid is treated with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, to promote cyclization and formation of the thiochroman-4-one ring.

  • Purification: The crude product is purified by column chromatography on silica gel.

DOT Diagram: Synthesis of Thiochroman-4-one

Synthesis Thiophenol Thiophenol Intermediate 3-(phenylthio)propanoic acid Thiophenol->Intermediate Substitution Reaction Propionic_Acid_Derivative β-halopropionic acid or β-propiolactone Propionic_Acid_Derivative->Intermediate Thiochromanone Thiochroman-4-one Intermediate->Thiochromanone Intramolecular Friedel-Crafts Acylation PPA Polyphosphoric Acid (PPA) PPA->Thiochromanone

Caption: General synthetic route to Thiochroman-4-one.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound analogs) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.

DOT Diagram: MTT Assay Workflow

MTT_Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding End End Compound_Treatment Treat with Thiochroman analogs Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate GI50 Absorbance_Reading->Data_Analysis Data_Analysis->End

Sources

A Head-to-Head Comparison: Thiochroman-4-one Derivatives as Potent Inhibitors in Infectious Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiochroman Scaffold

In the landscape of medicinal chemistry, the thiochroman scaffold has emerged as a privileged structure, serving as a versatile backbone for the development of novel therapeutic agents.[1] Its unique stereoelectronic properties have been leveraged to design molecules with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-parasitic effects.[1][2][3] This guide provides a detailed, head-to-head comparison of thiochroman-4-one derivatives, close structural analogs of Thiochroman-4-ol, with established inhibitors in two critical areas of infectious disease research: fungal infections and leishmaniasis. We will delve into the experimental data that underscores their potential, outline the methodologies for their evaluation, and explore the structure-activity relationships that govern their efficacy.

Antifungal Activity: Targeting N-Myristoyltransferase (NMT)

The rise of invasive fungal infections, coupled with the growing challenge of drug resistance, necessitates the discovery of antifungal agents with novel mechanisms of action. N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability, has been identified as a promising target.[4][5]

Thiochroman-4-one Derivatives vs. Fluconazole

A study by Zhong et al. synthesized a series of thiochroman-4-one derivatives and evaluated their in vitro antifungal activity against a panel of pathogenic fungi.[4] Notably, these compounds demonstrated significant activity against Candida albicans and Cryptococcus neoformans.[4] The performance of a lead compound from this series is compared below with Fluconazole, a widely used azole antifungal.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansCryptococcus neoformans
Thiochroman-4-one Derivative (7b)0.5 - 160.5 - 16
Fluconazole (Reference)Comparable to 7bComparable to 7b

Data synthesized from Zhong et al.[4]

The data reveals that the antifungal activity of the thiochroman-4-one derivative 7b is comparable to that of fluconazole, highlighting its potential as a lead compound for the development of new NMT inhibitors.[4] Molecular docking studies suggest a high binding affinity of these derivatives for the NMT of Candida albicans, providing a rationale for their potent antifungal effects.[4]

Experimental Protocol: Antifungal Susceptibility Testing

The in vitro antifungal activity of the thiochroman-4-one derivatives was determined using a twofold dilution method.

Step-by-Step Methodology:

  • Preparation of Compounds: Test compounds and the reference drug (Fluconazole) are dissolved in DMSO to create stock solutions.

  • Fungal Strains: Pathogenic fungal strains (Candida albicans, Cryptococcus neoformans, etc.) are cultured on appropriate agar plates.

  • Inoculum Preparation: A standardized inoculum of each fungal strain is prepared in sterile saline.

  • Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of the test compounds are prepared in culture medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for fungal growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of NMT in fungal cell processes and the general workflow for evaluating NMT inhibitors.

NMT_Pathway cluster_inhibition Inhibition Fungal Proteins Fungal Proteins NMT NMT Fungal Proteins->NMT Myristoylated Proteins Myristoylated Proteins NMT->Myristoylated Proteins Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->NMT Membrane Targeting & Function Membrane Targeting & Function Myristoylated Proteins->Membrane Targeting & Function Fungal Viability Fungal Viability Membrane Targeting & Function->Fungal Viability Thiochroman-4-one Derivative Thiochroman-4-one Derivative Thiochroman-4-one Derivative->NMT Inhibits

Caption: Role of NMT in fungal protein modification and its inhibition.

Antifungal_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Synthesize Thiochroman-4-one Derivatives C Prepare Compound Dilutions A->C B Culture Fungal Strains D Inoculate Microtiter Plates B->D C->D E Incubate Plates D->E F Determine MIC E->F G Compare MIC with Reference Drug F->G

Caption: Experimental workflow for antifungal susceptibility testing.

Anti-leishmanial Activity: A New Avenue for Thiochroman Derivatives

Leishmaniasis, a neglected tropical disease, presents a significant global health challenge with limited therapeutic options.[6][7] Recent studies have highlighted the potential of thiochroman-4-one derivatives as potent anti-leishmanial agents.[2][8][9]

Thiochroman-4-one Derivatives vs. Amphotericin B

Research conducted by Vargas et al. demonstrated that thiochroman-4-one derivatives bearing a vinyl sulfone moiety exhibit high anti-leishmanial activity against Leishmania panamensis.[8][9] The efficacy of a lead compound from this study is compared with the standard-of-care drug, Amphotericin B.

Table 2: Comparative Anti-leishmanial Activity

CompoundEC50 (µM) against L. panamensis
Thiochroman-4-one Vinyl Sulfone (4j)3.23
Amphotericin B (Reference)0.32

Data from Vargas et al.[8][9]

While Amphotericin B displays a lower EC50, the thiochroman-4-one derivative 4j demonstrates potent activity and, importantly, a high selectivity index, indicating low cytotoxicity to human cells.[2][8][9] This favorable safety profile makes it a compelling candidate for further development. The proposed mechanism of action for vinyl sulfones involves the inhibition of cysteine proteases, which are crucial for parasite survival.[6][9]

Experimental Protocol: In Vitro Anti-leishmanial Assay

The in vitro anti-leishmanial activity is typically assessed against intracellular amastigotes of Leishmania.

Step-by-Step Methodology:

  • Cell Culture: Human monocytes (e.g., U-937) are cultured and differentiated into macrophages.

  • Parasite Infection: The macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.

  • Compound Treatment: The infected macrophages are treated with various concentrations of the test compounds and a reference drug (e.g., Amphotericin B).

  • Incubation: The treated cells are incubated for a defined period.

  • Quantification of Infection: The percentage of infected macrophages and the number of amastigotes per macrophage are determined, often using microscopy or flow cytometry.

  • EC50 Determination: The half-maximal effective concentration (EC50) is calculated as the concentration of the compound that reduces the parasite burden by 50%.

Conclusion and Future Directions

The data presented in this guide strongly supports the potential of the thiochroman-4-one scaffold as a foundation for the development of novel inhibitors against infectious diseases. Head-to-head comparisons with established drugs like Fluconazole and Amphotericin B demonstrate that thiochroman-4-one derivatives exhibit comparable or, in some aspects, superior profiles, particularly concerning their selectivity and potential for novel mechanisms of action.

Future research should focus on optimizing the structure of these lead compounds to enhance their potency and pharmacokinetic properties. Further elucidation of their precise molecular mechanisms of action will be crucial for their advancement through the drug development pipeline. The versatility of the thiochroman scaffold, combined with the promising data highlighted here, positions it as an exciting area for continued investigation in the fight against fungal and parasitic infections.

References

  • Zhong, L., et al. (2017). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Chemical and Pharmaceutical Bulletin, 65(10), 945-955. [Link]
  • Vargas, E., et al. (2017). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. Molecules, 22(12), 2037. [Link]
  • Yu, S., et al. (2020). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Heterocyclic Chemistry, 57(5), 2194-2204. [Link]
  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2037. [Link]
  • Vargas, E., et al. (2017). Hydrazone derivatives enhance antileishmanial activity of thiochroman-4-ones. InfoNTD. [Link]
  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2037. [Link]
  • Various Authors. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(3), 908. [Link]
  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. [Link]
  • Zhong, L., et al. (2017). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Chemical and Pharmaceutical Bulletin, 65(10), 945-955. [Link]
  • Geng, H., et al. (2012). Synthesis and Antifungal Activity of 3-Substituted-thiochroman-4-one Semicarbazone Derivatives. Letters in Drug Design & Discovery, 9(8), 797-801. [Link]
  • Vargas, E., et al. (2017). Structures of thiochroman-4-ones (1–5) and hydrazone derivatives (6–22).
  • Vargas, E., et al. (2017). Structure activity relationships of thiochroman-4-one derivatives.
  • Various Authors. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central. [Link]
  • Sola, I., et al. (2020). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules, 25(23), 5720. [Link]
  • Henn, J. (2019). Structure–activity relationships of thiochroman-4-one derivatives. Crystallography Reviews, 25(2), 107-132. [Link]
  • Vargas, E., et al. (2017). Synthesis of thiochroman-4-one derivatives.
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 26(3), 908. [Link]

Sources

A Comparative Guide to Establishing the Purity of Synthesized Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. The biological activity, safety, and reproducibility of studies involving novel chemical entities are directly contingent on the purity of the materials used. This guide provides an in-depth, comparative analysis of the principal analytical techniques for establishing the purity of Thiochroman-4-ol, a heterocyclic compound of interest in medicinal chemistry.

This compound and its derivatives are recognized as privileged scaffolds in drug design.[1] Their synthesis, typically involving the reduction of the corresponding Thiochroman-4-one, necessitates a robust analytical workflow to identify and quantify any residual starting materials, by-products, or degradation products.[2] This guide will dissect the "why" and "how" of applying a multi-pronged, orthogonal analytical strategy to ensure the highest confidence in the purity of synthesized this compound.

The Imperative for Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is fraught with peril. Each method possesses inherent biases and limitations. For instance, High-Performance Liquid Chromatography (HPLC) may not detect impurities that are non-chromophoric or co-elute with the main peak.[3][4] Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy might not reveal inorganic salts or other NMR-inactive impurities.[5]

Therefore, a scientifically sound approach employs multiple, orthogonal methods—techniques that rely on different physicochemical principles for separation and detection.[6] This ensures that what one method might miss, another will likely detect, providing a comprehensive and validated purity profile. This is not merely good practice; it is a fundamental expectation in regulatory submissions, as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Core Analytical Techniques for Purity Determination

We will now explore the application, protocols, and comparative strengths of four key analytical techniques for assessing the purity of this compound:

  • Quantitative ¹H NMR (qNMR) Spectroscopy: For absolute purity assessment.

  • High-Performance Liquid Chromatography (HPLC-UV): For profiling organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile impurities.

  • Elemental Analysis (CHNS): For confirming elemental composition.

Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Standard

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination because the signal integral is directly proportional to the number of nuclei, allowing for a direct measurement of purity without the need for a specific reference standard of the analyte itself.[9][10][11] It is particularly advantageous as it is non-destructive and can simultaneously confirm the structure of the compound while quantifying its purity and identifying impurities.[12]

Causality of Experimental Choices: The choice of an internal standard is critical. It must be of high purity, stable, have signals that do not overlap with the analyte, and be accurately weighed.[9] The relaxation delay (d1) is set to be at least five times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation and accurate integration.

Experimental Protocol: Absolute Purity Determination of this compound by qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The molar ratio of the standard to the analyte should be roughly 1:1.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and standard are fully soluble.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition (400 MHz or higher):

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width is sufficient to cover all signals from the analyte and the internal standard.

    • Set the relaxation delay (d1) to at least 30 seconds to allow for full relaxation of all relevant protons.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula[9]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (d1 ≥ 30s, S/N ≥ 250:1) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result result calculate->result Purity Value (%)

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

High-Performance Liquid Chromatography (HPLC-UV): Profiling Organic Impurities

HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering excellent resolution for separating the main compound from its impurities.[13] For this compound, a reversed-phase HPLC method with UV detection is typically suitable.

Causality of Experimental Choices: A C18 column is a common choice for moderately polar compounds like this compound. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation. A gradient elution is often employed to resolve both early and late-eluting impurities. UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm for the aromatic ring) provides good sensitivity.

Experimental Protocol: HPLC-UV Purity Analysis of this compound

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, then re-equilibrate. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Any significant impurity peaks should be investigated. For drug development, impurities above the reporting threshold (typically 0.05%) must be reported.[6][7]

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample (approx. 1 mg/mL) filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Separate on C18 Column inject->separate detect Detect with UV at 254 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate all Peaks chromatogram->integrate calculate Calculate Area Percent Purity integrate->calculate result result calculate->result Purity (%)

Caption: Workflow for HPLC-UV purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis and purification steps. For a compound like this compound, which has a hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic performance.

Causality of Experimental Choices: Silylation is a common derivatization technique for compounds with active hydrogens. Using a silylating agent like BSTFA converts the polar -OH group into a non-polar trimethylsilyl (TMS) ether, which is more volatile and less likely to interact with the GC column. A non-polar capillary column is used for separation, and the mass spectrometer provides both quantification and structural information for impurity identification.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation and Conditions:

    • GC-MS System: Standard GC coupled to a mass spectrometer.

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • MS Detector: Operated in full scan mode to identify unknown impurities.

  • Sample and Standard Derivatization:

    • Accurately weigh about 1 mg of this compound into a vial.

    • Add a suitable solvent (e.g., anhydrous pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for any peaks other than the derivatized this compound and the solvent.

    • Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with Silylating Agent weigh->derivatize inject Inject into GC-MS System derivatize->inject separate Separate on Capillary Column inject->separate detect Detect with Mass Spectrometer separate->detect tic Obtain Total Ion Chromatogram (TIC) detect->tic identify Identify Impurities via Mass Spectra tic->identify result result identify->result Impurity Profile

Caption: Workflow for GC-MS analysis of volatile impurities.

Elemental Analysis: Confirming Elemental Composition

Elemental analysis (EA), specifically CHNS analysis, is a fundamental technique to confirm the elemental composition of a pure organic compound.[14] It provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur. For a new compound, the experimental values should be within ±0.4% of the calculated theoretical values to be considered pure.[4][5]

Causality of Experimental Choices: This technique relies on the complete combustion of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors. This provides a direct measure of the elemental composition and is an excellent orthogonal check for the presence of inorganic impurities or incorrect molecular formula assignment.

Experimental Protocol: Elemental Analysis of this compound

  • Sample Preparation:

    • A small, accurately weighed amount of the sample (typically 1-3 mg) is placed in a tin or silver capsule.

    • The sample must be homogenous and dry.

  • Instrumentation and Analysis:

    • The sample is introduced into a combustion furnace (around 1000 °C) in an automated elemental analyzer.

    • The combustion gases are passed through a reduction furnace and then separated by a gas chromatography column.

    • A thermal conductivity detector (TCD) is used to quantify the individual gases.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, N, and S in the sample.

    • Compare the experimental percentages to the theoretical values calculated for the molecular formula of this compound (C₉H₁₀OS).

    • Theoretical values for C₉H₁₀OS: C = 65.02%, H = 6.06%, S = 19.29%.

    • The results should be within ±0.4% of these values.

Comparative Summary of Analytical Techniques

Technique Principle Information Provided Advantages Limitations
qNMR Nuclear magnetic resonanceAbsolute purity, structural confirmation, identification and quantification of impuritiesPrimary analytical method, non-destructive, universal detection for ¹H-containing compounds, detects water and solventsLower sensitivity than HPLC, signal overlap in complex mixtures can be an issue[9]
HPLC-UV Differential partitioning between mobile and stationary phasesRelative purity, separation of non-volatile organic impuritiesHigh resolution and sensitivity, robust and widely usedMay not detect non-UV active or co-eluting impurities, requires reference standards for identification[3][4]
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phaseIdentification and quantification of volatile and semi-volatile impurities (e.g., residual solvents)High sensitivity and specificity, provides structural information from mass spectraNot suitable for non-volatile or thermally labile compounds, may require derivatization
Elemental Analysis Combustion and detection of elemental gasesElemental composition (%C, %H, %N, %S)Confirms molecular formula, detects inorganic impurities and incorrect elemental ratiosDoes not distinguish between isomers, insensitive to organic impurities with similar elemental composition[3]

Conclusion and Recommendations

Establishing the purity of a synthesized compound like this compound is not a task for a single analytical method. A robust and defensible purity assessment relies on an orthogonal approach, leveraging the strengths of multiple techniques to build a comprehensive picture.

For a high-purity sample of this compound intended for biological testing or as a drug development candidate, the following analytical workflow is recommended:

  • Initial Assessment and Structural Confirmation: Use ¹H and ¹³C NMR to confirm the identity and structure of the synthesized compound.

  • Absolute Purity Determination: Employ qNMR to obtain an accurate, absolute purity value. This will serve as the primary measure of the bulk material's purity.

  • Organic Impurity Profiling: Use a validated HPLC-UV method to separate and quantify any process-related organic impurities and degradation products. This is crucial for meeting regulatory requirements for reporting and identifying impurities.[6]

  • Volatile Impurity and Solvent Check: Perform GC-MS analysis to ensure the absence of significant levels of residual solvents from the synthesis and purification.

  • Elemental Composition Confirmation: Conduct Elemental Analysis to verify that the elemental composition matches the theoretical values for this compound, providing a final, orthogonal check on the overall purity and identity.

By integrating these techniques, researchers and drug development professionals can be confident in the quality of their synthesized this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 2006. [Link]
  • AMS Biopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]
  • U.S. Food and Drug Administration. ANDAs: Impurities in Drug Substances. [Link]
  • Pauli, G. F., et al. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 2014. [Link]
  • AZoM. A Look at Elemental Analysis for Organic Compounds. 2021. [Link]
  • Emery Pharma.
  • Virués-Segovia, J. R., et al. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 2025.
  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. [Link]
  • Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy? [Link]
  • ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. 2025. [Link]
  • LCGC International. The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. 2025. [Link]
  • SynThink Research Chemicals.
  • Bondock, S., & Metwally, M. A. Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 2008. [Link]
  • International Journal of Pharmaceutical Sciences and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 2025. [Link]
  • Inorganic Chemistry Frontiers.
  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. 2024. [Link]

Sources

A Comparative Guide to the Molecular Docking of Thiochroman-4-ol Derivatives: Unveiling In Silico Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiochroman scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] Among these, thiochroman-4-ol and its analogues have garnered significant attention for their potential as therapeutic agents. This guide provides a comprehensive comparison of molecular docking studies performed on various this compound derivatives, offering insights into their interactions with key biological targets. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships that govern the efficacy of these compounds.

The Rationale Behind Docking this compound Derivatives

The inherent structural features of the this compound scaffold, including its heterocyclic nature and the presence of a hydroxyl group, make it an attractive candidate for drug design. These features allow for a multitude of chemical modifications, leading to a diverse library of derivatives with varied electronic and steric properties. Molecular docking, a powerful computational technique, allows for the in silico prediction of the binding orientation and affinity of these derivatives within the active site of a target protein.[4][5][6] This predictive power is invaluable in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Comparative Docking Performance: A Multi-Target Perspective

Several studies have explored the potential of this compound derivatives against a range of biological targets. The following sections consolidate and compare the findings from these independent investigations.

Targeting Enzymes in Tropical Diseases

Leishmaniasis, a parasitic disease, remains a significant global health concern. Researchers have investigated thiochroman-4-one derivatives, closely related to the -ol form, as potential antileishmanial agents. Molecular docking studies have been employed to understand the interaction of these compounds with key parasitic enzymes. For instance, derivatives bearing a vinyl sulfone moiety have shown promising activity, and docking studies have helped to elucidate the favorable interactions contributing to their efficacy.[7]

A notable study synthesized a series of thiochroman-4-one derivatives and evaluated their activity against Leishmania panamensis.[1][7] The most active compound, a vinyl sulfone derivative (compound 32 in the study), exhibited a high selectivity index. Molecular docking simulations suggested that this enhanced activity was due to specific interactions within the active site of a key Leishmania enzyme.[7]

Inhibition of α-Glucosidase for Diabetes Management

In the context of metabolic disorders, N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives have been designed and synthesized as potential α-glucosidase inhibitors for the management of diabetes.[8] Molecular docking was utilized to investigate the binding mode of the most potent inhibitor, compound 4k , with the α-glucosidase enzyme. The study revealed key interactions that are crucial for the inhibitory activity, providing a structural basis for further optimization.[8]

Anticancer and Antimicrobial Applications

The versatility of the thiochroman scaffold extends to oncology and infectious diseases.[3][9] While specific comparative docking data for this compound derivatives in these areas is emerging, related structures like chroman-4-one fused 1,3,4-thiadiazoles have been investigated as anticancer agents with supporting molecular docking studies.[10] Furthermore, various thiochroman-4-one derivatives have demonstrated significant antifungal and antibacterial activities, with structure-activity relationship (SAR) analyses often pointing towards key substitutions that enhance efficacy.[7][11] These SAR insights can be invaluable for guiding the design of future docking studies focused on specific microbial targets.

Quantitative Comparison of Docking Results

To facilitate a clear comparison, the following table summarizes the available quantitative data from the discussed docking studies. It is important to note that direct comparison of binding energies across different studies should be approached with caution due to variations in the software, force fields, and scoring functions used.

Derivative ClassTarget ProteinDocking SoftwareKey Findings/Binding EnergyReference
Thiochroman-4-one vinyl sulfonesLeishmania targetNot specified in abstractFavorable interactions leading to high antileishmanial activity.[7]
N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamideα-GlucosidaseNot specified in abstractCompound 4k showed the most potent inhibitory activity. Docking revealed key interaction modes.[8]
Chroman-4-one linked thiosemicarbazidesM. tuberculosis KatGNot specified in abstractDocking suggested that the active compound could occupy the active site of KatG.[12]
2-Phenylchroman-4-one derivativesMurine Double Minute 2 (MDM2)Not specified in abstractThe most potent MDM2 inhibitor was identified, and docking supported the in vitro results.[13]

Experimental Protocol for Molecular Docking Studies

The following is a generalized, step-by-step methodology for conducting a comparative molecular docking study of this compound derivatives, based on established practices.[4][5][14][15]

Ligand Preparation
  • 2D Structure Drawing: Draw the chemical structures of the this compound derivatives using software such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This is a critical step to ensure the ligand's geometry is realistic.

Protein Preparation
  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for binding.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate partial charges to each atom. Software like AutoDockTools or Chimera can be used for this purpose.

Molecular Docking Simulation
  • Grid Box Definition: Define the active site of the protein by specifying the coordinates and dimensions of a grid box that encompasses the binding pocket.

  • Docking Algorithm Selection: Choose an appropriate docking algorithm. Common choices include Lamarckian Genetic Algorithm (in AutoDock) or other search algorithms available in software like AutoDock Vina, GOLD, or Glide.

  • Execution of Docking: Run the docking simulation to generate a series of possible binding poses for each ligand within the protein's active site.

Analysis of Results
  • Scoring and Ranking: The docking software will provide a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Rank the poses based on these scores.

  • Pose Visualization and Interaction Analysis: Visualize the top-ranked poses using molecular graphics software (e.g., PyMOL, VMD, Discovery Studio Visualizer). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

  • Comparative Analysis: Compare the binding modes and affinities of all the this compound derivatives to identify the structural features that contribute to optimal binding.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationships in a typical molecular docking study.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure Drawing l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 d1 Define Grid Box l3->d1 p1 Retrieve PDB Structure p2 Clean Protein p1->p2 p3 Protonate & Assign Charges p2->p3 p3->d1 d2 Run Docking Algorithm d1->d2 a1 Score & Rank Poses d2->a1 a2 Visualize Interactions a1->a2 a3 Comparative Analysis a2->a3

Caption: A generalized workflow for molecular docking studies.

logical_relationship Structure Ligand Structure Properties Physicochemical Properties Structure->Properties Interactions Intermolecular Interactions Properties->Interactions Target Protein Target Binding_Site Active Site Target->Binding_Site Binding_Site->Interactions Binding_Affinity Binding Affinity (Score) Interactions->Binding_Affinity Biological_Activity Predicted Biological Activity Binding_Affinity->Biological_Activity

Caption: Logical relationships in structure-based drug design.

Conclusion and Future Directions

This comparative guide highlights the utility of molecular docking in elucidating the therapeutic potential of this compound derivatives. The compiled data, though from varied studies, collectively underscores the importance of specific structural modifications in achieving desired biological activities. Future research should focus on systematic comparative docking studies of a larger, more diverse library of this compound derivatives against a panel of validated biological targets. Such studies, when coupled with experimental validation, will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile scaffold.

References

  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]
  • Ortiz Bonilla, C., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 17(5), e0267755. [Link]
  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. [Link]
  • Virués-Segovia, J. R., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
  • Wang, Y., et al. (2016). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors]. Yao Xue Xue Bao, 51(10), 1546-1553. [Link]
  • Vargas, L. Y., et al. (2017). Synthesis of thiochroman-4-one derivatives.
  • Thapa, S., et al. (2023).
  • Kumar, A., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Journal of Biomolecular Structure and Dynamics. [Link]
  • Yang, Z. C., et al. (2023). Design, Synthesis and Molecular Docking Studies of Chroman-4-one Linked Thiosemicarbazide Derivatives as Inhibitors of KatG and Anti-Mycobacterium Tuberculosis Agents.
  • Virués-Segovia, J. R., et al. (2024). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Molecules, 29(3), 678. [Link]
  • International Journal of Research Trends and Innovation. (2024). EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. ijrti.org. [Link]
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]
  • Virués-Segovia, J. R., et al. (2024). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Molecules, 29(3), 678. [Link]
  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. [Link]
  • Dennis, A., et al. (2017). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current Topics in Medicinal Chemistry, 17(18), 2023-2040. [Link]
  • Salmaso, V. (2013).
  • Kumar, A., et al. (2020). Molecular docking studies and synthesis of a new class of chroman-4-one fused 1,3,4-thiadiazole derivatives and evaluation for their anticancer potential. Journal of the Iranian Chemical Society, 17(4). [Link]
  • Ullah, N., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(19), 6296. [Link]
  • Mohammadi-Far, N., et al. (2023). Synthesis, Docking Study, and Biological Evaluation of 2-Phenylchroman-4-one Derivatives as Murine Double Minute 2 (MDM2) Inhibitors.
  • Singh, H., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Journal of Genetic Engineering and Biotechnology, 21(1), 5. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Thiochroman-4-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. Thiochroman-4-ol, a versatile heterocyclic compound, is increasingly utilized as a building block in the synthesis of bioactive molecules.[1] However, its proper disposal is a critical aspect of its lifecycle that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.

Foundational Knowledge: Understanding this compound

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundThiochroman-4-oneReference
CAS Number 40316-60-73528-17-4[1][2]
Molecular Formula C₉H₁₀OSC₉H₈OS[1][2]
Molecular Weight 166.24 g/mol 164.22 g/mol [1][2]
Boiling Point 289.8°C at 760 mmHg154°C at 12 mmHg[3]
Flash Point 141.3°C>110°C[3]
Density 1.252 g/cm³1.241 g/cm³[4]

The high boiling point and flash point of this compound suggest it is not highly volatile under standard laboratory conditions, reducing the risk of inhalation exposure. However, its structural similarity to Thiochroman-4-one, which is known to cause irritation, necessitates caution.[5]

Hazard Identification and Risk Assessment: A Proactive Approach

Given the limited specific toxicological data for this compound, a conservative approach to hazard assessment is essential. Based on the data for Thiochroman-4-one, we must assume that this compound may cause irritation to the skin, eyes, and respiratory tract.[5] The toxicological properties have not been fully investigated, which underscores the need for stringent adherence to safety protocols.[5]

Incompatibilities: this compound is likely incompatible with strong oxidizing agents, a common characteristic of sulfur-containing compounds and alcohols.[5] Contact with such agents could lead to vigorous, potentially hazardous reactions.

Hazardous Decomposition Products: Upon combustion, this compound is expected to produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[5] This is a critical consideration for fire safety and the disposal of thermally treated waste.

cluster_0 Chemical Identification cluster_1 Potential Hazards Thiochroman4ol This compound (C₉H₁₀OS) Irritation Skin, Eye, and Respiratory Irritation Thiochroman4ol->Irritation inffered from Thiochroman-4-one UnknownTox Unknown Long-term Toxicity Thiochroman4ol->UnknownTox Decomposition Hazardous Decomposition (CO, CO₂, SOx) Thiochroman4ol->Decomposition on combustion Incompatibility Incompatible with Strong Oxidizing Agents Thiochroman4ol->Incompatibility

Caption: Inferred Hazard Profile of this compound

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the correct PPE must be donned. The following are minimum requirements based on the potential hazards:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.

  • Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: While the vapor pressure is low, if there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a NIOSH-approved respirator is recommended.[5]

Step-by-Step Disposal Procedures

The proper disposal of this compound requires a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.

Start Start: This compound Waste Segregate 1. Segregate Waste (Solid vs. Liquid) Start->Segregate SolidWaste 2a. Solid Waste (Contaminated materials, neat compound) Segregate->SolidWaste LiquidWaste 2b. Liquid Waste (Solutions) Segregate->LiquidWaste PackageSolid 3a. Package Solid Waste (Labeled, sealed container) SolidWaste->PackageSolid PackageLiquid 3b. Package Liquid Waste (Labeled, sealed container) LiquidWaste->PackageLiquid HazardousDet 4. Hazardous Waste Determination (Consult SDS & Regulations) PackageSolid->HazardousDet PackageLiquid->HazardousDet NonHazardous 5a. Non-Hazardous Waste Stream (Follow institutional guidelines) HazardousDet->NonHazardous Hazardous 5b. Hazardous Waste Stream HazardousDet->Hazardous End End: Compliant Disposal NonHazardous->End LicensedDisposal 6. Transfer to Licensed Hazardous Waste Contractor Hazardous->LicensedDisposal LicensedDisposal->End

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiochroman-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Core Hazard Assessment: Understanding the Risk

Thiochroman-4-one, the parent ketone of Thiochroman-4-ol, is known to cause skin, eye, and respiratory irritation.[3][5] Organosulfur compounds can also carry a potent, unpleasant odor and may release toxic oxides of sulfur upon decomposition (e.g., in a fire).[3][4] Given these factors, all handling of this compound must proceed with the assumption that it carries similar hazards. The primary routes of exposure to mitigate are inhalation of airborne particulates (when handling the solid), skin and eye contact, and accidental ingestion.[6]

Multi-Layered Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to minimize exposure risk. The selection of appropriate PPE is contingent on the specific procedure being performed. The following table provides a task-based summary, with detailed explanations below.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Goggles with Side ShieldsDouble-Gloved (Nitrile)Fully-Buttoned Laboratory CoatRequired: Use within a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Laboratory Coat & Chemical-Resistant ApronRequired: All dissolutions must be performed in a certified chemical fume hood.
Running Reactions/Transfers Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Laboratory Coat & Chemical-Resistant ApronRequired: All reactions must be conducted in a certified chemical fume hood.
Handling Contaminated Waste Chemical Splash GogglesChemical-Resistant Gloves (Nitrile or Neoprene)Laboratory CoatAs required by the primary handling task.
Eye and Face Protection

Direct contact with chemicals can cause irreversible eye damage.[7]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Standard Operation: When handling this compound in any form (solid or solution), chemical splash goggles are mandatory.[8] They provide a complete seal around the eyes, protecting from splashes and airborne particles.

  • High-Risk Operations: For tasks involving larger quantities (>5g), heating, or potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[9]

Skin and Body Protection

The skin is a primary route of chemical exposure. Protective clothing prevents direct contact and contamination of personal attire.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves offer good protection against a wide range of chemicals and are a suitable first choice.[10] Always inspect gloves for tears or punctures before use. For prolonged operations or when using solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection. Double-gloving is a best practice, especially when weighing solids, to allow for the clean removal of the outer glove if it becomes contaminated.

  • Laboratory Coat: A clean, fully-buttoned laboratory coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times.[7]

  • Apron: A chemical-resistant apron worn over the lab coat provides an additional barrier of protection during solution preparation and transfers.[8]

  • Apparel and Footwear: Long pants and closed-toe shoes are mandatory. Sandals, perforated shoes, or any footwear that exposes the skin are strictly forbidden in the laboratory.[11]

Respiratory Protection

Inhalation of chemical dusts or vapors is a direct route to systemic exposure.[9]

  • Primary Control: The most critical protective measure is the use of engineering controls. All procedures involving the handling of solid this compound or its solutions must be conducted within a properly functioning and certified chemical fume hood.[6] The fume hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere.

  • Secondary Protection: In the rare event of an engineering control failure or a large spill, respiratory protection such as an N95 respirator for particulates or a respirator with organic vapor cartridges may be required for emergency response personnel.[12] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

PPE_Selection_Workflow start_node Start: Plan to Handle this compound process_node_1 Conduct Risk Assessment (Quantity, Procedure, Solvent) start_node->process_node_1 decision_node decision_node process_node process_node ppe_node ppe_node decision_node_1 Handling Solid or Liquid/Solution? process_node_1->decision_node_1 process_node_2 Task: Weighing/Aliquotting Solid decision_node_1->process_node_2 Solid process_node_3 Task: Preparing Solution, Running Reaction, Transfer decision_node_1->process_node_3 Liquid ppe_node_1 PPE: Lab Coat, Goggles, Double Nitrile Gloves process_node_2->ppe_node_1 ppe_node_2 PPE: Lab Coat + Apron, Goggles + Face Shield, Nitrile/Neoprene Gloves process_node_3->ppe_node_2 process_node_4 Work in Fume Hood or Ventilated Enclosure ppe_node_1->process_node_4 Location process_node_5 Work in Fume Hood ppe_node_2->process_node_5 Location

Caption: PPE selection workflow based on the physical form and task.

Operational Plan: From Handling to Emergency

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[11]

  • Don PPE: Put on all required PPE as detailed in Section 2. Start with the lab coat, followed by eye protection, and finally gloves.

  • Handling: Perform all manipulations deep within the fume hood to ensure containment. Use spatulas for solid transfers and appropriate glassware for solutions.[11] Keep the container sealed when not in use.

  • Post-Handling: Once the procedure is complete, secure all containers. Clean the work surface thoroughly with an appropriate solvent and then decontaminate.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves first, followed by your apron, face shield/goggles, and finally the lab coat.[9]

  • Hygiene: Immediately wash hands with soap and water after removing gloves and before leaving the laboratory.[6]

Spill Management Plan

In the event of a spill, a swift and correct response is critical to minimize exposure and contamination.[8]

  • Evacuate & Notify: Immediately alert others in the vicinity. If the spill is large or involves volatile solvents outside a fume hood, evacuate the area. Notify your supervisor and your institution's Environmental Health and Safety (EHS) department.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Contain (Trained Personnel Only): For small, manageable spills within a fume hood, trained personnel with appropriate PPE (including respiratory protection if necessary) can proceed.

  • Cleanup:

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. .

  • Dispose: Label the waste container clearly and arrange for pickup through your EHS department.

Spill_Response_Workflow start_node Spill Occurs! process_node_1 Alert others in the lab. Notify Supervisor & EHS. start_node->process_node_1 decision_node decision_node process_node process_node end_node Area is Safe decision_node_1 Is the spill large or outside containment? process_node_1->decision_node_1 process_node_2 Evacuate the area. Await EHS response. decision_node_1->process_node_2 Yes process_node_3 Don appropriate PPE (Gloves, Goggles, Apron) decision_node_1->process_node_3 No (Small & Contained) process_node_2->end_node process_node_4 Cover spill with inert absorbent material. process_node_3->process_node_4 process_node_5 Collect material into a sealed hazardous waste container. process_node_4->process_node_5 process_node_6 Decontaminate spill area. process_node_5->process_node_6 process_node_6->end_node

Caption: Emergency workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal is a legal and ethical requirement to protect personnel and the environment.[13] Never pour this compound or its solutions down the drain.[6]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for each waste stream.

    • Solid Waste: Unused this compound, contaminated absorbents, and grossly contaminated gloves/wipes.

    • Liquid Waste: Solutions containing this compound. Ensure the waste container is compatible with the solvents used.

    • Sharps: Any contaminated needles or sharp-edged tools must go into a designated sharps container.

  • Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture.[13]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) until they are collected.

  • Pickup: Follow your institution's procedures to arrange for hazardous waste pickup by the EHS department.

Waste_Disposal_Workflow start_node Waste Generated from This compound Experiment decision_node_1 What is the waste type? start_node->decision_node_1 decision_node decision_node process_node process_node end_node EHS Disposal process_node_1 Contaminated Gloves, Wipes, Absorbent Material, Excess Solid decision_node_1->process_node_1 Solid process_node_2 Reaction Mixtures, Contaminated Solvents decision_node_1->process_node_2 Liquid process_node_3 Contaminated Needles, Pipettes, Glassware decision_node_1->process_node_3 Sharps process_node_4 Labeled Solid Hazardous Waste Container process_node_1->process_node_4 Place in process_node_4->end_node process_node_5 Labeled Liquid Hazardous Waste Container process_node_2->process_node_5 Place in process_node_5->end_node process_node_6 Puncture-Proof Sharps Container process_node_3->process_node_6 Place in process_node_6->end_node

Caption: Segregation and disposal stream for this compound waste.

References

  • Material Safety Data Sheet - Thiochroman-4-one, 97%. Cole-Parmer.
  • This compound | C9H10OS | CID 375102. PubChem, National Center for Biotechnology Information.
  • Thiochroman-4-one | C9H8OS | CID 19048. PubChem, National Center for Biotechnology Information.
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
  • Material Safety Data Sheet. Kao Chemicals.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics, ETH Zürich.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.
  • Safety Guidelines | Organic Chemistry I Lab. University of Richmond.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information, National Academies Press (US).
  • Personal Protective Equipment (PPE) - Glove Selection Chart. University of Tennessee Knoxville.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Center for Biotechnology Information.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiochroman-4-ol
Reactant of Route 2
Thiochroman-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.